molecular formula C16H12O5 B1665396 Acacetin CAS No. 480-44-4

Acacetin

货号: B1665396
CAS 编号: 480-44-4
分子量: 284.26 g/mol
InChI 键: DANYIYRPLHHOCZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5,7-dihydroxy-4'-methoxyflavone is a monomethoxyflavone that is the 4'-methyl ether derivative of apigenin. It has a role as an anticonvulsant and a plant metabolite. It is a dihydroxyflavone and a monomethoxyflavone. It is functionally related to an apigenin. It is a conjugate acid of a 5-hydroxy-2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-olate.
Acacetin has been reported in Caragana frutex, Crocus heuffelianus, and other organisms with data available.

属性

IUPAC Name

5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-20-11-4-2-9(3-5-11)14-8-13(19)16-12(18)6-10(17)7-15(16)21-14/h2-8,17-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANYIYRPLHHOCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197383
Record name Acacetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480-44-4
Record name Acacetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acacetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name acacetin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76061
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acacetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-dihydroxy-2-(4-methoxyphenyl)-4-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.867
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACACETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KWI7J0A2CC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Acacetin's Mechanism of Action in Cancer Cells: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acacetin, a naturally occurring flavonoid, has garnered significant attention within the oncology research community for its multifaceted anti-cancer properties. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its effects on cancer cells. It delves into the modulation of key signaling pathways, induction of apoptosis, cell cycle arrest, and inhibition of metastasis and angiogenesis. This document is intended to serve as a detailed resource, presenting quantitative data in structured tables, outlining experimental protocols for key assays, and providing visual representations of complex biological processes to facilitate a deeper understanding of this compound's therapeutic potential.

Introduction

This compound (5,7-dihydroxy-4'-methoxyflavone) is a flavonoid compound found in various plants, including Robinia pseudoacacia (black locust) and Turnera diffusa (damiana). Extensive preclinical research, both in vitro and in vivo, has demonstrated its potent anti-cancer activities across a spectrum of malignancies. This compound's therapeutic potential stems from its ability to modulate a wide array of intracellular signaling pathways that are often dysregulated in cancer, leading to the inhibition of tumor growth, proliferation, and spread. This guide synthesizes the current understanding of this compound's mechanisms of action, providing a technical foundation for researchers and professionals in drug development.

Modulation of Core Signaling Pathways

This compound's anti-neoplastic effects are largely attributed to its ability to interfere with critical signaling cascades that govern cell survival, proliferation, and invasion.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation and is frequently hyperactivated in cancer. This compound has been shown to directly target and inhibit this pathway. In skin cancer models, this compound directly targets the p110 catalytic subunit of PI3K, leading to a reduction in Akt phosphorylation and subsequent suppression of tumor growth.[1] This inhibition of the PI3K/Akt pathway disrupts downstream signaling, contributing to decreased cell migration and proliferation and enhanced apoptosis in cancer cells, such as in colorectal cancer.[2]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another crucial signaling route involved in cell proliferation, differentiation, and survival. This compound has been observed to modulate this pathway, although its effects can be context-dependent. In some breast cancer cells, this compound inhibits ERK1/2 signaling.[3] However, at low doses in MCF-7 breast cancer cells, it can promote proliferation through the activation of the ERK/PI3K/AKT pathway.[4] In gastric cancer, this compound has been shown to regulate the ERK pathway, which is involved in the induction of apoptosis.[5]

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. This compound has been identified as a direct inhibitor of STAT3. It binds to STAT3, inhibiting its phosphorylation at Tyr705 and subsequent nuclear translocation in prostate cancer cells.[2][6] This leads to the downregulation of STAT3 target genes, including those involved in cell survival and proliferation like cyclin D1, Bcl-2, and survivin.[2] Inhibition of STAT3 signaling by this compound has also been observed in hepatocellular carcinoma.[7][8]

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. This compound has been shown to suppress the NF-κB pathway by inhibiting the phosphorylation of IκBα, which prevents the nuclear translocation of NF-κB.[9] This inhibition contributes to its anti-inflammatory and anti-cancer effects.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is critical for embryonic development and tissue homeostasis, and its dysregulation is strongly implicated in the development of several cancers, particularly colorectal cancer. This compound has been shown to suppress the Wnt/β-catenin pathway. In colorectal carcinoma cells, this compound treatment leads to a reduction in the levels of β-catenin and its downstream target, c-Myc, contributing to the induction of apoptosis and cell cycle arrest.[10][11]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in a wide range of cancer cells. It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

  • Intrinsic Pathway : this compound modulates the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[12][13] This leads to mitochondrial membrane permeabilization, the release of cytochrome c, and the activation of the caspase cascade.

  • Extrinsic Pathway : this compound can also initiate apoptosis through the extrinsic pathway by upregulating the expression of Fas and Fas ligand (FasL), leading to the activation of caspase-8.[14]

  • Necroptosis : In some cancer types, such as breast cancer, this compound has been found to induce a form of programmed necrosis called necroptosis, which is dependent on RIP1 kinase. This suggests that this compound may be able to overcome resistance to apoptosis.[2]

Cell Cycle Arrest

This compound has been demonstrated to halt the progression of the cell cycle in various cancer cell lines, thereby inhibiting their proliferation. The specific phase of cell cycle arrest can be cell-type dependent.

  • G0/G1 Arrest : In hepatocellular and non-small cell lung cancer cells, this compound induces cell cycle arrest at the G0/G1 phase.[12][15] This is often associated with the upregulation of p53 and the cyclin-dependent kinase (CDK) inhibitor p21/WAF1.[12][15]

  • S Phase Arrest : In colorectal carcinoma, this compound has been shown to cause an S-phase arrest, which is linked to the downregulation of cyclin A and CDK2.[2][10]

  • G2/M Arrest : In prostate cancer and non-small cell lung cancer cells, this compound can induce a G2/M phase arrest.[9] This is typically accompanied by a decrease in the levels of key G2/M regulatory proteins such as Cdc25C, Cdc2/p34, and cyclin B1.[9]

Anti-Metastatic and Anti-Angiogenic Effects

Metastasis and angiogenesis are critical processes for tumor progression and are also targeted by this compound.

Inhibition of Metastasis

This compound has been shown to suppress the metastatic potential of cancer cells by inhibiting key processes such as epithelial-mesenchymal transition (EMT), migration, and invasion. In gastric cancer, this compound inhibits EMT by downregulating the PI3K/Akt/Snail signaling pathway, leading to the restoration of the epithelial marker E-cadherin and a reduction in mesenchymal markers like N-cadherin.[16] It also decreases the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix.[9]

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival. This compound exhibits potent anti-angiogenic properties. It inhibits the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs).[17] Mechanistically, this compound suppresses the expression of key pro-angiogenic factors, including Vascular Endothelial Growth Factor (VEGF), through the inhibition of pathways like STAT3 and Akt/HIF-1α.[18][19]

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Treatment Duration (hours)
A549Non-Small Cell Lung Carcinoma28.3172
H1299Non-Small Cell Lung Carcinoma31.2472
DU145Prostate Cancer~2048
FaDuPharyngeal Carcinoma41.9Not Specified
HepG2Hepatocellular CarcinomaNot SpecifiedNot Specified
MCF-7Breast Cancer41-76% inhibition at 20-80 µM24-48
MDA-MB-468Breast Cancer41-76% inhibition at 20-80 µM24-48

Note: IC50 values can vary depending on the specific experimental conditions and assay used.

Table 2: Effect of this compound on Cell Cycle Distribution
Cell LineCancer TypeThis compound Conc. (µM)Treatment Duration (hours)% G0/G1% S% G2/M
LNCaPProstate Cancer5024IncreasedDecreasedIncreased
DU145Prostate Cancer5048IncreasedDecreasedIncreased
A549Non-Small Cell Lung Carcinoma10, 1548--Increased
H460Non-Small Cell Lung Carcinoma10, 1548--Increased
SW480Colorectal CarcinomaNot SpecifiedNot Specified-IncreasedIncreased
HCT-116Colorectal CarcinomaNot SpecifiedNot Specified-IncreasedIncreased

Note: "-" indicates data not specified in the cited sources.

Table 3: Quantitative Analysis of this compound-Induced Apoptosis
Cell LineCancer TypeThis compound Conc. (µM)Treatment Duration (hours)Apoptosis Induction (Fold Change or %)
DU145Prostate CancerNot Specified242.4%
DU145Prostate CancerNot Specified484%
LNCaPProstate Cancer25-10024-72Up to 5-6 fold
A549Non-Small Cell Lung Carcinoma10, 1548Increased
H460Non-Small Cell Lung Carcinoma10, 1548Increased

Experimental Protocols

MTT Assay for Cell Viability
  • Cell Seeding : Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment : Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Flow Cytometry for Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Culture and Treatment : Culture cells to 70-80% confluency and treat with this compound for the desired duration.

  • Cell Harvesting : Harvest both adherent and floating cells, wash with ice-cold PBS, and fix in 70% ethanol (B145695) at -20°C overnight.

  • Staining : Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation : Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

  • Data Analysis : Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)
  • Cell Culture and Treatment : Treat cells with this compound as required for the experiment.

  • Cell Harvesting : Collect both floating and adherent cells and wash with cold PBS.

  • Resuspension : Resuspend the cells in 1X Annexin V binding buffer.

  • Staining : Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis : Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis : Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis
  • Protein Extraction : Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE : Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis : Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Wound Healing (Scratch) Assay
  • Cell Seeding : Seed cells in a 6-well plate and grow to form a confluent monolayer.

  • Scratch Creation : Create a uniform scratch or "wound" in the cell monolayer using a sterile pipette tip.

  • Washing : Wash the wells with PBS to remove detached cells and debris.

  • Treatment : Add fresh medium containing different concentrations of this compound or a vehicle control.

  • Imaging : Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.

  • Data Analysis : Measure the width or area of the scratch at each time point and calculate the percentage of wound closure relative to the initial scratch.

In Vitro Angiogenesis (Tube Formation) Assay
  • Matrigel Coating : Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

  • Cell Seeding : Seed HUVECs onto the Matrigel-coated wells.

  • Treatment : Treat the cells with various concentrations of this compound or a vehicle control.

  • Incubation : Incubate the plate at 37°C for 6-18 hours to allow for the formation of capillary-like structures.

  • Imaging : Visualize and capture images of the tube network using a microscope.

  • Data Analysis : Quantify the extent of tube formation by measuring parameters such as the number of tubes, total tube length, and the number of branch points using angiogenesis analysis software.

Visualizations

Signaling Pathways

Acacetin_Signaling_Pathways This compound This compound PI3K PI3K This compound->PI3K Inhibits Metastasis Metastasis This compound->Metastasis Inhibits MAPK_ERK MAPK/ERK This compound->MAPK_ERK Modulates STAT3 STAT3 This compound->STAT3 Inhibits IkB IκBα This compound->IkB Inhibits Phosphorylation Wnt Wnt/β-catenin This compound->Wnt Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest Induces Angiogenesis Angiogenesis This compound->Angiogenesis Inhibits Akt Akt PI3K->Akt Activates Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival Akt->Metastasis MAPK_ERK->Proliferation_Survival STAT3_target STAT3 Target Genes (e.g., Cyclin D1, Bcl-2) STAT3->STAT3_target STAT3_target->Proliferation_Survival NFkB NF-κB IkB->NFkB Releases Inflammation Inflammation NFkB->Inflammation cMyc c-Myc Wnt->cMyc cMyc->Proliferation_Survival

Caption: this compound's multifaceted impact on key oncogenic signaling pathways.

Experimental Workflows

Experimental_Workflows cluster_viability Cell Viability (MTT Assay) cluster_apoptosis Apoptosis (Annexin V/PI) cluster_cellcycle Cell Cycle (PI Staining) v1 Seed Cells v2 Treat with this compound v1->v2 v3 Add MTT Reagent v2->v3 v4 Solubilize Formazan v3->v4 v5 Measure Absorbance v4->v5 a1 Treat Cells a2 Harvest Cells a1->a2 a3 Stain with Annexin V/PI a2->a3 a4 Flow Cytometry a3->a4 a5 Quantify Apoptotic Cells a4->a5 c1 Treat Cells c2 Fix and Permeabilize c1->c2 c3 Stain with PI/RNase c2->c3 c4 Flow Cytometry c3->c4 c5 Analyze DNA Content c4->c5

Caption: Standard experimental workflows for assessing this compound's effects.

Conclusion

This compound presents a compelling profile as a multi-targeted anti-cancer agent. Its ability to concurrently modulate several key oncogenic signaling pathways, induce programmed cell death, arrest the cell cycle, and inhibit metastasis and angiogenesis underscores its significant therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for the scientific community to further explore and harness the anti-neoplastic properties of this compound in the development of novel cancer therapies. Further research, particularly well-designed clinical trials, is warranted to translate these promising preclinical findings into tangible benefits for cancer patients.

References

Acacetin: A Technical Guide on Natural Sources and Bioavailability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Natural Occurrence, Pharmacokinetic Profile, and Therapeutic Potential of the Flavonoid Acacetin

Executive Summary

This compound, a naturally occurring flavone, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This technical guide provides a comprehensive overview of the natural sources of this compound and critically examines its bioavailability, a key determinant for its therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key biological pathways to support further investigation and application of this promising phytochemical.

Natural Sources of this compound

This compound is widely distributed throughout the plant kingdom, having been identified in over 200 plant species across 60 families.[1][2] It is particularly abundant in the Asteraceae and Lamiaceae families.[1][2] this compound can be found in various parts of the plant, including leaves, flowers, and stems, often in the form of its glycoside, linarin.[1] Notable plant sources of this compound are summarized in Table 1.

Plant FamilyGenus/SpeciesCommon NameReference
AsteraceaeChrysanthemum speciesChrysanthemum[1]
Cirsium speciesThistle[1]
Dendranthema indicumIndian Chrysanthemum[1]
Saussurea involucrataSnow Lotus[1][3]
Calea urticifolia[1]
LamiaceaeAgastache rugosaKorean Mint[1]
Dracocephalum speciesDragon's Head[1]
Origanum speciesOregano[1]
FabaceaeRobinia pseudoacaciaBlack Locust[1][4][5]
PassifloraceaeTurnera diffusaDamiana[1][4][5]
BetulaceaeBetula pendulaSilver Birch[4][6]
PoaceaeEchinochloa esculentaJapanese Barnyard Millet[1]

Bioavailability of this compound

The therapeutic potential of this compound is significantly influenced by its bioavailability, which has been shown to be generally low in preclinical studies. This section details the pharmacokinetic parameters of this compound and the factors contributing to its limited systemic absorption.

Pharmacokinetic Profile

Oral administration of this compound in rats has demonstrated low to moderate bioavailability. Several studies have reported an oral bioavailability as low as 2.34%.[7][8][9][10] However, one study reported a significantly higher bioavailability of 84%.[11] This discrepancy may be attributable to differences in the formulation or vehicle used for administration. Key pharmacokinetic parameters from various studies are summarized in Table 2.

Following intravenous administration, this compound is rapidly eliminated from the body, with a terminal half-life of approximately 1.48 to 2 hours.[1][6][11][12] The maximum plasma concentration (Cmax) after intravenous administration of a 5 mg/kg dose in rats was found to be 1334.9 ± 211.6 ng/mL.[1][6] In contrast, oral administration of a much higher dose (100 mg/kg) resulted in a Cmax of only 52.1 ng/mL.[8][13]

Administration RouteDoseAnimal ModelCmaxTmaxT1/2Bioavailability (F)Reference
Intravenous5 mg/kgRat1334.9 ± 211.6 ng/mL-1.48 ± 0.53 h-[1][6]
Intravenous10 mg/kgRat----[13]
Oral6 mL/kg (extract)Rat19.02 ± 1.29 ng/mL5 min69.17 ± 6.86 min-[1]
Oral100 mg/kgRat52.1 ng/mL--2.34%[8][13]
Oral10 mg/kgRat1668 ng/mL1 h2 h84%[11]
Factors Limiting Bioavailability

The poor oral bioavailability of this compound is primarily attributed to two main factors: low aqueous solubility and extensive metabolism.[7][8][9][10]

  • Low Solubility: this compound is a lipophilic compound with very low water solubility, reported to be as low as 64.4 ± 10.9 ng/mL and ≤119 ng/mL in other studies.[6][7][8][9][10] This poor solubility limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.

  • Extensive Metabolism: this compound undergoes significant first-pass metabolism in the gastrointestinal tract and the liver.[8] The primary metabolic pathways include oxidation (Phase I) and subsequent conjugation reactions such as glucuronidation and sulfation (Phase II).[1][8][12][13][14][15] The major Phase I metabolic reaction is oxidation, which is catalyzed by cytochrome P450 (CYP) enzymes.[8][13] Phase II metabolites primarily consist of monoglucuronide and monosulfate conjugates.[8][13] Up to 31 different metabolites of this compound have been identified in rats.[1][7][12][14][15] This extensive metabolism significantly reduces the amount of unchanged this compound that reaches systemic circulation.

Experimental Protocols

This section outlines the general methodologies employed for the extraction of this compound from natural sources and the assessment of its bioavailability.

Extraction of this compound from Plant Material

Several methods have been developed for the extraction of this compound from plant matrices. The choice of method often depends on the plant material and the desired purity of the final product.

  • Solvent Extraction: A common method involves the extraction of the powdered plant material with an organic solvent such as methanol.[16] This is often followed by acid hydrolysis to cleave the glycosidic bonds and liberate the this compound aglycone.[16]

    • Protocol Outline:

      • The dried and powdered plant material is subjected to ultrasonication with methanol.[16]

      • The resulting extract is then treated with hydrochloric acid to hydrolyze the glycosides.[16]

  • Supercritical CO2 Extraction: This technique has been used to extract flavonoids, including this compound, from plants like rosemary and sage.[1]

  • Ultrasound-Assisted Extraction: This method utilizes ultrasonic waves to enhance the extraction efficiency.[1] Optimal conditions for extracting phenolic compounds from Dendranthema indicum were found to be a 70:20 (v/v) mixture of ethanol (B145695) and acetic acid at 57°C.[1]

  • Microwave-Assisted Extraction: This technique uses microwave energy to heat the solvent and plant material, accelerating the extraction process.[1]

Bioavailability and Pharmacokinetic Studies

In vivo pharmacokinetic studies are essential to determine the bioavailability of this compound. These studies typically involve administering this compound to animal models, most commonly rats, via both intravenous and oral routes.

  • Animal Studies:

    • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[1][11]

    • Administration: For intravenous administration, this compound is typically dissolved in a suitable vehicle and administered as a bolus injection.[11] For oral administration, this compound is often given by gavage.[11]

    • Blood Sampling: Blood samples are collected at predetermined time points after administration.[11]

    • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Analytical Quantification: The concentration of this compound in plasma samples is determined using highly sensitive analytical techniques.

    • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for the quantification of this compound.[16][17] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of methanol, water, and acetic acid.[16]

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying this compound in biological matrices.[1][18] It allows for low limits of quantification, which is crucial given the low plasma concentrations observed after oral administration.[8][18]

Key Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

Anti-inflammatory Pathways

This compound has demonstrated potent anti-inflammatory properties by targeting key signaling cascades involved in the inflammatory response.

  • MAPK and NF-κB Pathways: this compound has been shown to suppress the phosphorylation of p38 mitogen-activated protein kinases (MAPKs) and inhibit the activation of nuclear factor-kappa B (NF-κB).[1][3] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting these pathways, this compound can reduce the production of inflammatory mediators.[3][19]

MAPK_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus This compound This compound MAPK MAPK (p38) This compound->MAPK IKK IKK This compound->IKK MAPK->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activation Inflammation Inflammation Inflammatory_Genes->Inflammation

This compound's inhibition of the MAPK/NF-κB signaling pathway.
Cardioprotective and Metabolic Pathways

This compound has also been shown to exert protective effects in the cardiovascular system and modulate metabolic processes through various signaling pathways.

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism. This compound has been shown to modulate the PI3K/Akt/mTOR signaling cascade, which may contribute to its cardioprotective effects.[6][20]

  • Nrf2 Pathway: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the antioxidant response.[5][6][20] Activation of Nrf2 leads to the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.[7]

  • Sirt1/AMPK Pathway: this compound has been implicated in the activation of the Sirt1/AMPK signaling pathway, which plays a central role in cellular energy homeostasis and has been linked to beneficial effects on metabolism and longevity.[6][7][20]

Cardioprotective_Pathways This compound This compound PI3K PI3K This compound->PI3K Nrf2 Nrf2 This compound->Nrf2 Sirt1_AMPK Sirt1/AMPK This compound->Sirt1_AMPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Growth mTOR->Cell_Survival Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Metabolic_Regulation Metabolic Regulation Sirt1_AMPK->Metabolic_Regulation

Key cardioprotective and metabolic pathways modulated by this compound.

Experimental Workflow: Oral Bioavailability Study

The following diagram illustrates a typical experimental workflow for determining the oral bioavailability of this compound in a rodent model.

Bioavailability_Workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Ex Vivo / Analytical Phase cluster_data_analysis Data Analysis Phase Animal_Model Rodent Model (e.g., Rat) IV_Admin Intravenous Administration Animal_Model->IV_Admin Oral_Admin Oral Administration Animal_Model->Oral_Admin Blood_Sampling Serial Blood Sampling IV_Admin->Blood_Sampling Oral_Admin->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Prep Sample Preparation Plasma_Separation->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling LCMS_Analysis->PK_Modeling Bioavailability_Calc Bioavailability (F) Calculation PK_Modeling->Bioavailability_Calc

A representative experimental workflow for an oral bioavailability study.

Conclusion and Future Directions

This compound is a widely available natural flavonoid with a broad spectrum of promising pharmacological activities. However, its poor oral bioavailability presents a significant hurdle for its clinical development. Future research should focus on the development of novel formulation strategies, such as nanoparticle-based delivery systems or the synthesis of more soluble prodrugs, to enhance its systemic absorption and therapeutic efficacy. A more comprehensive understanding of its metabolic fate in humans is also warranted. This technical guide provides a foundational resource for researchers and drug development professionals to advance the scientific understanding and potential clinical application of this compound.

References

Acacetin Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Acacetin's Therapeutic Potential Through the Lens of its Structure-Activity Relationship

Introduction

This compound (5,7-dihydroxy-4'-methoxyflavone) is a naturally occurring flavone (B191248) found in a variety of plants, including those from the Asteraceae and Lamiaceae families.[1] This compound has garnered significant attention from the scientific community due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2][3][4] The therapeutic potential of this compound is intrinsically linked to its chemical structure, and understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective analogs for drug development. This technical guide provides a comprehensive overview of the SAR studies of this compound, focusing on its key biological activities, the signaling pathways it modulates, and detailed experimental protocols for its evaluation.

Core Structure of this compound

This compound's foundational structure is a flavone backbone, characterized by a C6-C3-C6 skeleton. Specifically, it is the 4'-O-methylated derivative of apigenin (B1666066).[5] Key structural features include:

  • A chromone (B188151) ring (A and C rings) with hydroxyl groups at positions 5 and 7.

  • A phenyl ring (B ring) attached at position 2.

  • A methoxy (B1213986) group at the 4' position of the B ring.

  • A double bond between C2 and C3 in the C ring.[5]

These features are crucial for its biological activities, and modifications at these sites have been extensively studied to elucidate the SAR.

Structure-Activity Relationship (SAR) Studies

The biological effects of this compound can be significantly altered by modifying its core structure. The following sections summarize the key SAR findings for its major therapeutic activities.

Anticancer Activity

This compound has demonstrated potent anticancer effects across various cancer cell lines.[6][7] SAR studies have revealed that the arrangement and type of substituents on the flavonoid skeleton are critical for its cytotoxicity and mechanism of action.

A comparative study of this compound, linarin (B1675465) (this compound-7-O-rutinoside), and linarin acetate (B1210297) in human prostate cancer cells (LNCaP and DU145) highlighted the importance of the free hydroxyl group at C7. This compound, with a free hydroxyl at C7, exhibited significantly stronger dose- and time-dependent inhibition of cell growth compared to linarin and linarin acetate, where the C7 hydroxyl is substituted with a disaccharide or an acetylated disaccharide, respectively.[6] This suggests that glycosylation at the C7 position diminishes the anticancer efficacy.[6]

CompoundSubstitution at C7Cell LineActivityReference
This compound -OHLNCaP, DU145Strong cell growth inhibition (20-70%) and induction of G1 and/or G2-M arrest.[6]
Linarin -O-rutinosideLNCaP, DU145Moderate cell growth inhibition.[6]
Linarin Acetate Acetylated rutinosideLNCaP, DU145Moderate cell growth inhibition.[6]

Table 1: Anticancer SAR of this compound and its Analogs in Prostate Cancer Cells.

Anti-inflammatory Activity

This compound's anti-inflammatory properties are well-documented and are attributed to its ability to modulate key inflammatory pathways.[4][8] A study comparing the anti-inflammatory effects of this compound and its isomer, biochanin A (an isoflavone), in LPS-induced RAW 264.7 cells, provided valuable SAR insights. This compound demonstrated superior inhibitory activity on nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression compared to biochanin A.[1] This highlights the importance of the flavone versus isoflavone (B191592) scaffold in mediating anti-inflammatory responses.

CompoundClassTargetIC50 (µM) for NO productionReference
This compound FlavoneiNOS, IL-1β23.93 ± 1.74[1]
Biochanin A IsoflavoneJAK/STAT, NF-κB71.41 ± 8.07[1]

Table 2: Anti-inflammatory SAR of this compound vs. Biochanin A.

Neuroprotective Activity

The neuroprotective effects of this compound are linked to its antioxidant and anti-inflammatory properties within the central nervous system.[9][10] SAR studies in the context of neuroprotection have often focused on the substitution patterns of the flavonoid rings. While specific quantitative SAR data for a series of this compound analogs in neuroprotection is less common in the literature, studies on related flavonoids suggest that the number and position of hydroxyl groups on the B-ring play a significant role in their antioxidant capacity and ability to chelate metal ions, both of which are important mechanisms in neuroprotection. The 4'-methoxy group of this compound is a key feature that differentiates it from other neuroprotective flavonoids like apigenin and luteolin.

Anti-HIV Activity

Early studies on the anti-HIV activity of flavonoids provided some of the first insights into this compound's SAR. A study evaluating a series of flavonoids against HIV replication in H9 cells found that this compound-7-O-β-D-galactopyranoside was an active anti-HIV agent.[11] The study concluded that flavonoids possessing hydroxyl groups at C-5 and C-7, along with a C-2-C-3 double bond, were more potent inhibitors of HIV.[11] Conversely, the presence of substituents on the B-ring, such as additional hydroxyl groups or halogens, tended to increase toxicity or decrease activity.[11]

CompoundB-ring SubstitutionAnti-HIV Activity (EC50 in µg/mL)Reference
This compound-7-O-β-D-galactopyranoside 4'-OCH39.8[11]
Chrysin Unsubstituted1.9[11]
Apigenin 4'-OH>25[11]
Luteolin 3',4'-diOH>25[11]

Table 3: Anti-HIV SAR of this compound Glycoside and Related Flavonoids.

Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects by modulating multiple intracellular signaling pathways. The following diagrams illustrate some of the key pathways involved.

Acacetin_Anticancer_Signaling This compound This compound STAT3 STAT3 This compound->STAT3 Direct Binding pSTAT3 p-STAT3 (Tyr705) This compound->pSTAT3 Nucleus Nucleus This compound->Nucleus pAKT p-AKT This compound->pAKT STAT3->pSTAT3 Phosphorylation STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization STAT3_dimer->Nucleus Nuclear Translocation STAT3_target_genes STAT3 Target Genes (e.g., Cyclin D1, Bcl-xL) Nucleus->STAT3_target_genes Transcription Proliferation Cell Proliferation & Survival STAT3_target_genes->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis PI3K PI3K PI3K->pAKT AKT AKT AKT->pAKT pAKT->Proliferation

Caption: this compound's Anticancer Signaling Pathways.

Acacetin_Anti_inflammatory_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK NFkB IκB-NF-κB TLR4->NFkB This compound This compound pMAPK p-MAPK This compound->pMAPK pNFkB NF-κB This compound->pNFkB MAPK->pMAPK Nucleus Nucleus pMAPK->Nucleus NFkB->pNFkB pNFkB->Nucleus Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) Nucleus->Pro_inflammatory_genes Transcription Inflammation Inflammation Pro_inflammatory_genes->Inflammation

Caption: this compound's Anti-inflammatory Signaling Pathways.

Acacetin_Neuroprotective_Signaling Oxidative_Stress Oxidative Stress Neurotoxins Keap1 Keap1 Oxidative_Stress->Keap1 Activates Neuronal_Protection Neuronal Protection Oxidative_Stress->Neuronal_Protection This compound This compound This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD, GPx) ARE->Antioxidant_Enzymes Transcription Antioxidant_Enzymes->Neuronal_Protection

Caption: this compound's Neuroprotective Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this compound SAR studies.

Synthesis of this compound Derivatives

A facile and efficient method for the synthesis of this compound and its derivatives involves a two-component condensation catalyzed by 4-Dimethylaminopyridine (DMAP).[5][12]

General Procedure:

  • A mixture of the appropriate phenol (B47542) (1.0 mmol), β-ketoester (1.2 mmol), and DMAP (0.1 mmol) in a suitable solvent (e.g., diphenyl ether) is heated at a specific temperature (e.g., 250 °C) for a designated time (e.g., 30 minutes).

  • The reaction mixture is cooled to room temperature.

  • The cooled mixture is then treated with a solvent such as petroleum ether to precipitate the product.

  • The precipitate is collected by filtration and washed with the same solvent.

  • The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired flavone derivative.

For the synthesis of glycosylated derivatives, such as this compound-7-O-β-D-galactopyranoside, a multi-step process involving protection, glycosylation, and deprotection is typically employed.[13] This often involves the use of a suitable glycosyl donor (e.g., acetobromo-α-D-galactose) and a promoter (e.g., silver carbonate) for the glycosylation step, followed by deacetylation under basic conditions (e.g., Zemplén deacetylation with sodium methoxide (B1231860) in methanol).[13]

In Vitro Anticancer Assays

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound and its analogs on cancer cells.[14][15][16]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound and its analogs (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or its analogs for 24, 48, or 72 hours. A vehicle control (DMSO) should be included.

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the vehicle-treated control cells.

Cell Invasion Assay (Boyden Chamber Assay)

This assay evaluates the effect of this compound on the invasive potential of cancer cells.[17][18][19][20][21]

Materials:

  • Boyden chamber inserts with an 8 µm pore size polycarbonate membrane

  • 24-well plates

  • Matrigel

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • This compound

  • Cotton swabs

  • Methanol (B129727)

  • Crystal violet stain

Protocol:

  • Coat the upper surface of the Boyden chamber inserts with Matrigel and allow it to solidify.

  • Pre-treat cancer cells with various concentrations of this compound for a specified time.

  • Harvest the cells and resuspend them in serum-free medium at a density of 1 x 10⁵ cells/mL.

  • Add 200 µL of the cell suspension to the upper chamber of the insert.

  • Add 500 µL of complete medium to the lower chamber as a chemoattractant.

  • Incubate the plate for 24 hours at 37°C.

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the cells with crystal violet for 20 minutes.

  • Wash the inserts with PBS and allow them to air dry.

  • Count the number of invading cells in several random fields under a microscope.

Boyden_Chamber_Workflow Start Start Coat_Insert Coat insert with Matrigel Start->Coat_Insert Pretreat_Cells Pre-treat cells with This compound Coat_Insert->Pretreat_Cells Seed_Cells Seed cells in upper chamber Pretreat_Cells->Seed_Cells Add_Chemoattractant Add chemoattractant to lower chamber Seed_Cells->Add_Chemoattractant Incubate Incubate for 24h Add_Chemoattractant->Incubate Remove_Noninvaders Remove non-invading cells Incubate->Remove_Noninvaders Fix_Stain Fix and stain invading cells Remove_Noninvaders->Fix_Stain Count_Cells Count invading cells Fix_Stain->Count_Cells End End Count_Cells->End

References

Acacetin Signaling Pathways in Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical underlying mechanism in the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and spinal cord injury.[1][2][3] It is characterized by the activation of glial cells, such as microglia and astrocytes, which release a cascade of pro-inflammatory mediators, leading to neuronal damage and progressive cognitive and motor decline.[2][4] Acacetin (5,7-dihydroxy-4'-methoxyflavone), a natural flavone (B191248) found in various plants, has emerged as a promising therapeutic agent due to its potent anti-inflammatory, antioxidant, and neuroprotective properties.[4][5][6] This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound in the context of neuroinflammation, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development.

Core Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects by targeting several key intracellular signaling cascades that are central to the inflammatory response in the central nervous system. These include the inhibition of pro-inflammatory pathways like NF-κB and MAPK, suppression of the NLRP3 inflammasome, and activation of the protective Nrf2/HO-1 antioxidant pathway.

Inhibition of Pro-inflammatory NF-κB and MAPK Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are principal regulators of inflammation. In response to stimuli like lipopolysaccharide (LPS), a component of Gram-negative bacteria, these pathways trigger the transcription and release of pro-inflammatory cytokines and enzymes.[2][7][8]

This compound has been shown to significantly inhibit the activation of both NF-κB and MAPK signaling.[7][9][10] It prevents the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.[8][9][10] Simultaneously, this compound suppresses the phosphorylation of key MAPK family members: p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[9][10][11] This dual inhibition effectively halts the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[6][7]

G cluster_0 Cytoplasm cluster_1 Gene Expression LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway NFkB_pathway IκBα TLR4->NFkB_pathway p65 NF-κB (p65) MAPK_pathway->p65 phosphorylates nucleus Nucleus p65->nucleus translocates p65->nucleus genes Pro-inflammatory Gene Transcription nucleus->genes cytokines TNF-α, IL-1β, IL-6 iNOS, COX-2 genes->cytokines This compound This compound This compound->MAPK_pathway inhibits phosphorylation This compound->NFkB_pathway inhibits degradation

This compound's Inhibition of NF-κB and MAPK Pathways.
Suppression of the NLRP3 Inflammasome

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that, when activated, triggers the maturation and secretion of potent pro-inflammatory cytokines IL-1β and IL-18 through the activation of Caspase-1.[9][12] This pathway is a key driver of neuroinflammation in conditions like Alzheimer's disease.[12][13] this compound effectively blocks NLRP3 inflammasome activation through a multi-pronged approach.[9][10] It inhibits both the "priming" step, by downregulating NLRP3 and pro-IL-1β expression via the NF-κB pathway, and the "activation" step.[9] Mechanistically, this compound has been shown to reduce the production of reactive oxygen species (ROS) and inhibit the oligomerization of the apoptosis-associated speck-like protein containing a CARD (ASC), which is a critical step in inflammasome assembly.[10] This leads to a significant reduction in Caspase-1 cleavage and subsequent secretion of mature IL-1β and IL-18.[9][12]

Stimuli Stimuli (LPS, ATP, Aβ) Priming Priming Step (NF-κB dependent) Stimuli->Priming Activation Activation Step (ROS, K+ efflux) Stimuli->Activation NLRP3_exp ↑ NLRP3 & Pro-IL-1β Expression Priming->NLRP3_exp NLRP3_ass NLRP3 Inflammasome Assembly (ASC speck) Activation->NLRP3_ass Casp1 Pro-Caspase-1 NLRP3_ass->Casp1 aCasp1 Active Caspase-1 Casp1->aCasp1 cleavage IL1b Pro-IL-1β aCasp1->IL1b cleaves Pyroptosis Pyroptosis aCasp1->Pyroptosis aIL1b Mature IL-1β / IL-18 IL1b->aIL1b This compound This compound This compound->Priming inhibits This compound->Activation inhibits ROS This compound->NLRP3_ass inhibits ASC oligomerization

This compound's Suppression of the NLRP3 Inflammasome.
Activation of the Nrf2/HO-1 Antioxidant Pathway

Oxidative stress is intrinsically linked to neuroinflammation, creating a vicious cycle that exacerbates neuronal damage.[4] The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is the primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[4] this compound promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[4][14] In the nucleus, Nrf2 binds to the antioxidant response element (ARE), initiating the transcription of antioxidant enzymes, most notably HO-1, but also superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX).[4][15] This upregulation of the antioxidant defense system counteracts oxidative stress and confers significant neuroprotection.

cluster_cytoplasm Cytoplasm cluster_nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Keap1 Keap1 (Degradation) Keap1_Nrf2->Keap1 Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE (Antioxidant Response Element) Nucleus->ARE Transcription Gene Transcription ARE->Transcription Antioxidants HO-1, SOD, CAT, GPX Transcription->Antioxidants ROS Oxidative Stress (ROS) Antioxidants->ROS neutralizes

This compound's Activation of the Nrf2/HO-1 Pathway.
Modulation of the PERK Pathway

In the context of subarachnoid hemorrhage (SAH), this compound has been found to alleviate neuroinflammation and neuronal injury by inactivating the PERK (Protein kinase R-like endoplasmic reticulum kinase) signaling pathway.[16] This action inhibits microglia activation and suppresses overactivated autophagy, thereby reducing the expression of TNF-α and IL-6 and protecting against neuronal damage.[16]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various markers of neuroinflammation and oxidative stress from key in vitro and in vivo studies.

Table 1: In Vitro Effects of this compound on Neuroinflammatory Markers

Cell LineStimulusThis compound Conc.Target MeasuredResultReference
BV-2 MicrogliaLPS10 µMNO ReleaseSignificant Inhibition[7]
BV-2 MicrogliaLPS10 µMPGE₂ ReleaseSignificant Inhibition[7]
BV-2 MicrogliaLPS10 µMTNF-αSignificant Reduction[7]
BV-2 MicrogliaLPS10 µMIL-1βSignificant Reduction[7]
BV-2 MicrogliaLPS10 µMiNOS ExpressionSignificant Inhibition[7]
BV-2 MicrogliaLPS10 µMCOX-2 ExpressionSignificant Inhibition[7]
BMDMsLPS + Nigericin10 µMIL-1β SecretionSignificant Inhibition[9][17]
BMDMsLPS + Nigericin10 µMIL-18 SecretionSignificant Inhibition[9][17]
BMDMsLPS10 µMp-ERK, p-JNK, p-p38Effective Inhibition[9][11]
Primary Mesencephalic CultureMPP+Dose-dependentTNF-αInhibition[6]

LPS: Lipopolysaccharide; NO: Nitric Oxide; PGE₂: Prostaglandin E₂; TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1 beta; iNOS: Inducible Nitric Oxide Synthase; COX-2: Cyclooxygenase-2; BMDMs: Bone Marrow-Derived Macrophages; MPP+: 1-methyl-4-phenylpyridinium.

Table 2: In Vivo Effects of this compound on Neuroinflammation and Oxidative Stress

Animal ModelInsultThis compound DosageTarget MeasuredResultReference
MouseSpinal Cord InjuryNot SpecifiedIL-1β, IL-18, TNF-αReduced Concentrations[4][14]
MouseSpinal Cord InjuryNot SpecifiedROS, TBARSLevels Reversed[4]
MouseSpinal Cord InjuryNot SpecifiedSOD, GSH, GPX, CATLevels Reversed (Increased)[4]
MouseSpinal Cord InjuryNot SpecifiedNrf2, HO-1Protein Levels Increased[4][18]
MouseLPS-inducedNot SpecifiedMicroglial Activation (Iba-1)Significantly Suppressed[7]
RatSubarachnoid HemorrhageDose-dependentTNF-α, IL-6Decreased Expression[16]
MouseMPTP-induced PD10 mg/kg/dayMicroglial ActivationInhibited[6]
AD Model Mice (APP/PS1)Aβ pathologyNot SpecifiedNLRP3, Caspase-1, IL-1βReduced Expression[12]

ROS: Reactive Oxygen Species; TBARS: Thiobarbituric Acid Reactive Substances; SOD: Superoxide Dismutase; GSH: Glutathione; GPX: Glutathione Peroxidase; CAT: Catalase; MPTP: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine; AD: Alzheimer's Disease.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the study of this compound's effects on neuroinflammation.

Experimental Workflow: A General Overview

The investigation of this compound's anti-neuroinflammatory properties typically follows a structured workflow, beginning with in vitro screening and culminating in in vivo validation.

start Start invitro In Vitro Studies (e.g., BV-2 Microglia) start->invitro stimulate Stimulate with LPS invitro->stimulate treat Treat with this compound (Dose-Response) stimulate->treat viability Cell Viability Assay (MTT / CCK-8) treat->viability assays Biochemical Assays treat->assays elisa ELISA (Cytokines: TNF-α, IL-1β, IL-6) assays->elisa wb Western Blot (p-p65, p-MAPK, Nrf2, NLRP3) assays->wb invivo In Vivo Studies (e.g., LPS or SCI Mouse Model) wb->invivo treat_animal Administer this compound invivo->treat_animal behavior Behavioral Tests treat_animal->behavior tissue Tissue Collection (Brain / Spinal Cord) behavior->tissue tissue->wb Protein Analysis immuno Immunofluorescence (Iba-1 for Microglia) tissue->immuno end End immuno->end

General Experimental Workflow.
Cell Viability Assay (MTT/CCK-8)

This protocol assesses the cytotoxicity of this compound to ensure that observed anti-inflammatory effects are not due to cell death.[19][20]

  • Cell Seeding: Seed microglial cells (e.g., BV-2) into a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[19]

  • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 10, 20, 40, 80 µM). Include a vehicle control (DMSO at the highest concentration used).[21]

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48 hours).

  • Reagent Addition (MTT): Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Afterwards, remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[19]

  • Measurement: Measure the absorbance on a microplate reader at 570 nm for MTT or 450 nm for CCK-8.[19]

  • Calculation: Express cell viability as a percentage relative to the vehicle-treated control cells.

LPS-Induced Neuroinflammation Model (in vitro)

This model is standard for studying the anti-inflammatory effects of compounds on microglial cells.[1][2]

  • Cell Culture: Culture BV-2 microglial cells in complete medium until they reach 80-90% confluency.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 50-100 ng/mL to all wells except the control group.[17]

  • Incubation: Incubate for a specified period (e.g., 24 hours for cytokine measurement, or shorter times like 10-60 minutes for phosphorylation studies).[11]

  • Sample Collection: Collect the cell culture supernatant for cytokine analysis (ELISA) and lyse the cells to extract protein for Western blot analysis.

Western Blot for NF-κB p65 Phosphorylation

This protocol measures the activation of the NF-κB pathway.[22][23]

  • Sample Preparation: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitor cocktails.[8] Keep samples on ice.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 30-40 µg of total protein per lane and separate the proteins on a 10% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for at least 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against phospho-NF-κB p65 (Ser536) (e.g., Cell Signaling Technology #3031) and total NF-κB p65.[24]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) reagent and visualize the protein bands using an imaging system. Densitometry analysis is used to quantify the ratio of phosphorylated to total protein.

ELISA for Cytokine Quantification

This assay measures the concentration of secreted pro-inflammatory cytokines in the cell culture medium.[4][9]

  • Sample Collection: Collect the cell culture supernatant from the in vitro neuroinflammation model.

  • Assay Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., TNF-α, IL-1β, IL-6).

  • Standard Curve: Prepare a standard curve using the provided recombinant cytokine standards.

  • Measurement: Add samples and standards to the antibody-coated microplate and follow the kit's incubation, washing, and substrate addition steps.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Immunofluorescence Staining for Microglial Activation (Iba-1)

This technique is used to visualize and quantify microglial activation in brain or spinal cord tissue from in vivo models.[25][26][27]

  • Tissue Preparation: Perfuse the animal with 4% paraformaldehyde (PFA) and collect the brain or spinal cord. Post-fix the tissue in PFA and then cryoprotect in sucrose (B13894) solution. Section the tissue into 30-50 µm thick slices using a cryostat or vibratome.[25]

  • Antigen Retrieval (if necessary): Incubate sections in a suitable antigen retrieval buffer.

  • Permeabilization and Blocking: Permeabilize the tissue sections with 0.3-0.5% Triton X-100 in PBS. Block non-specific binding sites with a blocking solution (e.g., 3% Normal Goat Serum in PBST) for 2 hours at room temperature.[27]

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against Iba-1 (a marker for microglia) diluted in blocking solution, typically overnight or for 48 hours at 4°C.[27]

  • Secondary Antibody Incubation: Wash the sections thoroughly with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit) for 2 hours at room temperature, protected from light.[27]

  • Counterstaining and Mounting: Counterstain cell nuclei with DAPI or Hoechst stain. Mount the sections onto glass slides with an anti-fade mounting medium.

  • Imaging and Analysis: Visualize the staining using a fluorescence or confocal microscope. Analyze microglial morphology and density to assess the level of activation.[28][29]

Conclusion and Future Directions

This compound demonstrates significant therapeutic potential for neuroinflammatory disorders by comprehensively targeting key signaling pathways. Its ability to simultaneously inhibit pro-inflammatory cascades (NF-κB, MAPK, NLRP3) and bolster antioxidant defenses (Nrf2/HO-1) makes it a compelling candidate for further investigation. Future research should focus on optimizing its delivery across the blood-brain barrier, evaluating its efficacy in a broader range of chronic neurodegenerative disease models, and elucidating its potential interactions with other therapeutic agents. The detailed protocols and pathway analyses provided in this guide serve as a foundational resource for scientists dedicated to advancing this compound from a promising natural compound to a clinically relevant neuroprotective therapy.

References

An In-Depth Technical Guide to the In Vitro Antioxidant Activity of Acacetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acacetin (5,7-dihydroxy-4'-methoxyflavone) is a naturally occurring flavone (B191248) found in various plants, including those from the Robinia, Chrysanthemum, and Safflower genera.[1] It has garnered significant interest within the scientific community for its diverse pharmacological properties, including anti-inflammatory, neuroprotective, and anticancer effects.[2][3] A cornerstone of its therapeutic potential lies in its potent antioxidant activity. This technical guide provides a comprehensive overview of the in vitro antioxidant capacity of this compound, presenting quantitative data, detailed experimental protocols, and insights into its molecular mechanisms of action.

Quantitative Antioxidant Activity of this compound

The antioxidant potential of this compound has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity, with lower values indicating greater potency. The following tables summarize the available quantitative data for this compound's radical scavenging and reducing power activities. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Table 1: Radical Scavenging Activity of this compound

Antioxidant AssayTest SystemIC50 of this compound (µM)Reference CompoundIC50 of Reference (µM)
DPPH Radical Scavenging Methanolic solutionData not consistently reported; activity is concentration-dependent.--
ABTS Radical Scavenging Aqueous/ethanolic solution19.8 ± 0.7Isoginkgetin11.2 ± 0.5
Superoxide (B77818) Anion (•O₂⁻) Scavenging Pyrogallol autooxidation26.3 ± 1.1Isoginkgetin15.4 ± 0.8
Hydroxyl Radical (•OH) Scavenging Fenton reaction (Salicylic Acid method)Data not available--
Various ROS/RNS Scavenging H₂O₂, HOCl, •NO, ONOO⁻IC50 of 894 ± 3 µg/mL (H₂O₂), 25.3 ± 0.4 µg/mL (HOCl), 485 ± 2 µg/mL (•NO), 53 ± 1 µg/mL (ONOO⁻)*--

*Note: This data is for a plant shell extract where this compound is the main component, not for pure this compound.[4]

Table 2: Reducing Power of this compound

Antioxidant AssayTest SystemPotency of this compoundReference CompoundPotency of Reference
Ferric Reducing Antioxidant Power (FRAP) TPTZ complexData not available--
Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Cu²⁺ reductionIC50: 17.4 ± 0.6 µMIsoginkgetinIC50: 10.3 ± 0.4 µM

Molecular Mechanism of Antioxidant Action: The Nrf2 Signaling Pathway

This compound primarily exerts its cellular antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[7]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[8] Upon exposure to inducers like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2.[9] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[10] This binding initiates the transcription of several crucial antioxidant and phase II detoxifying enzymes, including:

  • Heme Oxygenase-1 (HO-1): Catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant properties.[11]

  • NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A flavoprotein that detoxifies quinones and reduces oxidative stress.

  • Superoxide Dismutase (SOD): Enzymes that catalyze the dismutation of superoxide radicals into oxygen and hydrogen peroxide.[12]

  • Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.

Some studies suggest that this compound's activation of Nrf2 may be mediated by upstream kinases such as AMP-activated protein kinase (AMPK).[12][13]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AMPK AMPK This compound->AMPK activates Keap1_Nrf2 Keap1-Nrf2 Complex AMPK->Keap1_Nrf2 phosphorylates Keap1 Keap1 Keap1_Nrf2->Keap1 dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto dissociation Proteasome Proteasomal Degradation Nrf2_cyto->Proteasome degradation Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, SOD, GCL) ARE->Antioxidant_Genes activates transcription Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins translation

This compound-mediated activation of the Nrf2 signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for common in vitro antioxidant assays used to evaluate this compound.

General Experimental Workflow

experimental_workflow prep_reagents 1. Prepare Reagents (DPPH, ABTS, FRAP, etc.) reaction 3. Mix Reagents and this compound prep_reagents->reaction prep_samples 2. Prepare this compound Solutions (serial dilutions) prep_samples->reaction incubation 4. Incubate (specific time and temperature) reaction->incubation measurement 5. Measure Absorbance (spectrophotometer) incubation->measurement calculation 6. Calculate % Inhibition / Reducing Power measurement->calculation ic50 7. Determine IC50 Value calculation->ic50

A generalized workflow for in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[14]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and perform serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of each this compound dilution to a fixed volume of the DPPH solution. A control containing the solvent instead of the this compound solution should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.[14]

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.[14]

Protocol:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Working Solution: Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay.

  • Reaction Mixture: Add a small volume of each this compound dilution to a larger, fixed volume of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.[14]

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

  • IC50 Determination: Determine the IC50 value from the plot of percentage inhibition versus this compound concentration.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve sodium acetate trihydrate in water, adjust the pH to 3.6 with acetic acid.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃ in water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm to 37°C before use.

  • Sample Preparation: Prepare this compound solutions in a suitable solvent.

  • Reaction Mixture: Add a small volume of the this compound solution to the pre-warmed FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using known concentrations of FeSO₄. The antioxidant capacity of this compound is expressed as ferric reducing equivalents (e.g., µM Fe(II)).

Superoxide Anion (•O₂⁻) Radical Scavenging Assay (NBT Method)

Principle: Superoxide radicals are generated in a non-enzymatic system (e.g., PMS-NADH) or an enzymatic system (e.g., hypoxanthine-xanthine oxidase). These radicals reduce nitroblue tetrazolium (NBT) to a purple formazan (B1609692) product. The scavenging of superoxide radicals by an antioxidant inhibits the formation of formazan, and the decrease in absorbance is measured.

Protocol (Hypoxanthine-Xanthine Oxidase System):

  • Reagent Preparation:

  • Sample Preparation: Prepare this compound solutions in a suitable solvent.

  • Reaction Mixture (in a 96-well plate):

    • Add this compound solution.

    • Add NBT solution.

    • Add hypoxanthine solution.

    • Initiate the reaction by adding xanthine oxidase solution.

  • Incubation: Incubate at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 560 nm.

  • Calculation and IC50 Determination: Calculate the percentage of inhibition and determine the IC50 value as described previously.

Hydroxyl Radical (•OH) Scavenging Assay (Salicylic Acid Method)

Principle: Hydroxyl radicals are generated by the Fenton reaction (Fe²⁺ + H₂O₂). These highly reactive radicals hydroxylate salicylic (B10762653) acid to form 2,3-dihydroxybenzoic acid, which has a characteristic absorbance. An antioxidant will compete with salicylic acid for the hydroxyl radicals, thus decreasing the formation of the colored product.

Protocol:

  • Reagent Preparation:

    • Phosphate Buffer

    • Ferrous Sulfate (FeSO₄) Solution

    • Salicylic Acid Solution (in ethanol)

    • Hydrogen Peroxide (H₂O₂) Solution

  • Sample Preparation: Prepare this compound solutions.

  • Reaction Mixture:

    • Mix the this compound solution, FeSO₄ solution, and salicylic acid solution.

    • Add H₂O₂ to initiate the reaction.

  • Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Measurement: Measure the absorbance of the hydroxylated salicylic acid product at the appropriate wavelength (e.g., 510 nm).

  • Calculation and IC50 Determination: Calculate the percentage of inhibition of salicylic acid hydroxylation and determine the IC50 value.

Conclusion

This compound demonstrates significant in vitro antioxidant activity through both direct radical scavenging and the modulation of intracellular antioxidant defense mechanisms. Its primary mechanism of cellular protection involves the activation of the Nrf2 signaling pathway, leading to the upregulation of a suite of antioxidant and cytoprotective genes. While the available quantitative data on its direct scavenging activity is not fully comprehensive across all standard assays, the existing evidence points to its potential as a potent antioxidant agent. Further standardized comparative studies are warranted to fully elucidate its antioxidant profile relative to other well-known flavonoids. The detailed protocols provided in this guide offer a robust framework for researchers to further investigate the antioxidant properties of this compound and similar compounds.

References

Acacetin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a comprehensive technical overview of Acacetin (5,7-dihydroxy-4'-methoxyflavone), a natural flavonoid with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this guide details its core molecular properties, explores a key signaling pathway it modulates, and provides established experimental protocols for its investigation.

Core Molecular and Chemical Properties

This compound is a flavone, a class of flavonoids, that is an O-methylated derivative of apigenin. It is found in various plants, including Robinia pseudoacacia (black locust) and Turnera diffusa (damiana). The fundamental physicochemical properties of this compound are summarized below.

IdentifierValue
Molecular Formula C₁₆H₁₂O₅[1][2][3][4][5][6][7]
Molecular Weight 284.26 g/mol [1][2][3][4][7]
IUPAC Name 5,7-dihydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one[8][9]
CAS Number 480-44-4[3][5][8][9]
Synonyms 4'-Methoxyapigenin, 5,7-Dihydroxy-4'-methoxyflavone, Linarigenin[5][8]

Modulation of the PI3K/Akt/mTOR Signaling Pathway

A significant body of research highlights this compound's role as a modulator of critical intracellular signaling pathways, many of which are dysregulated in cancer. One of the most well-documented targets is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway. This pathway is a central regulator of cell proliferation, growth, survival, and apoptosis. In many cancer types, the PI3K/Akt/mTOR pathway is constitutively active, promoting tumorigenesis.

This compound has been shown to exert its anti-cancer effects by inhibiting this pathway at key junctures. It can suppress the activation of PI3K, which in turn prevents the phosphorylation and activation of Akt. The subsequent deactivation of Akt leads to the downregulation of mTOR and its downstream effectors, ultimately resulting in the inhibition of cell proliferation and the induction of apoptosis.

Acacetin_PI3K_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K Inhibits

This compound inhibits the PI3K/Akt/mTOR signaling pathway.

Key Experimental Protocols

To facilitate further research into the bioactivities of this compound, this section provides detailed methodologies for essential in vitro assays. These protocols are foundational for assessing its cytostatic, cytotoxic, and mechanistic effects on cancer cell lines.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂ to allow for cell attachment.

  • This compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution with a culture medium to achieve a range of final concentrations (e.g., 0, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Replace the medium in each well with 100 µL of the medium containing the respective this compound concentrations.

  • Incubation: Incubate the treated plates for the desired time points (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells (0 µM this compound).

Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Adherent cells can be detached using a gentle, non-enzymatic cell dissociation solution or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each sample. Analyze the cells immediately using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Western Blotting for PI3K/Akt/mTOR Pathway Protein Expression

Western blotting is used to detect and quantify the expression levels of total and phosphorylated proteins within a specific signaling pathway.

Methodology:

  • Protein Extraction: Treat cells with this compound as described previously. Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin or anti-GAPDH).

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the expression of target proteins to the loading control. Calculate the ratio of phosphorylated to total protein to determine the activation state of the pathway components.

References

Potential Therapeutic Targets of Acacetin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acacetin (5,7-dihydroxy-4'-methoxyflavone) is a naturally occurring flavone (B191248) found in a variety of plants, including those from the Robinia, Chrysanthemum, and Saussurea genera.[1] This compound has garnered significant scientific interest due to its broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, neuroprotective, and cardioprotective effects.[1][2][3] Preclinical studies have demonstrated that this compound modulates a multitude of intracellular signaling pathways, positioning it as a promising candidate for the development of novel therapeutics for a range of complex diseases. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling networks it influences.

Quantitative Data Summary

The following tables provide a structured summary of the quantitative data from key studies investigating the therapeutic effects of this compound across various experimental models.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference(s)
A549Non-small cell lung carcinoma28.3172[4]
H1299Non-small cell lung carcinoma31.2472[4]
DU145Prostate CancerNot specified, but dose-dependent decrease in viability24, 48, 72[5]
HepG2Liver Cancer~15Not specified[6]
Table 2: In Vivo Efficacy of this compound in Disease Models
Disease ModelAnimal ModelThis compound DoseKey Quantitative FindingsReference(s)
ColitisDSS-induced mice50 mg/kg/day (oral)Significant reduction in body weight loss and colon shortening. Marked decrease in mRNA levels of IL-1β, TNF-α, IL-6, and iNOS in colon tissue.[7]
Alzheimer's DiseaseAPP/PS1 mice25 mg/kg/day (i.p.)Improved spatial learning and memory in Morris water maze. Reduced formation of senile plaques. Decreased expression of NLRP3, caspase-1, IL-1β, and TNF-α.[1][8]
Parkinson's DiseaseMPTP-induced mice10 mg/kg/day (p.o.)Decreased time of turning and locomotor activity in the pole test. Inhibited degeneration of dopaminergic neurons.[9]
Myocardial Ischemia/ReperfusionRat10 mg/kg (s.c.)Reduced arrhythmia scores and myocardial infarct area. Improved cardiac function (LVEF and LVFS).[10]
AtherosclerosisApoE-/- mice15 mg/kg (prodrug, s.c.)Attenuated atherosclerotic plaque formation. Reduced plasma inflammatory factors.[3]
Cardiac HypertrophyRat10 mg/kg (prodrug)Ameliorated cardiac hypertrophy and reduced fibrosis.[11]
Type 2 DiabetesSTZ-induced rats50 mg/kg (oral)Significantly lowered blood glucose levels.[2]
Obesity and Insulin (B600854) ResistanceHigh-fat diet miceNot specifiedReduced body weight and visceral adipose tissue weight. Improved insulin sensitivity.[12][13]
Non-alcoholic fatty liver diseaseHigh-fat diet miceNot specifiedReduced liver weight and hepatic lipid accumulation. Decreased serum LDL and increased HDL.[7][11]

Key Signaling Pathways and Therapeutic Targets

This compound exerts its pleiotropic effects by modulating a complex network of intracellular signaling pathways. These pathways are central to the regulation of cellular processes such as inflammation, proliferation, apoptosis, and oxidative stress.

Anti-Inflammatory Pathways

This compound has demonstrated potent anti-inflammatory effects by targeting key regulators of the inflammatory response.

  • NF-κB Signaling: this compound inhibits the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. It prevents the phosphorylation and subsequent degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes like TNF-α, IL-6, and IL-1β.[14][15]

NF_kB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB P NFkB NF-κB IkBa_NFkB->NFkB releases Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB->Pro_inflammatory_Genes activates Nucleus Nucleus This compound This compound This compound->IKK

This compound inhibits the NF-κB signaling pathway.
  • MAPK Signaling: this compound modulates the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38. By inhibiting the phosphorylation of these kinases, this compound reduces the production of inflammatory mediators.[14]

  • NLRP3 Inflammasome: this compound has been shown to inhibit the activation of the NLRP3 inflammasome, a multi-protein complex that triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[8][15][16]

Anti-Cancer Pathways

This compound exhibits anti-proliferative and pro-apoptotic effects in various cancer models through the modulation of several oncogenic signaling pathways.

  • PI3K/Akt/mTOR Signaling: This pathway is crucial for cell survival, proliferation, and growth. This compound inhibits the phosphorylation of PI3K and Akt, leading to the downregulation of downstream targets like mTOR, which ultimately results in cell cycle arrest and apoptosis.[14]

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K

This compound inhibits the PI3K/Akt/mTOR signaling pathway.
  • STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that promotes tumor cell proliferation and survival. This compound has been shown to directly inhibit the phosphorylation and activation of STAT3.[14]

  • EGFR Signaling: In some cancers, this compound has been identified as a direct inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key driver of tumor growth and progression.

Neuroprotective and Cardioprotective Pathways

The protective effects of this compound in the nervous and cardiovascular systems are largely attributed to its antioxidant and anti-apoptotic properties.

  • Nrf2/HO-1 Signaling: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. Activated Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes, such as Heme Oxygenase-1 (HO-1), which protect cells from oxidative stress.[3][10]

Nrf2_HO1_Pathway cluster_nucleus Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Oxidative_Stress->Keap1_Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE ARE Nrf2->ARE binds Nucleus Nucleus Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes activates This compound This compound This compound->Keap1_Nrf2

This compound activates the Nrf2/HO-1 antioxidant pathway.
  • AMPK Signaling: this compound can activate AMP-activated protein kinase (AMPK), a key energy sensor that plays a role in glucose and lipid metabolism. AMPK activation contributes to the beneficial effects of this compound in metabolic disorders and cardiovascular diseases.[2][17]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this compound research, offering a practical guide for researchers.

In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cultured cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., A549, H1299) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Adhere Adhere Overnight Seed_Cells->Adhere Treat Treat with this compound (various concentrations) Adhere->Treat Incubate Incubate (24, 48, 72h) Treat->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Add_DMSO Add DMSO Incubate_MTT->Add_DMSO Read_Absorbance Read Absorbance (570 nm) Add_DMSO->Read_Absorbance End End Read_Absorbance->End

Experimental workflow for the MTT cell viability assay.
Western Blot Analysis

Objective: To detect and quantify the expression levels of target proteins.

Protocol:

  • Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify band intensity using image analysis software and normalize to a loading control (e.g., β-actin).

In Vivo DSS-Induced Colitis Model

Objective: To evaluate the anti-inflammatory effect of this compound in a mouse model of colitis.

Protocol:

  • Animal Model: Use male C57BL/6 mice (8-10 weeks old).

  • Induction of Colitis: Administer 3% (w/v) Dextran Sulfate Sodium (DSS) in the drinking water for 7 consecutive days.

  • This compound Treatment: Administer this compound (e.g., 50 mg/kg) orally once daily during the DSS treatment period.

  • Clinical Assessment: Monitor body weight, stool consistency, and rectal bleeding daily to calculate the Disease Activity Index (DAI).

  • Tissue Collection: At the end of the experiment, euthanize the mice and collect colon tissues.

  • Macroscopic and Histological Analysis: Measure colon length and perform H&E staining to assess tissue damage and inflammatory cell infiltration.

  • Molecular Analysis: Perform qPCR or Western blot on colon tissue to measure the expression of inflammatory markers.

DSS_Colitis_Workflow Start Start Acclimatize Acclimatize Mice Start->Acclimatize Induce_Colitis Induce Colitis (3% DSS in water for 7 days) Acclimatize->Induce_Colitis Treat_this compound Administer this compound (e.g., 50 mg/kg, oral, daily) Acclimatize->Treat_this compound Monitor Daily Monitoring (Body weight, DAI) Treat_this compound->Monitor Euthanize Euthanize on Day 8 Monitor->Euthanize Collect_Tissue Collect Colon Tissue Euthanize->Collect_Tissue Analyze Analysis: - Colon Length - Histology (H&E) - qPCR/Western Blot Collect_Tissue->Analyze End End Analyze->End

Experimental workflow for the DSS-induced colitis model.

Conclusion

This compound is a promising natural compound with a diverse range of therapeutic activities, underpinned by its ability to modulate multiple key signaling pathways. Its anti-inflammatory, anti-cancer, neuroprotective, and cardioprotective effects observed in preclinical models highlight its potential for the development of novel therapies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals to further explore the therapeutic potential of this compound and its derivatives. Future research should focus on clinical trials to validate these preclinical findings and to establish the safety and efficacy of this compound in human populations.

References

Acacetin's Effects on Gene Expression: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Acacetin, a natural flavonoid found in various plants, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor properties.[1][2][3] At the core of these effects lies its ability to modulate a wide array of genes and signaling pathways. This technical guide provides an in-depth analysis of this compound's impact on gene expression, synthesizing data from numerous in vitro and in vivo studies. It details the compound's influence on key signaling cascades such as NF-κB, MAPK, STAT3, and PI3K/Akt, presents quantitative data on gene regulation, outlines common experimental protocols for its study, and visualizes the complex molecular interactions it governs. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's molecular mechanisms of action.

Modulation of Gene Expression: A Quantitative Overview

This compound exerts its biological effects by altering the expression of a multitude of genes. High-throughput studies, such as RNA sequencing (RNA-seq), have provided a global view of these changes, while targeted analyses have quantified its impact on specific genes related to inflammation, apoptosis, cell cycle, and more.

Global Gene Expression Changes from RNA-Sequencing

An RNA-seq analysis of BV2 microglia subjected to oxygen-glucose deprivation/re-oxygenation (OGD/R), a model for cerebral ischemia-reperfusion injury, revealed this compound's profound ability to reverse pathological gene expression profiles.[1][2][4][5] this compound treatment (10μM) significantly counteracted the effects of OGD/R injury.[1][2][3][5]

Comparison Upregulated Differentially Expressed Genes (DEGs) Downregulated Differentially Expressed Genes (DEGs) Key Genes / lncRNAs Affected Reference
OGD/R vs. Control21482135Upregulation of inflammation-related genes and lncRNAs Rmrp and Terc.[1][4][5]
This compound vs. OGD/R248240Downregulation of Isg15, Fcgr1, Il1b, Parp12, and lncRNAs Rmrp and Terc. Upregulation of Mt2.[1][4][5]

This compound treatment reversed the expression of 203 genes affected by OGD/R, specifically downregulating 125 genes and upregulating 78 genes that were dysregulated by the injury.[4][5]

Regulation of Key Genes by Functional Category

This compound's effects are often mediated by targeting specific hubs within cellular signaling networks. The following table summarizes its impact on key genes grouped by their primary biological function.

Functional Category Gene Effect of this compound Model System / Condition Reference
Inflammation TNF-α, IL-6, IL-1βDownregulation (mRNA/protein)LPS-stimulated macrophages, colitis models, diabetic rats.[6][7][8][9][10]
iNOS, COX-2Downregulation (mRNA/protein)LPS-stimulated RAW264.7 cells.[7]
Apoptosis Bax, p53, p21UpregulationJurkat T cells, Hep G2 liver cancer cells, A549 lung cancer cells.[10][11][12][13]
Fas, Fas Ligand (FasL)UpregulationHep G2 and A549 cells.[12][13]
Bcl-2, Bcl-xL, Mcl-1DownregulationJurkat T cells, DU145 prostate cancer cells.[10][11][14][15]
SurvivinDownregulationDU145 prostate cancer cells.[14][15]
Cell Cycle p21, p53UpregulationHep G2 and A549 cells.[12][13]
Cyclin D1DownregulationSTAT3-activated DU145 cells.[14][15]
Cyclin-A1, Cyclin-B1, Cdk-1DownregulationU87 glioblastoma cells.[16]
Angiogenesis VEGFDownregulationOvarian cancer cells, prostate cancer cells.[15][17][18]
HIF-1αDownregulation (protein stability)Ovarian cancer cells.[18]
Metastasis & Invasion MMP-2, MMP-9, u-PADownregulation (mRNA/protein)DU145 prostate cancer cells.[19]
Oxidative Stress Nrf2, HO-1UpregulationSpinal cord injury mouse model.[8]
Keap-1DownregulationSpinal cord injury mouse model.[8]

Core Signaling Pathways and Gene Regulatory Networks

This compound's modulation of gene expression is a consequence of its interaction with several upstream signaling pathways. By inhibiting key kinases and transcription factors, it orchestrates a downstream cascade of transcriptional changes.

Anti-inflammatory Effects via NF-κB and MAPK Pathways

A primary mechanism for this compound's anti-inflammatory activity is the dual inhibition of the NF-κB and MAPK signaling pathways.[20][21] In response to inflammatory stimuli like LPS, this compound prevents the phosphorylation of IκBα and the p65 subunit of NF-κB, thereby blocking p65's translocation to the nucleus.[20] Concurrently, it suppresses the phosphorylation of key MAPK proteins p38, ERK, and JNK.[20][21] This concerted inhibition shuts down the transcription of major pro-inflammatory cytokines and enzymes.[20]

G cluster_0 This compound's Anti-Inflammatory Mechanism LPS Inflammatory Stimulus (e.g., LPS) IKK IKK LPS->IKK MAPK MAPK Cascade (p38, ERK, JNK) LPS->MAPK Ikb p65/IκBα IKK->Ikb P p65_nuc p65 (Nuclear) Ikb->p65_nuc p65 translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS, COX-2) p65_nuc->Genes Transcription MAPK->p65_nuc P This compound This compound This compound->IKK This compound->MAPK

Caption: this compound inhibits NF-κB and MAPK pathways. (Within 100 characters)
Anti-proliferative and Pro-apoptotic Effects via STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor often constitutively activated in cancer cells, driving proliferation and survival.[14][22] this compound has been shown to be a direct inhibitor of STAT3.[14] It suppresses the phosphorylation of STAT3 at tyrosine 705, which prevents its dimerization and translocation to the nucleus.[14][15] This leads to the downregulation of critical STAT3 target genes, including the anti-apoptotic proteins Bcl-2, Bcl-xL, Mcl-1, and survivin, as well as the cell cycle regulator cyclin D1, ultimately inducing apoptosis.[14][15][22][23]

G cluster_1 This compound's STAT3 Inhibition Mechanism GF Growth Factors / Cytokines Receptor Receptor GF->Receptor JAK_Src JAK / Src Receptor->JAK_Src STAT3 STAT3 JAK_Src->STAT3 P (Y705) STAT3_P p-STAT3 (Dimer) STAT3->STAT3_P Dimerization Nucleus Nucleus STAT3_P->Nucleus Translocation Genes Target Genes (Cyclin D1, Bcl-2, Mcl-1, Survivin) Nucleus->Genes Transcription Proliferation Proliferation & Survival Genes->Proliferation This compound This compound This compound->JAK_Src Inhibits This compound->STAT3 Direct Binding

Caption: this compound directly inhibits the STAT3 signaling pathway. (Within 100 characters)
Regulation of Cell Cycle and Apoptosis

This compound induces cell cycle arrest and apoptosis through multiple avenues. It increases the expression of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21/WAF1.[12][13] This action blocks cell cycle progression, typically at the G1 or G2/M phase.[12][13][16] Furthermore, this compound promotes apoptosis by upregulating the extrinsic death receptor pathway via increased expression of Fas and FasL and by activating the intrinsic mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio.[10][11][12][13] Both pathways converge on the activation of a caspase cascade, leading to programmed cell death.[11]

G cluster_2 This compound's Pro-Apoptotic and Cell Cycle Arrest Mechanisms This compound This compound p53 p53 Expression This compound->p53 Fas Fas / FasL Expression This compound->Fas Bax Bax / Bcl-2 Ratio This compound->Bax p21 p21 Expression p53->p21 CDK Cyclins / CDKs p21->CDK Arrest G1 or G2/M Arrest CDK->Arrest Caspases Caspase Cascade (Caspase-8, -9, -3) Fas->Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound induces apoptosis and cell cycle arrest. (Within 100 characters)
Antioxidant Response via Nrf2/HO-1 Pathway

This compound can also mitigate oxidative stress by activating the Nrf2/HO-1 signaling pathway.[8] Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1. This compound promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[8] This mechanism is central to its neuroprotective effects in models of spinal cord injury.[8]

Experimental Methodologies

The study of this compound's effects on gene expression employs a range of standard molecular biology techniques. The following protocols are generalized from methodologies reported in the cited literature.

RNA Sequencing and Analysis Workflow

High-throughput RNA-seq is used to obtain a comprehensive snapshot of the transcriptome following this compound treatment.

G cluster_3 Typical RNA-Sequencing Experimental Workflow A 1. Cell Model (e.g., BV2 Microglia) B 2. Injury Model (e.g., OGD/R) A->B C 3. This compound Treatment (e.g., 10 µM) B->C D 4. Total RNA Extraction C->D E 5. Library Prep & RNA-Sequencing D->E F 6. Bioinformatic Analysis (DEGs, GO, KEGG) E->F G 7. Validation (RT-qPCR) F->G

Caption: A generalized workflow for RNA-seq experiments. (Within 100 characters)
  • Cell Model and Treatment: BV2 microglia are cultured and subjected to an oxygen-glucose deprivation/re-oxygenation (OGD/R) protocol to mimic ischemia-reperfusion injury. A treatment group is administered 10µM this compound post-OGD/R.[1][3][5]

  • RNA Extraction and Sequencing: Total RNA is extracted from control, OGD/R, and this compound-treated cells. Following quality control, sequencing libraries are prepared and subjected to high-throughput sequencing.[1][5]

  • Bioinformatic Analysis: Sequencing reads are aligned to a reference genome. Differentially Expressed Genes (DEGs) and lncRNAs are identified. Functional enrichment analysis (Gene Ontology - GO; Kyoto Encyclopedia of Genes and Genomes - KEGG) is performed to identify affected biological processes and pathways.[4][5]

  • Validation: The expression levels of key DEGs are validated using an independent method, typically reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[1][3][5]

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Isolation: Total RNA is extracted from cells or tissues using TRIzol reagent or a similar phenol-based method according to the manufacturer's instructions.[9]

  • Reverse Transcription: 1-2 µg of total RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme kit (e.g., ReverTraAce RT kit).[9]

  • Real-Time PCR: The qPCR reaction is performed using a SYBR Green-based master mix and gene-specific primers on a real-time PCR system.[9]

  • Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, normalized to an internal control housekeeping gene such as β-actin or GAPDH.[7]

Western Blot Analysis
  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Total protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30 µg) are separated by molecular weight on an SDS-polyacrylamide gel and subsequently transferred to a PVDF or nitrocellulose membrane.[23]

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated with a primary antibody specific to the target protein (e.g., p-p65, p-STAT3, Bcl-2) overnight at 4°C.[20] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Quantification: The signal is detected using an enhanced chemiluminescence (ECL) substrate. Band intensity is quantified using densitometry software and normalized to a loading control protein like β-actin or GAPDH.[7]

Conclusion and Future Directions

This compound is a potent modulator of gene expression, acting on multiple signaling pathways to exert anti-inflammatory, anti-proliferative, and antioxidant effects. Its ability to inhibit key oncogenic and inflammatory transcription factors like STAT3 and NF-κB, while activating protective pathways like Nrf2/HO-1, underscores its therapeutic potential. The comprehensive data presented in this guide highlight this compound's multi-target nature, making it a compelling candidate for drug development in oncology, neurodegenerative diseases, and inflammatory disorders.

Future research should focus on translating these preclinical findings into clinical settings. Priorities include establishing a comprehensive safety and toxicology profile, optimizing delivery methods to improve bioavailability, and conducting well-designed clinical trials to evaluate its efficacy in human diseases. Furthermore, advanced transcriptomic and proteomic studies could uncover novel targets and provide a more granular understanding of its gene regulatory networks.

References

An In-Depth Technical Guide to the Discovery and History of Acacetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acacetin (5,7-dihydroxy-4'-methoxyflavone), a naturally occurring flavone (B191248), has garnered significant attention within the scientific community for its diverse pharmacological activities. Since its initial chemical synthesis in 1926 and subsequent discovery in natural sources, research has revealed its potent anti-inflammatory, anticancer, neuroprotective, and antiviral properties. This technical guide provides a comprehensive overview of the discovery, history, and key scientific milestones in this compound research. It details the quantitative biological data, experimental methodologies for its study, and the intricate signaling pathways it modulates, offering a valuable resource for researchers and professionals in drug development.

Discovery and Historical Timeline

The journey of this compound from a synthetic molecule to a promising natural therapeutic agent has spanned nearly a century.

  • 1926: First Chemical Synthesis: The first significant milestone in the history of this compound was its chemical synthesis by Robert Robinson and Krishnasami Venkataraman.[1][2] This predates its discovery in nature.

  • 1970: Discovery in Nature (as a Glycoside): The first identification of an this compound derivative in a natural source occurred in 1970, with the discovery of this compound-7-glucurono-(1→2)-glucuronide in the leaves of Clerodendron trichotomum.[3][4]

  • Post-1970: Isolation of the Monomer: Following the discovery of its glycosidic form, the this compound monomer was identified in various plants, including thistles.[3] It has since been isolated from a wide array of plant species, such as Robinia pseudoacacia (black locust), Turnera diffusa (damiana), and Betula pendula (silver birch).[5]

  • 2004: First Study on Hepatocellular Carcinoma: A pivotal moment in this compound research was the 2004 study demonstrating its ability to induce apoptosis and block cell cycle progression in HepG2 human liver cancer cells, opening the door for its investigation as an anticancer agent.[1]

Physicochemical Properties and Bioavailability

This compound is a dihydroxy and monomethoxy flavone with the molecular formula C₁₆H₁₂O₅ and a molecular weight of 284.26 g/mol .[1] Despite its promising bioactivities, this compound suffers from low bioavailability, which presents a significant challenge for its clinical development. Its poor water solubility and rapid plasma clearance (half-life of approximately 1.48 hours in rats after intravenous administration) are key limiting factors.[1] Research efforts are ongoing to develop more soluble prodrugs and novel delivery systems to enhance its therapeutic potential.[3]

Quantitative Bioactivity Data

The following tables summarize the in vitro efficacy of this compound across various therapeutic areas, providing key quantitative data for researchers.

Table 1: Anticancer Activity of this compound (IC₅₀ Values)
Cell LineCancer TypeIC₅₀ (µM)Exposure Time (h)Reference
A549Non-Small Cell Lung Carcinoma28.3172[1]
H1299Non-Small Cell Lung Carcinoma31.2472[1]
HepG2Hepatocellular CarcinomaNot explicitly stated, but demonstrated activityNot specified[6]
Table 2: Anti-inflammatory Activity of this compound
Cell Line/ModelParameter MeasuredIC₅₀ (µM)Reference
RAW 264.7 MacrophagesNitric Oxide (NO) Production23.93 ± 1.74[7]
Table 3: Enzyme Inhibitory Activity of this compound
EnzymeIC₅₀ (nM)Reference
Monoamine Oxidase-A (MAO-A)121[4]
Monoamine Oxidase-B (MAO-B)49[4]

Key Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by modulating a complex network of intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers. This compound has been shown to inhibit this pathway in various cancer cells.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Receptor Growth Factor Receptor Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 pAkt p-Akt PIP3->pAkt Activates Akt Akt Akt->pAkt mTOR mTOR pAkt->mTOR Activates Apoptosis Apoptosis pAkt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

Caption: this compound inhibits the PI3K/Akt signaling pathway.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immunity. This compound exerts its anti-inflammatory effects in part by suppressing the NF-κB pathway.

NFkB_Pathway This compound This compound IKK IKK This compound->IKK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->IKK Activates pIkB p-IκBα IKK->pIkB Phosphorylates IkB IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->pIkB pIkB->NFkB Releases InflammatoryGenes Inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->InflammatoryGenes Induces

Caption: this compound suppresses the NF-κB inflammatory pathway.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. This compound has been shown to activate the Nrf2 pathway, thereby protecting cells from oxidative stress.

Nrf2_Pathway This compound This compound Nrf2_Keap1 Nrf2-Keap1 (Inactive) This compound->Nrf2_Keap1 Promotes dissociation OxidativeStress Oxidative Stress OxidativeStress->Nrf2_Keap1 Induces dissociation Keap1 Keap1 Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE Nrf2->ARE Binds to Nrf2_Keap1->Nrf2 AntioxidantGenes Antioxidant Gene Expression (HO-1, NQO1) ARE->AntioxidantGenes Induces

Caption: this compound activates the Nrf2 antioxidant pathway.

Experimental Protocols

This section provides an overview of common experimental methodologies used to investigate the biological activities of this compound.

Extraction and Isolation of this compound from Plant Material

A common method for obtaining this compound from natural sources involves solvent extraction followed by chromatographic purification.

Extraction_Workflow PlantMaterial Dried & Powdered Plant Material (e.g., Robinia pseudoacacia) Extraction Solvent Extraction (e.g., 80% Methanol) PlantMaterial->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract ColumnChromatography Column Chromatography (e.g., Silica (B1680970) Gel) CrudeExtract->ColumnChromatography Fractionation Fraction Collection & Analysis (TLC) ColumnChromatography->Fractionation Purification Further Purification (e.g., HPLC) Fractionation->Purification Purethis compound Pure this compound Purification->Purethis compound

Caption: General workflow for the extraction and isolation of this compound.

Protocol Overview:

  • Sample Preparation: The plant material (e.g., leaves, flowers, or stems) is dried and ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered material is subjected to extraction with a suitable solvent, often an alcohol-water mixture such as 80% methanol, through methods like maceration, percolation, or Soxhlet extraction.[8]

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Purification: The crude extract is then subjected to column chromatography, typically using silica gel as the stationary phase. A gradient of solvents with increasing polarity is used to separate the different components of the extract.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • Final Purification: Fractions rich in this compound may be combined and further purified using techniques like preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds like this compound on cancer cell lines.

Protocol Overview:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (and a vehicle control) for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[4]

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins within a cell lysate, making it an essential tool for elucidating the effects of this compound on signaling pathways.

Protocol Overview:

  • Cell Lysis: Cells treated with this compound are lysed to release their protein content.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., p-Akt, NF-κB p65).

  • Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is then captured on film or with a digital imager.

Future Directions

The extensive body of research on this compound highlights its significant therapeutic potential. However, several key areas require further investigation to translate these preclinical findings into clinical applications:

  • Improving Bioavailability: The development of novel formulations, such as nanoparticles, liposomes, or prodrugs, is crucial to overcome the poor bioavailability of this compound.

  • In Vivo Efficacy and Safety: While numerous in vitro studies have demonstrated the bioactivities of this compound, more extensive in vivo studies in animal models of various diseases are needed to establish its efficacy and safety profile.

  • Clinical Trials: Ultimately, well-designed clinical trials are necessary to evaluate the therapeutic potential of this compound in humans.

  • Mechanism of Action: Further research is required to fully elucidate the complex molecular mechanisms underlying the diverse pharmacological effects of this compound and to identify its direct molecular targets.

Conclusion

This compound has evolved from a laboratory-synthesized molecule to a widely studied natural compound with a broad spectrum of pharmacological activities. Its ability to modulate key signaling pathways involved in cancer, inflammation, and oxidative stress makes it a highly promising candidate for the development of new therapeutic agents. This technical guide provides a solid foundation for researchers and drug development professionals to understand the discovery, history, and scientific basis of this compound's therapeutic potential, paving the way for future research and development in this exciting field.

References

Acacetin: A Technical Guide for Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acacetin, a naturally occurring flavonoid found in plants such as Robinia pseudoacacia and Chrysanthemum morifolium, has garnered significant attention for its potent anti-inflammatory properties.[1][2] This technical guide provides an in-depth overview of this compound's mechanisms of action, supported by experimental data and detailed protocols to aid researchers in the fields of inflammation and drug discovery. This compound exerts its effects through the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NLRP3 inflammasome, making it a promising candidate for the development of novel anti-inflammatory therapeutics.[3][4]

Core Mechanisms of Anti-Inflammatory Action

This compound's anti-inflammatory effects are attributed to its ability to interfere with multiple signaling cascades that are crucial for the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory processes, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of inflammatory mediators.[3][4] Studies have demonstrated that this compound significantly reduces the lipopolysaccharide (LPS)-induced phosphorylation of p65 and IκBα in macrophages.[3]

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising key kinases such as ERK, JNK, and p38, plays a pivotal role in cellular responses to inflammatory stimuli. This compound has been observed to suppress the phosphorylation of these kinases, which are activated by inflammatory triggers like LPS.[3][4] By inhibiting the MAPK pathway, this compound effectively curtails the downstream production of pro-inflammatory cytokines and enzymes.[3][5] Specifically, this compound has been shown to inhibit the LPS-induced phosphorylation of ERK, JNK, and p38 in a dose-dependent manner.[3]

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of potent pro-inflammatory cytokines, IL-1β and IL-18. This compound has been found to inhibit the activation of the NLRP3 inflammasome induced by various stimuli.[6] Its inhibitory action involves the suppression of both the priming and activation steps of the inflammasome cascade. This includes reducing the production of reactive oxygen species (ROS) and inhibiting the aggregation of the ASC protein, a critical step in inflammasome assembly.[3][4]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the anti-inflammatory efficacy of this compound.

Table 1: In Vitro Anti-Inflammatory Effects of this compound
Cell LineStimulantThis compound Conc.Target% Inhibition / ReductionReference
RAW 264.7LPSup to 45 µmol/LNO ProductionDose-dependent reduction[7]
RAW 264.7LPSup to 45 µmol/LiNOS ProteinDose-dependent reduction[7]
RAW 264.7LPSup to 45 µmol/LCOX-2 ProteinDose-dependent reduction[7]
BMDMsLPS + Nigericin2.5, 5, 10 µMIL-1β ReleaseDose-dependent reduction[4]
BMDMsLPS + Nigericin2.5, 5, 10 µMIL-18 ReleaseDose-dependent reduction[4]
BMDMsLPS + Nigericin2.5, 5, 10 µMTNF-α ReleaseDose-dependent reduction[4]
BMDMsLPS10 µMp-p65 ExpressionMarked reduction[3]
BMDMsLPS10 µMp-IκBα ExpressionMarked reduction[3]
BMDMsLPS10 µMp-ERK ExpressionSignificant reduction[3]
BMDMsLPS10 µMp-JNK ExpressionSignificant reduction[3]
BMDMsLPS10 µMp-p38 ExpressionSignificant reduction[3]
Table 2: In Vivo Anti-Inflammatory Effects of this compound
Animal ModelConditionThis compound DosageAdministration RouteKey FindingsReference
MiceDSS-Induced Colitis50, 150 mg/kg/dayOral GavageReduced weight loss, diarrhea, and colon shortening.[7][8]
MiceDSS-Induced Colitis50 mg/kgOral GavageSignificantly reduced mRNA levels of IL-1β, TNF-α, IL-6, and iNOS in colon tissue.[5][9]
MiceDSS-Induced Colitis50 mg/kgOral GavageMarkedly reduced protein expression of COX-2 and iNOS in colon tissue.[9]
RatsSepsis (CLP)5 mg/kgIntraperitonealAttenuated lung injury and reduced inflammatory cytokines.[10]
MiceSpinal Cord Injury15, 30, 50 mg/kg/dayIntraperitonealReduced pro-inflammatory cytokines (IL-1β, IL-18, TNF-α) and oxidative stress.[11]
MiceHFD-Induced NAFLD5, 10 mg/kgOral GavageInhibited gene expression of TNF-α and IL-6 in liver tissue.[12]
RatsType 2 Diabetes50 mg/kg (8 weeks)OralDecreased gene/protein levels of TNF-α, IL-6, and IL-1β.[13]
MiceObesity10 mg/kg (12 weeks)OralDecreased gene/protein levels of TNF-α, IL-6, and IL-1β.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this compound research.

In Vitro Anti-Inflammatory Assay in Macrophages (RAW 264.7)
  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[14]

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 2.5, 5, 10 µM) for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100-200 ng/mL) for a specified period (e.g., 24 hours for cytokine measurements).[15]

  • Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

  • Cytokine Measurement (ELISA): Collect the cell culture supernatant and measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.[16][17]

  • Western Blot Analysis:

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.[18]

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[19]

    • Block the membrane with 5% BSA in TBST.[19]

    • Incubate with primary antibodies against target proteins (e.g., p-p65, p-IκBα, p-ERK, p-JNK, p-p38, iNOS, COX-2) overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an ECL detection system.[19]

In Vivo DSS-Induced Colitis Model in Mice
  • Animal Model: Use male C57BL/6 mice (8-10 weeks old).[5]

  • Induction of Colitis: Administer 3-5% (w/v) dextran (B179266) sulfate (B86663) sodium (DSS) in the drinking water for 5-7 consecutive days to induce acute colitis.[5][20]

  • This compound Administration: Prepare this compound by suspending it in a vehicle such as 0.5% methylcellulose (B11928114) or 0.5% sodium carboxymethyl cellulose.[7][10] Administer this compound (e.g., 50 mg/kg) daily via oral gavage for the duration of the DSS treatment.[5]

  • Assessment of Colitis Severity:

    • Monitor body weight, stool consistency, and the presence of blood in the stool daily to calculate the Disease Activity Index (DAI).[5]

    • At the end of the experiment, euthanize the mice and measure the colon length.

  • Histological Analysis: Fix a segment of the colon in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory infiltration and tissue damage.[5]

  • Molecular Analysis:

    • Homogenize colon tissue to extract RNA and protein.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression of inflammatory markers (e.g., TNF-α, IL-6, IL-1β, iNOS).[9]

    • Perform Western blot analysis to determine the protein levels of inflammatory mediators (e.g., COX-2, iNOS).[9]

NLRP3 Inflammasome Activation Assay in BMDMs
  • Cell Culture: Culture bone marrow-derived macrophages (BMDMs) in a suitable medium.

  • Priming: Prime the BMDMs with LPS (e.g., 50 ng/mL) for 3 hours to upregulate the expression of NLRP3 and pro-IL-1β.[4]

  • This compound Treatment: Treat the cells with different concentrations of this compound (e.g., 2.5, 5, 10 µM) for 30 minutes.[4]

  • Activation: Stimulate the cells with an NLRP3 activator such as Nigericin (10 µM) or ATP (2.5 mM) for 30-60 minutes.[21]

  • Analysis:

    • Western Blot: Collect cell lysates and supernatants. Analyze the lysates for pro-caspase-1, pro-IL-1β, and NLRP3. Analyze the supernatants for cleaved caspase-1 and mature IL-1β.[4]

    • ELISA: Measure the release of IL-1β and IL-18 in the cell supernatants.[21]

    • ASC Speck Visualization: Perform immunofluorescence staining for the ASC protein to visualize the formation of ASC specks, a hallmark of inflammasome activation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

G cluster_0 This compound's Inhibition of NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkappaB IκBα IKK->IkappaB Phosphorylation NFkappaB NF-κB (p65/p50) p_IkappaB p-IκBα (Degradation) IkappaB->p_IkappaB p_NFkappaB NF-κB (Translocation) NFkappaB->p_NFkappaB This compound This compound This compound->IKK Inhibits Nucleus Nucleus Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation p_NFkappaB->Nucleus G cluster_1 This compound's Modulation of MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK ERK p-ERK MAPKKK->ERK JNK p-JNK MAPKKK->JNK p38 p-p38 MAPKKK->p38 Inflammation Inflammatory Response ERK->Inflammation JNK->Inflammation p38->Inflammation This compound This compound This compound->MAPKKK Inhibits Phosphorylation G cluster_2 This compound's Suppression of NLRP3 Inflammasome cluster_priming Priming cluster_activation Activation LPS LPS TLR4 TLR4 LPS->TLR4 NFkappaB NF-κB TLR4->NFkappaB Pro_IL1B pro-IL-1β NLRP3 NFkappaB->Pro_IL1B Stimuli Stimuli (e.g., ATP, Nigericin) NLRP3 NLRP3 Stimuli->NLRP3 ASC ASC NLRP3->ASC Pro_Casp1 pro-Caspase-1 ASC->Pro_Casp1 Inflammasome NLRP3 Inflammasome Assembly Pro_Casp1->Inflammasome Casp1 Caspase-1 Inflammasome->Casp1 IL1B IL-1β / IL-18 (Mature) Casp1->IL1B Pyroptosis Pyroptosis Casp1->Pyroptosis This compound This compound This compound->NFkappaB Inhibits This compound->Inflammasome Inhibits G cluster_3 Experimental Workflow: DSS-Induced Colitis Model Start Start: C57BL/6 Mice Induction Induce Colitis: 3-5% DSS in drinking water (5-7 days) Start->Induction Treatment Treatment: This compound (e.g., 50 mg/kg) or Vehicle (Control) Daily Oral Gavage Induction->Treatment Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding (Calculate DAI) Treatment->Monitoring Euthanasia Euthanasia & Tissue Collection Monitoring->Euthanasia Analysis Analysis: - Colon Length - Histology (H&E) - qRT-PCR (Cytokines) - Western Blot (Proteins) Euthanasia->Analysis End End: Data Interpretation Analysis->End

References

Acacetin and Its Role in Apoptosis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Acacetin, a naturally occurring flavonoid, has garnered significant attention in oncological research for its potent anti-proliferative and pro-apoptotic effects across a spectrum of cancer cell lines. This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound-induced apoptosis, intended for researchers, scientists, and professionals in drug development. We will explore the key signaling pathways modulated by this compound, present quantitative data from various studies in a structured format, and provide detailed experimental protocols for the key assays cited. Furthermore, this guide includes visual representations of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's mode of action.

Introduction

This compound (5,7-dihydroxy-4'-methoxyflavone) is a flavone (B191248) compound found in various plants, including Robinia pseudoacacia, Turnera diffusa, and in safflower.[1] Preclinical studies have demonstrated its efficacy in inhibiting cancer cell proliferation and inducing programmed cell death, or apoptosis.[2][3] This process is crucial for tissue homeostasis, and its dysregulation is a hallmark of cancer. This compound's ability to selectively trigger apoptosis in cancerous cells while exhibiting minimal toxicity to normal cells makes it a promising candidate for further investigation as a chemotherapeutic or chemopreventive agent.[4] This guide will synthesize the current understanding of how this compound exerts its pro-apoptotic effects at a molecular level.

Mechanisms of this compound-Induced Apoptosis

This compound induces apoptosis through a multi-faceted approach, primarily by activating both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. These pathways converge on the activation of a cascade of cysteine-aspartic proteases known as caspases, which are the executioners of apoptosis.[5][6]

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is initiated by intracellular stress signals, leading to changes in the mitochondrial membrane potential. This compound has been shown to modulate the expression of the Bcl-2 family of proteins, which are key regulators of this pathway.[5][7] Specifically, this compound upregulates the expression of pro-apoptotic proteins like Bax and downregulates the expression of anti-apoptotic proteins such as Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential and the subsequent release of cytochrome c and Apoptosis Inducing Factor (AIF) from the mitochondria into the cytoplasm.[1][8] Cytosolic cytochrome c then binds with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9, leading to the activation of executioner caspases like caspase-3 and -7.[1][2]

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors on the cell surface. This compound has been observed to upregulate the expression of Fas (also known as APO-1 or CD95) and its ligand, FasL.[2][3][9] The binding of FasL to the Fas receptor initiates the recruitment of the Fas-Associated Death Domain (FADD) protein, which in turn recruits pro-caspase-8.[5] This proximity-induced dimerization leads to the auto-activation of caspase-8.[5] Activated caspase-8 can then directly activate executioner caspases or cleave Bid to tBid, which amplifies the apoptotic signal by engaging the intrinsic pathway.[2]

Role of Reactive Oxygen Species (ROS) and Signaling Cascades

A growing body of evidence suggests that the generation of reactive oxygen species (ROS) plays a crucial role in this compound-induced apoptosis.[2][8] Increased intracellular ROS levels can act as second messengers to activate various signaling cascades that promote apoptosis. One such pathway is the c-Jun N-terminal kinase (JNK) signaling pathway, a member of the mitogen-activated protein kinase (MAPK) family.[10][11] Activation of the ROS/JNK pathway has been shown to be a key mechanism by which this compound induces apoptosis in several cancer cell types, including osteosarcoma.[11][12] Furthermore, this compound has been reported to modulate other critical signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and NF-κB pathways.[13][14] By inhibiting these pro-survival pathways, this compound further sensitizes cancer cells to apoptosis.

Quantitative Data on this compound's Efficacy

The cytotoxic and pro-apoptotic effects of this compound have been quantified in numerous studies across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of a compound. The following tables summarize the reported IC50 values for this compound in different cancer cell lines at various time points.

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
A549Non-Small Cell Lung Carcinoma28.3172[15]
H1299Non-Small Cell Lung Carcinoma31.2472[15]
MCF-7Breast Cancer26.424[8]
HSC-3Oral Squamous Cell Carcinoma25 µg/mL24[1]
SJSAOsteosarcoma47.3124[12]
SJSAOsteosarcoma42.9848[12]
SJSAOsteosarcoma28.9172[12]
HOSOsteosarcoma43.1324[12]
HOSOsteosarcoma39.7848[12]
HOSOsteosarcoma28.7272[12]

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to investigate this compound-induced apoptosis.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

  • Target cell line

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[17]

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control with DMSO at the highest concentration used for this compound.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).[18]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[19]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Measurement: Measure the absorbance on a microplate reader at a wavelength of 570 nm.[16]

  • Calculation: Cell viability is expressed as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Target cell line

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS), chilled

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like trypsin.[21]

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[22]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[22]

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.[18]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[22]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.[18]

    • Viable cells: Annexin V-negative and PI-negative.[18]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[18]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[18]

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample. This technique is crucial for examining the expression levels of key apoptotic regulators like caspases, Bcl-2 family proteins, and components of various signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus (e.g., semi-dry or wet transfer)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-Bcl-2, anti-Bax, anti-phospho-JNK, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction and Quantification: Lyse cells in a suitable buffer (e.g., RIPA buffer) and determine the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again several times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative protein expression levels.

Visualizing this compound's Apoptotic Machinery

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow involved in studying this compound-induced apoptosis.

Acacetin_Apoptosis_Signaling_Pathways This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS JNK JNK Pathway Activation This compound->JNK FasL ↑ FasL Expression This compound->FasL Bax ↑ Bax This compound->Bax Bcl2 ↓ Bcl-2 This compound->Bcl2 Fas Fas Receptor FasL->Fas Binds FADD FADD Fas->FADD Recruits ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Recruits Casp8 Caspase-8 ProCasp8->Casp8 Activates Bid Bid Casp8->Bid ProCasp37 Pro-Caspase-3/7 Casp8->ProCasp37 tBid tBid Bid->tBid Cleavage Mito Mitochondrion tBid->Mito Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Apoptosome Apoptosome ProCasp9->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Activates Casp9->ProCasp37 Casp37 Caspase-3/7 ProCasp37->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Experimental_Workflow cluster_assays Downstream Assays Start Cancer Cell Culture Treatment Treat with this compound (and Controls) Start->Treatment Incubation Incubate for Defined Time Points Treatment->Incubation Harvest Harvest Cells Incubation->Harvest MTT Cell Viability (MTT Assay) Harvest->MTT Flow Apoptosis Analysis (Annexin V/PI Staining) Harvest->Flow WB Protein Expression (Western Blot) Harvest->WB Data Data Analysis and Interpretation MTT->Data Flow->Data WB->Data

References

Acacetin in Metabolic Syndrome: A Technical Guide to Preclinical Evidence and Core Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acacetin, a naturally occurring flavonoid, has emerged as a promising investigational compound for the management of metabolic syndrome. Preclinical studies have demonstrated its potential to mitigate key facets of this complex condition, including obesity, insulin (B600854) resistance, dyslipidemia, inflammation, and oxidative stress. This technical guide provides an in-depth overview of the current preclinical evidence for this compound's efficacy in metabolic syndrome, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the exploration of novel therapeutics for metabolic and related disorders.

Introduction

Metabolic syndrome is a constellation of interconnected physiological, biochemical, clinical, and metabolic factors that directly increases the risk of cardiovascular disease and type 2 diabetes mellitus. The rising global prevalence of metabolic syndrome necessitates the development of effective therapeutic interventions. This compound (5,7-dihydroxy-4'-methoxyflavone), a flavonoid found in plants such as Robinia pseudoacacia and Saussurea involucrata, has garnered significant scientific interest due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-obesity effects.[1][2] This document synthesizes the preliminary yet compelling preclinical data on this compound's role in ameliorating metabolic syndrome.

Effects of this compound on Key Parameters of Metabolic Syndrome

Obesity and Adipogenesis

In high-fat diet (HFD)-induced obese mouse models, this compound administration has been shown to significantly reduce body weight and the mass of visceral adipose tissue.[2][3] In vitro studies using 3T3-L1 preadipocytes have revealed that this compound inhibits adipogenesis by downregulating key transcription factors involved in lipid synthesis, such as CCAAT/enhancer-binding protein (C/EBP) and sterol regulatory element-binding protein 1c (SREBP-1c).[2]

Table 1: Effect of this compound on Body Weight and Adipose Tissue in HFD-induced Obese Mice

ParameterAnimal ModelTreatment GroupDosageDuration% Change vs. HFD Controlp-valueReference
Body WeightC57BL/6 MiceThis compound10 mg/kg12 weeks↓ 15%< 0.05[3]
Visceral Adipose Tissue WeightC57BL/6 MiceThis compound10 mg/kg12 weeks↓ 25%< 0.05[2]
Glucose Metabolism and Insulin Sensitivity

This compound has demonstrated beneficial effects on glucose homeostasis. In diabetic rat models, this compound supplementation led to lower fasting blood glucose levels and improved glucose tolerance.[4] Mechanistic studies suggest that this compound can enhance insulin sensitivity and promote glucose uptake in cells.[5]

Table 2: Effect of this compound on Glucose Metabolism

ParameterAnimal ModelTreatment GroupDosageDurationOutcomep-valueReference
Fasting Blood GlucoseDiabetic RatsThis compound50 mg/kg8 weeksSignificant reduction< 0.05[6]
Glucose ToleranceDiabetic RatsThis compound50 mg/kg8 weeksImproved< 0.05[4]
Lipid Profile

This compound administration has been shown to improve dyslipidemia associated with metabolic syndrome. In obese mice, this compound treatment reduced serum and liver levels of total cholesterol (TC) and triglycerides (TG), and decreased low-density lipoprotein (LDL) levels while increasing high-density lipoprotein (HDL) levels.[3]

Table 3: Effect of this compound on Lipid Profile in HFD-induced Obese Mice

ParameterTreatment GroupDosageDuration% Change vs. HFD Controlp-valueReference
Serum Total Cholesterol (TC)This compound10 mg/kg12 weeks↓ 20%< 0.05[3]
Serum Triglycerides (TG)This compound10 mg/kg12 weeks↓ 30%< 0.05[3]
Serum LDLThis compound10 mg/kg12 weeks↓ 28%< 0.05[3]
Serum HDLThis compound10 mg/kg12 weeks↑ 18%< 0.05[3]
Inflammation and Oxidative Stress

Chronic low-grade inflammation and oxidative stress are key contributors to the pathophysiology of metabolic syndrome. This compound exhibits potent anti-inflammatory and antioxidant properties.[1] It has been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in both in vitro and in vivo models.[2][3] Furthermore, this compound can enhance the expression of antioxidant enzymes through the activation of the Nrf2 pathway.[7]

Table 4: Effect of this compound on Inflammatory and Oxidative Stress Markers

ParameterModelTreatment GroupDosage/ConcentrationOutcomep-valueReference
TNF-αRAW 264.7 MacrophagesThis compound10 µMSignificant reduction in secretion< 0.05[2]
IL-6HFD-induced Obese Mice (Liver)This compound10 mg/kgSignificant reduction in gene expression< 0.05[3]
Nrf2EA.hy926 Endothelial CellsThis compound3 µMUpregulation of protein expression< 0.05[7]
Reactive Oxygen Species (ROS)EA.hy926 Endothelial CellsThis compound3 µMSignificant reduction in levels< 0.05[7]

Key Signaling Pathways

AMPK Pathway

AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis. This compound has been shown to activate AMPK, which in turn leads to the inhibition of lipogenesis and the promotion of fatty acid oxidation.[2][3]

AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK ACC1 ACC-1 (Acetyl-CoA Carboxylase 1) AMPK->ACC1 CPT1 CPT-1 (Carnitine Palmitoyltransferase 1) AMPK->CPT1 Lipogenesis Lipogenesis ACC1->Lipogenesis FattyAcidOxidation Fatty Acid Oxidation CPT1->FattyAcidOxidation

This compound activates the AMPK pathway.
Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. This compound has been demonstrated to upregulate the expression of Nrf2 and its downstream antioxidant enzymes, thereby mitigating oxidative stress.[7]

Nrf2_Pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 promotes dissociation Keap1 Keap1 Nrf2->Keap1 dissociates from ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes activates transcription of

This compound activates the Nrf2 antioxidant pathway.
PPARγ Signaling Pathway

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a key regulator of adipogenesis and glucose metabolism. While the direct interaction is still under investigation, this compound's effects on adipogenesis and insulin sensitivity suggest a potential modulation of the PPARγ signaling pathway.[8]

PPARg_Pathway This compound This compound PPARg PPARγ This compound->PPARg modulates Adipogenesis Adipogenesis PPARg->Adipogenesis InsulinSensitivity Insulin Sensitivity PPARg->InsulinSensitivity

This compound potentially modulates the PPARγ signaling pathway.

Experimental Protocols

High-Fat Diet (HFD)-Induced Obese Mouse Model
  • Animals: Male C57BL/6 mice, 6-8 weeks old, are typically used.[3]

  • Acclimatization: Animals are acclimatized for at least one week before the experiment, with free access to standard chow and water.

  • Diet: Mice are fed a high-fat diet (e.g., 45-60% of calories from fat) for 8-12 weeks to induce obesity and metabolic syndrome-like characteristics.[3]

  • This compound Administration: this compound is typically dissolved in a vehicle such as corn oil or 0.5% carboxymethylcellulose and administered daily via oral gavage or intraperitoneal injection at dosages ranging from 10-50 mg/kg body weight.[2][3]

  • Monitoring: Body weight and food intake are monitored weekly. At the end of the study, blood and tissues are collected for biochemical and histological analysis.

HFD_Workflow Start Start: C57BL/6 Mice (6-8 weeks old) Acclimatization Acclimatization (1 week, standard chow) Start->Acclimatization Diet High-Fat Diet (8-12 weeks) Acclimatization->Diet Treatment This compound Administration (10-50 mg/kg/day) Diet->Treatment Monitoring Weekly Monitoring (Body Weight, Food Intake) Treatment->Monitoring Endpoint Endpoint Analysis (Blood and Tissue Collection) Treatment->Endpoint Monitoring->Treatment

Workflow for HFD-induced obese mouse model.
In Vitro Adipocyte Differentiation (3T3-L1 cells)

  • Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Induction of Differentiation: Two days post-confluence, differentiation is induced by treating the cells with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS.

  • This compound Treatment: this compound (typically 1-20 µM) is added to the culture medium during or after the induction of differentiation.

  • Maintenance: After 48 hours, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin, and the cells are cultured for an additional 4-6 days until mature adipocytes are formed.

  • Analysis: Adipogenesis is assessed by Oil Red O staining to visualize lipid droplets, and gene/protein expression of adipogenic markers is analyzed by qPCR and Western blotting.

Adipocyte_Differentiation_Workflow Start 3T3-L1 Preadipocytes Confluence Culture to Confluence Start->Confluence Induction Induce Differentiation (IBMX, Dexamethasone, Insulin) +/- this compound Confluence->Induction Maintenance Maintenance Medium (Insulin) Induction->Maintenance MatureAdipocytes Mature Adipocytes Maintenance->MatureAdipocytes Analysis Analysis (Oil Red O, qPCR, Western Blot) MatureAdipocytes->Analysis

Workflow for 3T3-L1 adipocyte differentiation.

Conclusion and Future Directions

The preliminary preclinical data strongly suggest that this compound possesses therapeutic potential for the management of metabolic syndrome. Its multifaceted mechanism of action, targeting key pathways involved in lipid metabolism, glucose homeostasis, inflammation, and oxidative stress, makes it an attractive candidate for further investigation. Future research should focus on comprehensive pharmacokinetic and toxicological studies, as well as long-term efficacy and safety evaluations in more advanced preclinical models. Ultimately, well-designed clinical trials are warranted to translate these promising preclinical findings into tangible therapeutic benefits for patients with metabolic syndrome.

References

Acacetin's Interaction with Cellular Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acacetin, a naturally occurring flavone, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. A critical aspect of its mechanism of action involves its interaction with cellular membranes, which dictates its bioavailability, cellular uptake, and modulation of membrane-associated signaling pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with cellular membranes, focusing on its effects on membrane properties, its influence on membrane-associated proteins and signaling cascades, and the experimental methodologies used to elucidate these interactions.

Introduction

This compound (5,7-dihydroxy-4'-methoxyflavone) is a flavonoid found in various plants, including Robinia pseudoacacia and Turnera diffusa. Its lipophilic nature suggests a propensity to interact with the lipid bilayer of cellular membranes, a key determinant of its biological activity. Understanding the biophysical and molecular details of this interaction is crucial for optimizing its therapeutic potential and developing novel drug delivery systems. This guide synthesizes the available data on this compound's membrane interactions, providing researchers with a foundational resource for further investigation.

Biophysical Interactions with the Lipid Bilayer

While direct biophysical studies on this compound's interaction with model lipid bilayers are limited, insights can be drawn from studies on structurally similar flavonoids and general principles of small molecule-membrane interactions.

Effects on Membrane Fluidity

Membrane fluidity is a critical parameter influencing membrane protein function and cellular signaling. The effect of this compound on membrane fluidity has not been extensively quantified. However, studies on other flavonoids suggest that they can modulate membrane fluidity in a concentration-dependent manner.

Experimental Protocol: Laurdan Generalized Polarization (GP) Assay for Membrane Fluidity

The Laurdan GP assay is a sensitive method to assess changes in membrane lipid order. The fluorescent probe Laurdan exhibits a spectral shift in response to the polarity of its environment. In more ordered, gel-phase membranes, the emission maximum is blue-shifted, while in more fluid, liquid-crystalline phase membranes, it is red-shifted. The GP value is calculated from the fluorescence intensities at these two wavelengths.

Protocol:

  • Liposome (B1194612) Preparation:

    • Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) of desired lipid composition (e.g., POPC or DPPC).

    • Hydrate the lipid film with a buffer (e.g., PBS, pH 7.4).

  • Laurdan Labeling:

    • Incubate the liposomes with Laurdan (final concentration typically 1-5 µM) for 30-60 minutes at a temperature above the lipid phase transition.

  • This compound Treatment:

    • Add varying concentrations of this compound (or vehicle control) to the Laurdan-labeled liposomes.

    • Incubate for a defined period to allow for interaction.

  • Fluorescence Measurement:

    • Measure the fluorescence emission spectra using a spectrofluorometer with an excitation wavelength of 340 nm.

    • Record the emission intensities at 440 nm (I440) and 490 nm (I490).

  • GP Calculation:

    • Calculate the GP value using the formula: GP = (I440 - I490) / (I440 + I490).

    • An increase in GP indicates a decrease in membrane fluidity (more ordered), while a decrease in GP suggests an increase in fluidity (more disordered).

Influence on Membrane Phase Transition

Differential Scanning Calorimetry (DSC) is a powerful technique to study the effect of molecules on the thermotropic phase behavior of lipid bilayers. By measuring the heat changes associated with the lipid phase transition, one can infer how a compound like this compound perturbs the lipid packing and stability.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Protocol:

  • Sample Preparation:

    • Prepare MLVs of a specific lipid (e.g., DPPC) in a buffer.

    • Prepare a parallel sample of MLVs containing a known concentration of this compound.

  • DSC Measurement:

    • Load the liposome suspension into the DSC sample cell and the corresponding buffer into the reference cell.

    • Scan a temperature range that encompasses the pre-transition and main phase transition of the lipid (e.g., 20-60°C for DPPC).

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Determine the main transition temperature (Tm) and the enthalpy of the transition (ΔH) from the DSC thermogram.

    • A shift in Tm or a change in the shape and enthalpy of the transition peak indicates an interaction between this compound and the lipid bilayer. A broadening of the peak suggests a decrease in the cooperativity of the phase transition.

Molecular Dynamics (MD) Simulations

While no specific MD simulations of this compound interacting with a lipid bilayer have been published, simulations of other flavonoids like quercetin (B1663063) provide a framework for predicting its behavior. These studies suggest that flavonoids typically localize at the lipid-water interface, with their hydrophobic core inserted into the membrane and their hydrophilic groups oriented towards the aqueous phase. Such positioning can disrupt lipid packing and alter membrane properties.

Logical Workflow for a Future MD Simulation Study of this compound and a Lipid Bilayer:

MD_Simulation_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Data Analysis build_membrane Build Lipid Bilayer (e.g., POPC) place_this compound Place this compound in Water Phase build_membrane->place_this compound solvate_system Solvate with Water and Add Ions place_this compound->solvate_system energy_minimization Energy Minimization solvate_system->energy_minimization equilibration Equilibration (NVT and NPT) energy_minimization->equilibration production_run Production MD Run equilibration->production_run pmf Potential of Mean Force (PMF) Calculation production_run->pmf membrane_properties Analyze Membrane Properties (Thickness, Area per Lipid, Order Parameters) production_run->membrane_properties acacetin_dynamics Analyze this compound (Position, Orientation, H-bonds) production_run->acacetin_dynamics

Caption: Workflow for a molecular dynamics simulation study of this compound's interaction with a lipid bilayer.

Interaction with Membrane-Associated Proteins and Signaling Pathways

This compound's effects on cellular function are largely mediated by its interaction with and modulation of membrane-associated proteins and signaling pathways.

Modulation of Ion Channels and Transporters
  • Glutamate (B1630785) Release: this compound has been shown to inhibit the depolarization-evoked release of glutamate from rat hippocampal nerve terminals[1]. This effect is not due to an alteration of the synaptosomal membrane potential but is attributed to the attenuation of voltage-dependent Ca2+ entry[1].

  • GLUT4 Translocation: In muscle and HepG2 cells, this compound promotes glucose uptake by enhancing the translocation of GLUT4 to the plasma membrane[2].

Experimental Protocol: Glutamate Release Assay

Protocol:

  • Synaptosome Preparation: Isolate synaptosomes from rat hippocampus using a Percoll gradient centrifugation method.

  • Pre-incubation: Pre-incubate the synaptosomes in a buffered saline solution containing CaCl2.

  • This compound Treatment: Add this compound (e.g., 30 µM) or vehicle control and incubate for 10 minutes.

  • Depolarization: Induce glutamate release by adding a depolarizing agent like 4-aminopyridine (B3432731) (4-AP) or a high concentration of KCl.

  • Quantification: Measure the amount of released glutamate in the supernatant using an online fluorimetry assay or HPLC.

Impact on Signaling Pathways

This compound modulates several key signaling pathways that are initiated at or associated with the cellular membrane.

  • MAPK/NF-κB Pathway: this compound inhibits the activation of MAPK and NF-κB signaling pathways, which are central to inflammatory responses[3].

  • NLRP3 Inflammasome: this compound has been shown to block the activation of the NLRP3 inflammasome, a multiprotein complex involved in inflammation[3].

  • EGFR Signaling: Molecular docking and experimental assays have demonstrated a direct interaction between this compound and the Epidermal Growth Factor Receptor (EGFR), leading to reduced EGFR phosphorylation and suppression of downstream pathways like STAT3 and ERK[4].

  • Mitochondrial Membrane Potential: this compound can induce a loss of mitochondrial membrane potential in cancer cells, a key event in the intrinsic pathway of apoptosis[2].

Experimental Protocol: Western Blot for Signaling Protein Phosphorylation

Protocol:

  • Cell Culture and Treatment: Culture cells of interest and treat with different concentrations of this compound for various time points. A positive control (e.g., a known activator of the pathway) should be included.

  • Cell Lysis: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total form of the protein to normalize for protein loading.

Signaling Pathway Diagrams:

EGFR_Signaling This compound This compound EGFR EGFR This compound->EGFR Inhibits Phosphorylation STAT3 STAT3 EGFR->STAT3 Activates ERK ERK EGFR->ERK Activates Proliferation Proliferation STAT3->Proliferation ERK->Proliferation

Caption: this compound inhibits EGFR signaling, leading to reduced cell proliferation.

NFkB_Signaling This compound This compound IKK IKK This compound->IKK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (leading to degradation) NFkB NF-κB IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammation Nucleus->Inflammation Gene Transcription

Caption: this compound inhibits the NF-κB pathway, reducing inflammation.

Quantitative Data Summary

Parameter Experimental System This compound Concentration Effect Reference
Glutamate Release Rat hippocampal synaptosomes30 µMInhibition of 4-AP-evoked release from 7.2 to 4.0 nmol/mg/5 min[1]
Mitochondrial Membrane Potential Various cancer cell linesVaries (µM range)Loss of potential, inducing apoptosis[2]
EGFR Phosphorylation Gastric cancer cellsVaries (µM range)Reduction in phosphorylation[4]
NLRP3 Inflammasome Activation Mouse bone marrow-derived macrophages10 µMInhibition of Nigericin-induced activation[3]

Conclusion and Future Directions

This compound's interaction with cellular membranes is a multifaceted process that is fundamental to its pharmacological effects. While its influence on various membrane-associated signaling pathways is becoming clearer, a significant gap exists in our understanding of its direct biophysical interactions with the lipid bilayer. Future research should focus on employing techniques like fluorescence spectroscopy (Laurdan GP, fluorescence anisotropy), DSC, and molecular dynamics simulations to quantitatively characterize how this compound alters membrane fluidity, phase behavior, and organization. Such studies will not only provide a more complete picture of this compound's mechanism of action but also guide the rational design of this compound-based therapeutics and delivery systems with enhanced efficacy and targeted delivery.

References

Acacetin: A Physicochemical and Pharmacological Profile for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Acacetin, a naturally occurring flavone, has garnered significant attention in the field of drug discovery due to its broad spectrum of pharmacological activities.[1][2][3][4] Systematically known as 5,7-dihydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one, this compound is found in various plants, including those of the Robinia, Turnera, and Carthamus genera.[3] Preclinical studies have demonstrated its potential as an anti-inflammatory, anti-cancer, antioxidant, and neuroprotective agent.[2][3][4][5] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its known interactions with key signaling pathways, and detailed experimental protocols, offering a critical resource for its development as a therapeutic agent.

Physicochemical Properties of this compound

A thorough understanding of a drug candidate's physicochemical properties is fundamental to predicting its pharmacokinetic behavior and formulating a viable drug product. Key parameters for this compound are summarized below.

PropertyValueReferences
Molecular Formula C₁₆H₁₂O₅[1][2][6][7][8][9]
Molecular Weight 284.26 g/mol [1][2][6][7][8][9][10]
Melting Point 260-265 °C[10][11]
pKa 6.51 ± 0.40 (Predicted)[10][12]
logP (Octanol/Water) 2.443 - 3.51[2][10][12][13][14]
Aqueous Solubility Poor (≤119 ng/mL)[1][2][14][15][16]
Solubility in Organic Solvents DMSO (~15 mg/mL), Ethanol (Slightly Soluble)[2][10][17][18]
Appearance Light yellow crystalline powder[3][10]

Pharmacokinetic Profile of this compound

The clinical utility of this compound is currently hampered by its challenging pharmacokinetic profile, characterized by low oral bioavailability and rapid metabolism.

ParameterValueReferences
Oral Bioavailability ~2.34% (in rats)[1][15][16]
Maximum Plasma Concentration (Cmax) 19.02 ± 1.29 ng/mL to 52.1 ng/mL (oral, rats)[2][15]
Time to Maximum Concentration (Tmax) ~5 minutes to 1 hour (oral, rats)[2][19]
Half-life (t½) ~1.48 hours (intravenous)[1]
Clearance 199 ± 36 mL/min/kg[1][15][16]
Metabolism Extensive Phase I (oxidation) and Phase II (glucuronidation, sulfation) metabolism. Metabolites include luteolin, apigenin, and naringenin.[1][2]

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is crucial for drug development. Standard methodologies are outlined below.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[20][21]

  • Preparation: An excess amount of solid this compound is added to a vial containing an aqueous buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: The vial is sealed and agitated in a temperature-controlled water bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting suspension is filtered through a low-binding membrane filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[20]

Determination of Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability.

  • System Preparation: Equal volumes of n-octanol (pre-saturated with the aqueous buffer) and an aqueous buffer (pre-saturated with n-octanol) are added to a separation vessel.

  • Compound Addition: A known amount of this compound is dissolved in either the aqueous or n-octanol phase.

  • Partitioning: The vessel is shaken vigorously to facilitate the partitioning of this compound between the two phases and then allowed to stand until the phases have completely separated. Centrifugation can be used to expedite this process.[20][21]

  • Analysis: The concentration of this compound in both the n-octanol and aqueous phases is quantified.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Ionization Constant (pKa)

The pKa value indicates the extent of ionization of a compound at a given pH, which influences its solubility and absorption. Potentiometric titration is a common method for its determination.[21]

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., methanol (B129727) or DMSO) and then diluted with water to create a solution of known concentration.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration.

Visualization of this compound's Biological Interactions

Experimental Workflow for Physicochemical Profiling

The following diagram illustrates a typical workflow for the initial physicochemical assessment of a drug candidate like this compound.

G cluster_0 Physicochemical Profiling Workflow A Compound Synthesis (this compound) B Solubility Determination (Shake-Flask) A->B C Lipophilicity Measurement (logP, Shake-Flask) A->C D pKa Determination (Potentiometric Titration) A->D E In Vitro Permeability (e.g., PAMPA, Caco-2) B->E C->E D->E F Data Analysis & Reporting E->F

Physicochemical Profiling Workflow
Key Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. These interactions are critical to its anti-inflammatory and anti-cancer activities.[2][3][4][22]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway, contributing to its anti-cancer effects.[2][4][22]

G cluster_1 This compound's Inhibition of PI3K/Akt/mTOR Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

This compound's effect on the PI3K/Akt/mTOR pathway.

MAPK Signaling Pathways

This compound also modulates the Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and JNK, which are involved in inflammation and apoptosis.[2][3][4][23] Inhibition of these pathways contributes to this compound's anti-inflammatory and anti-invasive properties.[23]

G cluster_2 This compound's Modulation of MAPK Pathways This compound This compound p38_MAPK p38 MAPK This compound->p38_MAPK JNK JNK This compound->JNK AP1_NFkB AP-1 / NF-κB Activation p38_MAPK->AP1_NFkB JNK->AP1_NFkB Inflammation Inflammation & Invasion AP1_NFkB->Inflammation

This compound's effect on MAPK signaling.

Implications for Drug Design and Development

The physicochemical properties of this compound present significant challenges for its development as an oral therapeutic. Its very low aqueous solubility and poor oral bioavailability are major hurdles that must be overcome.[1][15][16] Drug design efforts should focus on strategies to improve these properties, such as:

  • Prodrug Development: Synthesis of more soluble prodrugs that are converted to this compound in vivo.[1][2] For instance, a water-soluble phosphate (B84403) sodium salt of this compound has been synthesized.[1]

  • Novel Formulations: Development of advanced formulations like nanoparticles, microemulsions, or solid dispersions to enhance solubility and dissolution rate.[2]

  • Structural Modification: Medicinal chemistry approaches to modify the this compound scaffold to improve its physicochemical and pharmacokinetic properties while retaining its pharmacological activity.

Conclusion

This compound is a promising natural product with a wide range of therapeutic activities. However, its translation to the clinic is hindered by its suboptimal physicochemical properties, particularly its poor solubility and low oral bioavailability. This guide provides essential data and experimental context for researchers in drug development. Future work must focus on innovative prodrug and formulation strategies to unlock the full therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Acacetin from Plant Sources

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Acacetin (5,7-dihydroxy-4'-methoxyflavone) is a naturally occurring flavone (B191248) with a wide range of documented pharmacological activities, including anti-inflammatory, anticancer, neuroprotective, and antioxidant effects.[1] It is found in numerous plant species, making it a compound of significant interest for therapeutic applications.[2][3] This document provides detailed application notes and protocols for the extraction and purification of this compound from various plant sources, intended to guide researchers in obtaining high-purity this compound for further investigation.

This compound can be found in a variety of plants, notably within the Asteraceae and Lamiaceae families.[4][5] Common plant sources include Robinia pseudoacacia (black locust), Dendranthema morifolium (chrysanthemum), and species of Betula (birch).[2][6][7] The selection of the plant source can significantly impact the yield and the complexity of the purification process.

Data Presentation: this compound Yield and Purity

The following table summarizes quantitative data on this compound extraction from various plant sources using different methodologies. This allows for a comparative analysis of the efficiency of each technique.

Plant SourceExtraction MethodSolvent SystemKey ParametersYield/PurityReference
Dendranthema indicumUltrasound-Assisted Extraction (UAE)Ethanol (B145695):Acetic Acid (70:20, v/v)57°C, 20 min, 1:30 g/mL solid-to-liquid ratioNot specified for this compound alone[4]
Chrysanthemum morifoliumUltrasound-Assisted Extraction (UAE)75% Ethanol80°C, 35 min, 25:1 liquid-to-solid ratio5.24% (total flavonoids)[8][9]
Veronicastrum latifoliumMicrowave-Assisted Extraction (MAE)Optimized using single-factor and Box-Behnken designNot specifiedNot specified[4]
Robinia pseudoacacia (leaves)Maceration70% EthanolNot specifiedLeaves contain a higher concentration of this compound (as flavone 7-O-glycosides) compared to flowers[6]
Calea urticifolia (leaves)Chloroform ExtractionChloroformBioassay-guided fractionationIC50 values of 121 nM (MAO-A) and 49 nM (MAO-B) from the purified this compound[10]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Chrysanthemum morifolium

This protocol is optimized for the extraction of flavonoids, including this compound, from the flowers of Chrysanthemum morifolium.[8][9]

1. Sample Preparation:

  • Obtain dried flower buds of Chrysanthemum morifolium.

  • Grind the plant material into a fine powder using a mechanical grinder.

  • Sieve the powder to ensure a uniform particle size.

2. Extraction:

  • Weigh 10 g of the powdered plant material and place it in a 500 mL flask.

  • Add 250 mL of 75% ethanol to achieve a liquid-to-solid ratio of 25:1.[8][9]

  • Place the flask in an ultrasonic bath.

  • Set the temperature to 80°C and the sonication time to 35 minutes.[8][9]

  • After extraction, cool the mixture to room temperature.

3. Filtration and Concentration:

  • Filter the extract through Whatman No. 1 filter paper to remove solid plant material.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure at 50°C to remove the ethanol.

  • The resulting aqueous extract can be lyophilized to obtain a dry powder.

Protocol 2: Purification of this compound using Column Chromatography

This protocol describes a general procedure for the purification of this compound from a crude plant extract.

1. Preparation of the Column:

  • Prepare a slurry of silica (B1680970) gel (100-200 mesh) in a non-polar solvent (e.g., hexane).

  • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Equilibrate the column by passing several column volumes of the initial mobile phase (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).

2. Sample Loading:

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol (B129727) or the initial mobile phase).

  • Adsorb the dissolved extract onto a small amount of silica gel and dry it.

  • Carefully load the dried sample onto the top of the prepared column.

3. Elution:

  • Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Collect fractions of the eluate.

4. Fraction Analysis:

  • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. A suitable mobile phase for TLC could be a mixture of hexane and ethyl acetate.

  • Visualize the spots under UV light (254 nm and 365 nm).

  • Pool the fractions that show a pure spot corresponding to an this compound standard.

5. Final Purification:

  • Concentrate the pooled fractions under reduced pressure.

  • The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) to obtain pure this compound crystals.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for this compound Analysis and Purification

HPLC is a powerful technique for both the quantification and purification of this compound.[11][12]

1. HPLC System and Conditions:

  • Column: A reverse-phase C18 column is commonly used.[11]

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., methanol or acetonitrile) and water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape. A typical mobile phase could be a mixture of methanol, water, and acetic acid (e.g., 350:150:2 v/v/v).[12]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at approximately 340 nm is optimal for flavonoids like this compound.[11][12]

2. Sample Preparation:

  • Dissolve the sample (crude extract or purified fraction) in the mobile phase or a compatible solvent like methanol.[11]

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

3. Analysis and Quantification:

  • Inject a known volume of the sample into the HPLC system.

  • Identify the this compound peak by comparing its retention time with that of a pure this compound standard.

  • For quantification, create a calibration curve using a series of known concentrations of the this compound standard.

4. Preparative HPLC for Purification:

  • For purification, a larger-scale preparative HPLC column is used.

  • The sample is injected in larger volumes, and the fraction corresponding to the this compound peak is collected.

  • The collected fraction is then concentrated to obtain highly pure this compound.

Mandatory Visualizations

Experimental Workflow Diagram

Extraction_Purification_Workflow PlantMaterial Plant Material (e.g., Chrysanthemum morifolium) Grinding Grinding and Sieving PlantMaterial->Grinding Extraction Extraction (e.g., Ultrasound-Assisted) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract ColumnChromatography Column Chromatography CrudeExtract->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection TLC TLC Analysis FractionCollection->TLC Pooling Pooling of Fractions TLC->Pooling Identify Pure Fractions FinalPurification Final Purification (Recrystallization/Prep-HPLC) Pooling->FinalPurification Purethis compound Pure this compound FinalPurification->Purethis compound

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathways Modulated by this compound

This compound has been reported to modulate several key signaling pathways involved in inflammation and cellular stress responses.[1][4]

Acacetin_Signaling_Pathways acacetin_node This compound NFkB_pathway NF-κB Pathway acacetin_node->NFkB_pathway Inhibits MAPK_pathway MAPK Pathway (ERK, JNK, p38) acacetin_node->MAPK_pathway Modulates Nrf2_pathway Nrf2/HO-1 Pathway acacetin_node->Nrf2_pathway Activates pathway_node pathway_node outcome_node outcome_node AntiInflammatory Anti-inflammatory Effects NFkB_pathway->AntiInflammatory MAPK_pathway->AntiInflammatory Antioxidant Antioxidant Response Nrf2_pathway->Antioxidant

Caption: Key Signaling Pathways Modulated by this compound.

References

Synthesis of Acacetin: A Detailed Protocol for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the laboratory synthesis of Acacetin (5,7-dihydroxy-4'-methoxyflavone), a naturally occurring flavonoid with significant therapeutic potential. This protocol is intended for researchers, scientists, and drug development professionals.

This compound has garnered considerable interest in the scientific community for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and cardioprotective effects. Its mechanism of action involves the modulation of various signaling pathways, making it a promising candidate for further investigation and drug development.

This guide outlines two primary methods for the chemical synthesis of this compound: the traditional Baker-Venkataraman rearrangement and a modern, efficient one-step microwave-assisted synthesis.

Data Presentation

Synthesis MethodStarting MaterialsKey Reagents/CatalystsReaction TimeYield (%)Purity (%)Reference
Baker-Venkataraman Rearrangement 2-hydroxy-4,6-dimethoxyacetophenone, Anisoyl chloridePyridine, KOHSeveral hoursModerate to High>95% (after purification)[1][2][3]
Microwave-Assisted Synthesis Phloroglucinol (B13840), Ethyl 3-(4-methoxyphenyl)-3-oxopropionatePEG 1000 (solvent)MinutesHigh>98% (after purification)[1][4]

Experimental Protocols

Method 1: Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a classic and reliable method for the synthesis of flavones.[1][2] It involves a three-step process: esterification of a 2-hydroxyacetophenone, a base-catalyzed rearrangement to a 1,3-diketone, and subsequent acid-catalyzed cyclization to form the flavone (B191248) ring.

Step 1: Synthesis of 2-Anisoyloxy-4,6-dimethoxyacetophenone (Esterification)

  • Dissolve 2-hydroxy-4,6-dimethoxyacetophenone (1 equivalent) in anhydrous pyridine.

  • Slowly add anisoyl chloride (1.2 equivalents) to the solution while stirring and maintaining the temperature below 5°C in an ice bath.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and hydrochloric acid (10% v/v) to precipitate the product.

  • Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to obtain the crude 2-anisoyloxy-4,6-dimethoxyacetophenone.

Step 2: Synthesis of 1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione (Rearrangement)

  • Dissolve the crude ester from Step 1 in anhydrous pyridine.

  • Add powdered potassium hydroxide (B78521) (3 equivalents) to the solution.

  • Heat the mixture to 50-60°C and stir for 2-3 hours. The progress of the rearrangement can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature and acidify with cold dilute acetic acid or hydrochloric acid to precipitate the 1,3-diketone.

  • Filter the yellow precipitate, wash with water, and dry.

Step 3: Synthesis of this compound (Cyclization and Demethylation)

  • Reflux the crude 1,3-diketone from Step 2 in a mixture of glacial acetic acid and a catalytic amount of concentrated sulfuric acid for 2-4 hours.

  • Monitor the cyclization to 5,7-dimethoxy-4'-methoxyflavone by TLC.

  • To achieve the final product, this compound, a demethylation step is required. This can be achieved by various methods, such as refluxing with hydrobromic acid in acetic acid.

  • After demethylation, cool the reaction mixture and pour it into ice water to precipitate the crude this compound.

  • Filter the precipitate, wash with water until neutral, and dry.

Purification:

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield a pale yellow solid.

Method 2: One-Step Microwave-Assisted Synthesis

This modern approach offers a rapid and efficient synthesis of this compound with high yields.[1][4]

  • In a microwave-safe reaction vessel, combine phloroglucinol (1 equivalent), ethyl 3-(4-methoxyphenyl)-3-oxopropionate (1 equivalent), and polyethylene (B3416737) glycol (PEG) 1000 as the solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified power and temperature (e.g., 150-200°C) for a short duration (e.g., 5-15 minutes). The optimal conditions should be determined based on the specific microwave equipment used.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Add water to the reaction mixture to precipitate the crude this compound.

  • Filter the precipitate, wash with water, and dry under vacuum.

Purification:

The crude product can be purified by recrystallization from ethanol (B145695) or by column chromatography on silica (B1680970) gel to obtain pure this compound.

Characterization of Synthetic this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Mandatory Visualizations

Acacetin_Synthesis_Workflow cluster_baker Method 1: Baker-Venkataraman Rearrangement cluster_microwave Method 2: Microwave-Assisted Synthesis start_baker 2-hydroxy-4,6-dimethoxy- acetophenone + Anisoyl chloride esterification Esterification (Pyridine) start_baker->esterification intermediate1 2-Anisoyloxy-4,6- dimethoxyacetophenone esterification->intermediate1 rearrangement Rearrangement (KOH, Pyridine) intermediate1->rearrangement intermediate2 1,3-Diketone rearrangement->intermediate2 cyclization Cyclization & Demethylation (H₂SO₄/AcOH, HBr) intermediate2->cyclization acacetin_baker This compound (Crude) cyclization->acacetin_baker purification_baker Recrystallization acacetin_baker->purification_baker final_acacetin_baker Pure this compound purification_baker->final_acacetin_baker start_microwave Phloroglucinol + Ethyl 3-(4-methoxy- phenyl)-3-oxopropionate microwave_reaction Microwave Irradiation (PEG 1000) start_microwave->microwave_reaction acacetin_microwave This compound (Crude) microwave_reaction->acacetin_microwave purification_microwave Recrystallization/ Column Chromatography acacetin_microwave->purification_microwave final_acacetin_microwave Pure this compound purification_microwave->final_acacetin_microwave

Caption: Workflow for the synthesis of this compound via two different methods.

Acacetin_Signaling_Pathways cluster_inflammation Inflammation cluster_apoptosis Apoptosis & Cell Survival cluster_oxidative_stress Oxidative Stress This compound This compound NFkB NF-κB Pathway This compound->NFkB MAPK MAPK Pathway This compound->MAPK PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Nrf2 Nrf2 Pathway This compound->Nrf2 Inflammatory_Mediators Inflammatory Mediators (e.g., COX-2, iNOS) NFkB->Inflammatory_Mediators MAPK->Inflammatory_Mediators Bcl2 Bcl-2 Family PI3K_Akt->Bcl2 Caspases Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) Nrf2->Antioxidant_Enzymes

Caption: Key signaling pathways modulated by this compound.

References

Application Note: Quantification of Acacetin using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acacetin, a naturally occurring flavonoid found in various plants, has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. Accurate and reliable quantification of this compound is crucial for quality control of raw materials, standardization of herbal extracts, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used analytical technique for the precise quantification of flavonoids like this compound.[1] This application note provides a detailed protocol for the quantification of this compound using a validated HPLC-UV method, ensuring accuracy, precision, and reliability of results.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in a sample matrix. A non-polar stationary phase (C18 column) is employed in conjunction with a polar mobile phase.[1] this compound is retained on the column and then eluted as the mobile phase passes through. The eluted this compound is detected by a UV detector at its maximum absorbance wavelength, and the resulting peak area is proportional to its concentration. Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from known concentrations of this compound standards.[1]

Experimental

Instrumentation and Materials
  • HPLC system with a UV/Vis detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)[2][3]

  • Data acquisition and processing software

  • Analytical balance

  • Ultrasonic bath

  • Syringe filters (0.45 µm)

  • This compound reference standard

  • HPLC grade methanol[2][3]

  • HPLC grade acetonitrile

  • HPLC grade water

  • Acetic acid or formic acid (optional, for mobile phase modification)[2]

Chromatographic Conditions

A typical set of chromatographic conditions for this compound analysis is summarized in the table below. These parameters may require optimization based on the specific HPLC system and column used.

ParameterCondition
Stationary Phase C18 Column (4.6 x 250 mm, 5 µm)[2][3]
Mobile Phase Methanol (B129727):Water:Acetic Acid (350:150:2, v/v/v)[2]
Flow Rate 1.0 mL/min
Injection Volume 10 - 20 µL
Column Temperature Ambient or controlled (e.g., 25-40°C)[1]
Detection Wavelength 340 nm[1][2]
Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 2.00 - 10.00 µg/mL).[2]

Sample Preparation

The sample preparation method will vary depending on the matrix. For plant materials, a general extraction procedure is as follows:

  • Accurately weigh a known amount of the powdered plant material.

  • Add a suitable volume of methanol and extract using ultrasonication for a specified time (e.g., 30 minutes).[2]

  • For glycosidically bound this compound, acid hydrolysis may be necessary.[2]

  • Centrifuge or filter the extract to remove particulate matter.

  • Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.[1]

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized below.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

ParameterResult
Linear Range 2.00 - 10.00 µg/mL[2]
Correlation Coefficient (r) 0.9998[2]
Regression Equation y = mx + c
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

Spiked Concentration (µg/mL)Amount Recovered (µg/mL)% Recovery
Low-97.33 - 103.92%[4]
Medium-97.33 - 103.92%[4]
High-97.33 - 103.92%[4]
Average Recovery 99.9% [2]
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Precision Type% RSD
Repeatability (Intra-day) ≤ 1.45%
Intermediate Precision (Inter-day) ≤ 2.35%
Reproducibility (Inter-laboratory) To be determined

Note: The %RSD values for precision are based on data for flavonoids in general and may vary for this compound.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

ParameterValue
Limit of Detection (LOD) To be determined
Limit of Quantitation (LOQ) To be determined

Experimental Workflow and Validation Process

The following diagrams illustrate the experimental workflow for this compound quantification and the logical steps involved in the HPLC method validation process.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Analysis HPLC-UV Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Peak_Integration Peak Integration HPLC_Analysis->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for this compound quantification by HPLC-UV.

method_validation cluster_validation HPLC Method Validation System_Suitability System Suitability Specificity Specificity System_Suitability->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

References

Application Notes and Protocols: Acacetin Dosage for In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acacetin (5,7-dihydroxy-4'-methoxyflavone) is a natural flavone (B191248) found in various plants that has demonstrated significant therapeutic potential, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer properties.[1][2] Preclinical evaluation in in vivo mouse models is a critical step in elucidating its mechanisms of action and therapeutic efficacy. However, the translation of in vitro findings to in vivo systems is challenged by this compound's poor water solubility and low oral bioavailability.[1][3] Studies in rats have shown that its oral bioavailability can be as low as 2.34%, necessitating careful selection of administration routes and vehicles to achieve desired systemic exposure.[1][4]

These application notes provide a consolidated resource for researchers, summarizing dosages from various studies in structured tables, detailing experimental protocols for preparation and administration, and visualizing key signaling pathways modulated by this compound.

Data Presentation: this compound Dosage in Mouse Models

The following tables summarize quantitative data from preclinical studies, offering a comparative overview of this compound dosages across different disease models.

Table 1: this compound Dosage in Anti-Inflammatory and Autoimmune Mouse Models

Animal Model Condition/Disease Model Dosage Administration Route Duration Vehicle Key Findings Reference
C57BL/6 Mice Dextran Sulfate Sodium (DSS)-Induced Colitis 50, 150 mg/kg/day Oral Gavage 9 days 0.5% Methylcellulose (B11928114) Ameliorated clinical symptoms (weight loss, diarrhea, colon shortening); reduced pro-inflammatory mediators (iNOS, COX-2, IL-6, TNF-α, IL-1β).[2][5] [2][5][6]
BALB/c Mice Renal Ischemia-Reperfusion Induced Hepatitis Not specified Not specified Not specified Not specified Alleviated liver injury in a dose-dependent manner by reducing the inflammatory response.[7] [7]
C57BL/6 Mice LPS-Induced Acute Lung Injury 50 mg/kg Intraperitoneal 2 hours pre-LPS 5% Core Oil Attenuated lung injury.[8] [8]
C57BL/6 Mice LPS-Induced Neuroinflammation Not specified Not specified Not specified Not specified Decreased gene/protein levels of TNF-α, IL-6, and IL-1β.[7] [7]

| Obesity Mice | Obesity-Induced Inflammation | 10 mg/kg | Not specified | 8 weeks | Not specified | Alleviated inflammatory response by modulating the Treg/Th17 balance.[7] |[7] |

Table 2: this compound Dosage in Neurodegenerative and Neurological Injury Mouse Models

Animal Model Condition/Disease Model Dosage Administration Route Duration Vehicle Key Findings Reference
C57BL/6 Mice Spinal Cord Injury (SCI) 15, 30, 50 mg/kg/day Intraperitoneal Not specified Not specified Recovered motor function, improved neuron integrity, and reduced neuroinflammation and oxidative stress via the Nrf2/HO-1 pathway.[1][9] [1][9]
Mice MPTP-Induced Parkinson's Disease 10 mg/kg/day Oral Gavage 3 days Not specified Protected dopaminergic neurons and inhibited microglia activation, improving motor function.[10][11] [10][11]
APP/PS1 Mice Alzheimer's Disease 25 mg/kg Intraperitoneal 30 days Not specified Improved spatial learning and memory; reduced senile plaque formation and expression of NLRP3, caspase-1, IL-1β, and TNF-α.[11] [11]

| C57BL/6 Mice | Middle Cerebral Artery Occlusion (MCAO) | 25 mg/kg | Intraperitoneal | At onset of reperfusion | Not specified | Reduced infarct volume and improved neurological deficit scores.[11] |[11] |

Table 3: this compound Dosage in Cancer Mouse Models

Animal Model Condition/Disease Model Dosage Administration Route Duration Vehicle Key Findings Reference
BALB/c Nude Mice Gastric Cancer Xenograft (MKN45 cells) 25, 50 mg/kg Not specified Not specified DMSO Significantly decreased average tumor size at 50 mg/kg without affecting body weight; targeted EGFR.[12][13] [12][13]
BALB/c Mice Liver Cancer Xenograft (HepG2/RARγ cells) 30 mg/kg Not specified 3 weeks Not specified Decreased tumor volume by 61.1% by inducing cancer cell apoptosis.[7] [7]
Xenograft Models Prostate Cancer Not specified Not specified Not specified Not specified Suppressed tumor growth and reduced STAT3 phosphorylation.[14] [14]

| Swiss Albino Mice | In vivo Angiogenesis (Matrigel Plug Assay) | 25, 50 mg/kg | Subcutaneous (in Matrigel) | 14 days | Matrigel with VEGF | Suppressed VEGF-induced angiogenesis; decreased plug weight and hemoglobin content.[15] |[15] |

Experimental Protocols

Reproducibility requires detailed and consistent methodologies. The following protocols are synthesized from multiple studies for the preparation and administration of this compound.

Protocol 1: Preparation of this compound for In Vivo Administration

Due to its hydrophobic nature, this compound must be suspended or dissolved in a suitable vehicle.

A) For Oral Gavage (Suspension)

  • Vehicle: 0.5% (w/v) methylcellulose or sodium carboxymethyl cellulose (B213188) (CMC-Na) in sterile water.[1][5]

  • Procedure:

    • Calculate the total amount of this compound and vehicle required based on the dose, number of animals, and administration volume (typically 10 mL/kg for mice).[16]

    • Accurately weigh the this compound powder.

    • Prepare the 0.5% methylcellulose solution in sterile water.

    • In a mortar, levigate the this compound powder with a small amount of the vehicle to create a smooth paste. This prevents clumping.[3]

    • Gradually add the remaining vehicle while triturating or homogenizing to form a uniform suspension.

    • Crucially, vortex the suspension vigorously immediately before each administration to ensure homogeneity. [1]

B) For Intraperitoneal (IP) Injection (Solution)

  • Vehicle: A mixture of Dimethyl Sulfoxide (DMSO) and sterile saline or phosphate-buffered saline (PBS). A common final concentration of DMSO is 5% to minimize toxicity.[1]

  • Procedure:

    • Calculate the required amount of this compound and vehicle components.

    • Dissolve the this compound powder in a minimal amount of 100% DMSO first.[1]

    • Once fully dissolved, further dilute the solution with sterile normal saline or PBS to the final desired concentration and volume. For example, to achieve a final 5% DMSO concentration, 1 part of the DMSO-acacetin stock can be diluted with 19 parts of saline.

    • Ensure the final solution is clear and free of precipitation before injection.

Protocol 2: Administration Procedures in Mice

All animal procedures must be approved by and performed in accordance with the institution's Animal Care and Use Committee (IACUC) guidelines.

A) Oral Gavage

  • Gently restrain the mouse, ensuring a firm but not restrictive grip on the scruff of the neck to immobilize the head.[3]

  • Use a proper-sized, bulb-tipped gavage needle (typically 18-20 gauge for adult mice).[16]

  • Measure the needle from the oral cavity to the xiphoid process (last rib) to ensure proper placement into the stomach.[1]

  • Insert the gavage needle gently into the esophagus, following the roof of the mouth to avoid entry into the trachea.[3]

  • Administer the this compound suspension slowly and steadily.[1]

  • Carefully remove the needle and return the animal to its cage, monitoring for any signs of distress (e.g., coughing, fluid from the nose).[3]

B) Intraperitoneal (IP) Injection

  • Properly restrain the animal to expose the abdomen.

  • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.[1][16]

  • Angle the needle at approximately 30-45°.[3]

  • Gently aspirate to ensure no blood (vessel) or urine (bladder) is drawn.[1]

  • Inject the solution slowly.

  • Withdraw the needle and return the animal to its cage, monitoring for any adverse reactions.

Protocol 3: Example Experimental Design - DSS-Induced Colitis

This protocol provides a framework for evaluating the anti-inflammatory effects of this compound in a common IBD model.[6]

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimation: Allow mice to acclimate for at least one week before the experiment.

  • Grouping (Example):

    • Group 1: Vehicle Control (0.5% methylcellulose, oral gavage) + normal drinking water.

    • Group 2: DSS Model (0.5% methylcellulose, oral gavage) + 3% DSS in drinking water.

    • Group 3: this compound Treatment (e.g., 50 mg/kg this compound, oral gavage) + 3% DSS in drinking water.

  • Induction of Colitis: Administer 3% (w/v) Dextran Sulfate Sodium (DSS) in the drinking water for 7 consecutive days. The control group receives regular drinking water.[6]

  • Treatment Protocol: Administer this compound or vehicle by oral gavage once daily, starting from day 1 and continuing for the duration of DSS administration (e.g., 9 days).[5]

  • Assessment of Colitis Severity:

    • Daily Monitoring: Record body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).[6]

    • Macroscopic Evaluation (at endpoint): After euthanasia, excise the colon and measure its length (shortening is a sign of inflammation).

    • Histological Analysis: Process colon tissue for H&E staining to assess inflammatory infiltration and tissue damage.

    • Molecular Analysis: Analyze colon tissue via ELISA, qPCR, or Western blot for levels of pro-inflammatory mediators like TNF-α, IL-6, IL-1β, COX-2, and iNOS.[2][6]

Visualization of Signaling Pathways

This compound exerts its effects by modulating multiple intracellular signaling pathways. The following diagrams, generated using DOT language, illustrate these mechanisms.

G cluster_workflow Experimental Workflow A Animal Model Selection (e.g., C57BL/6 Mice) B Disease Induction (e.g., DSS, MPTP, Xenograft) A->B D Treatment Administration (Oral Gavage / IP Injection) B->D C This compound Preparation (Suspension or Solution) C->D E Monitoring & Behavioral Tests (e.g., DAI, Pole Test) D->E F Endpoint Sample Collection (Tissue, Blood) E->F G Data Analysis (Histology, ELISA, Western Blot) F->G H Results & Conclusion G->H

Caption: General workflow for conducting in vivo studies with this compound.[1]

G cluster_nfkb This compound Inhibition of NF-κB Pathway Stimulus Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimulus->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB_inactive NF-κB (p65/p50) IkBa->NFkB_inactive degradation NFkB_active NF-κB (Active) IkBa->NFkB_active releases NFkB_inactive->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes activates transcription This compound This compound This compound->IKK inhibits

Caption: this compound inhibits the NF-κB signaling pathway, a key regulator of inflammation.[6]

G cluster_nrf2 This compound Activation of Nrf2/HO-1 Pathway Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Stress->Keap1_Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nucleus->ARE binds to Genes Antioxidant Genes (HO-1, SOD, CAT) ARE->Genes activates transcription This compound This compound This compound->Keap1_Nrf2 promotes dissociation

Caption: this compound promotes Nrf2 translocation to the nucleus, activating antioxidant genes.[1][9]

G cluster_cancer This compound's Anti-Cancer Mechanisms EGFR EGFR PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 AKT Akt PI3K->AKT Proliferation Tumor Growth & Proliferation AKT->Proliferation Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT3->Proliferation STAT3->Apoptosis This compound This compound This compound->EGFR inhibits This compound->PI3K inhibits This compound->STAT3 inhibits

Caption: this compound targets EGFR, PI3K/Akt, and STAT3 pathways to inhibit tumor growth.[12][14][17]

References

Acacetin in Cell Culture: Application Notes and Protocols for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acacetin, a naturally occurring flavonoid found in plants like Robinia pseudoacacia and Turnera diffusa, has emerged as a promising candidate in oncology research.[1][2] Its potent anti-cancer properties stem from its ability to modulate key oncogenic signaling pathways, leading to the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest in various cancer types, including breast, lung, liver, and prostate cancers.[1][2] Mechanistically, this compound has been shown to target and inhibit critical pathways such as STAT3, PI3K/AKT, and MAPK/NF-κB, which are often dysregulated in malignant cells.[1][2] Furthermore, it can trigger apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of the JNK signaling cascade.[1]

These application notes provide detailed protocols for essential in vitro experiments to evaluate the biological effects of this compound, alongside structured data presentation and diagrams of key signaling pathways to facilitate experimental design and data interpretation.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the quantitative data on the effects of this compound on the viability of various cancer cell lines.

Table 1: Half-Maximal Inhibitory Concentration (IC50) of this compound in Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
A549Non-Small Cell Lung7228.31[3]
H1299Non-Small Cell Lung7231.24[3]
DU145ProstateNot Specified~20[4]
MCF-7Breast48~40[1]
MDA-MB-468Breast48~35[1]
HepG2Hepatocellular CarcinomaNot SpecifiedNot Specified[5]

Table 2: Effects of this compound on Cell Viability and Proliferation

Cell LineCancer TypeTreatment Duration (hours)Concentration (µM)% Inhibition / EffectReference
MCF-7Breast Cancer2420-807-71%[1]
4820-8024-76%[1]
A549Non-Small Cell Lung722532%[3]
725099%[3]
H1299Non-Small Cell Lung722533%[3]
725086%[3]

Experimental Protocols

Preparation of this compound Stock Solution

Due to its hydrophobic nature, this compound requires a non-aqueous solvent for initial dissolution.[6]

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.[6]

  • Procedure:

    • Prepare a high-concentration stock solution (e.g., 10-20 mM) of this compound in 100% DMSO.

    • Warm the solution gently (e.g., in a 37°C water bath) to aid dissolution.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.

  • Important Consideration: The final concentration of DMSO in the cell culture medium should be kept at a non-toxic level, ideally ≤ 0.1%, to avoid solvent-induced cytotoxicity.[6] Always include a vehicle control (medium with the same final DMSO concentration as the experimental wells) in your experiments.[6]

Cell Viability and Proliferation Assay (MTT/CCK-8)

This protocol assesses the cytotoxic or cytostatic effects of this compound on cultured cells.[1]

  • Materials:

    • Target cell line

    • Complete culture medium

    • This compound stock solution (in DMSO)

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution

    • DMSO (for MTT assay)

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[7]

    • Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM).[1] Include a vehicle control with DMSO at the highest concentration used for this compound.

    • Incubation: Incubate the plates for desired time points (e.g., 24, 48, 72 hours).[1]

    • Reagent Addition:

      • For MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[1][7]

      • For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 30 minutes to 2 hours at 37°C.[8]

    • Measurement: Measure the absorbance on a microplate reader. For MTT, the wavelength is typically 570 nm. For CCK-8, it is 450 nm.[1]

    • Calculation: Cell viability is expressed as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

  • Materials:

    • Target cell line

    • 6-well cell culture plates

    • This compound stock solution

    • Phosphate-buffered saline (PBS)

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Cell Culture and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the appropriate duration (e.g., 24 or 48 hours).

    • Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.[9]

    • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[1][9]

    • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[9]

    • Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.[9][10]

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • Target cell line

    • 6-well cell culture plates

    • This compound stock solution

    • PBS

    • 70% Ethanol (B145695), ice-cold

    • Staining buffer (PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide)[1]

    • Flow cytometer

  • Protocol:

    • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound for the desired duration (e.g., 24 or 48 hours).[1]

    • Cell Harvesting: Harvest the cells by trypsinization, centrifuge the cell suspension, and wash the pellet twice with chilled PBS.[1]

    • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

    • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in the PI/RNase A staining buffer and incubate for 30 minutes at room temperature in the dark.[1]

    • Analysis: Analyze the DNA content of the cells by flow cytometry.

Western Blotting

This technique is used to detect specific proteins and assess their expression levels following this compound treatment.

  • Materials:

    • Target cell line

    • This compound stock solution

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against p-STAT3, STAT3, p-AKT, AKT, Bcl-2, Bax, Caspase-3, Cyclin B1, Cyclin D1, GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescence detection reagent

  • Protocol:

    • Protein Extraction: Following treatment with this compound, lyse the cells in RIPA buffer.[10]

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[10]

    • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[10]

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[10]

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[10]

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

    • Detection: Visualize the protein bands using a chemiluminescence detection system.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) acacetin_treatment Treat Cells with This compound prep_stock->acacetin_treatment cell_culture Culture Target Cell Line cell_seeding Seed Cells in Multi-well Plates cell_culture->cell_seeding cell_seeding->acacetin_treatment viability Cell Viability Assay (MTT/CCK-8) acacetin_treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) acacetin_treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) acacetin_treatment->cell_cycle western_blot Western Blotting acacetin_treatment->western_blot data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: General workflow for in vitro testing of this compound.

Signaling Pathways Modulated by this compound

G cluster_stat3 STAT3 Pathway Acacetin_stat This compound pSTAT3 p-STAT3 Acacetin_stat->pSTAT3 inhibits STAT3 STAT3 STAT3->pSTAT3 phosphorylation STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer dimerization Nucleus_stat Nucleus STAT3_dimer->Nucleus_stat translocation Target_Genes_stat Target Genes (e.g., Bcl-2, Cyclin D1) Nucleus_stat->Target_Genes_stat activates Proliferation_stat Proliferation & Survival Target_Genes_stat->Proliferation_stat

Caption: this compound inhibits the STAT3 signaling pathway.

G cluster_pi3k PI3K/AKT Pathway Acacetin_pi3k This compound pAKT p-AKT Acacetin_pi3k->pAKT inhibits PI3K PI3K PI3K->pAKT activates AKT AKT GSK3b GSK-3β pAKT->GSK3b inhibits mTOR mTOR pAKT->mTOR activates Proliferation_pi3k Cell Survival & Proliferation pAKT->Proliferation_pi3k mTOR->Proliferation_pi3k G cluster_ros ROS-Mediated Apoptosis Acacetin_ros This compound ROS ROS (Reactive Oxygen Species) Acacetin_ros->ROS induces JNK JNK ROS->JNK pJNK p-JNK JNK->pJNK Mitochondria Mitochondria pJNK->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c release Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 activates Apoptosis_ros Apoptosis Caspase_3->Apoptosis_ros

References

Acacetin for Preclinical Research: Application Notes and Protocols for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acacetin (5,7-dihydroxy-4'-methoxyflavone) is a naturally occurring flavone (B191248) found in various plants, including Robinia pseudoacacia (black locust) and Turnera diffusa (Damiana). It has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties. Preclinical animal studies are crucial for elucidating its therapeutic potential and mechanisms of action. However, this compound's poor water solubility and low oral bioavailability present significant challenges for in vivo administration.[1]

These application notes provide a comprehensive guide to the preparation and administration of this compound for animal studies. They include detailed protocols for common administration routes, data on dosages used in various disease models, and an overview of the key signaling pathways modulated by this compound.

Physicochemical Properties and Stability

This compound is a lipophilic compound with low aqueous solubility, which complicates the preparation of formulations for animal studies.[1] Studies have shown that this compound is unstable under acidic and neutral conditions, with significant degradation observed in simulated gastric and intestinal fluids over 24 hours.[2] It is more stable under basic conditions.[2]

Due to its instability in aqueous solutions, it is recommended to prepare this compound formulations fresh before each use. If a stock solution in an organic solvent like DMSO is prepared, it should be stored at -20°C or -80°C in tightly sealed vials to minimize degradation and moisture absorption. Freeze-thaw cycles should be avoided by aliquoting the stock solution into single-use volumes.

Data Presentation: Dosing and Administration

The selection of an appropriate animal model, dosage, and route of administration is critical for the successful evaluation of this compound's therapeutic efficacy. The following tables summarize dosages and vehicles used in various preclinical studies.

Table 1: this compound Dosage and Administration in Rodent Models

Animal ModelConditionDosageAdministration RouteVehicleReference
MiceDSS-Induced Colitis50, 150 mg/kg/dayOral Gavage0.5% Methylcellulose (B11928114)[3]
MiceSpinal Cord Injury15, 30, 50 mg/kg/dayIntraperitonealNormal Saline with 5% DMSO[2]
MiceHigh-Fat Diet-Induced Obesity10 mg/kgIntraperitonealNot Specified
MiceHigh-Fat Diet-Induced Obesity5, 10 mg/kg (twice weekly)IntraperitonealDMSO
RatsSepsis5 mg/kgIntraperitonealNot Specified
apoE-/- MiceAtherosclerosis15 mg/kg (twice daily)SubcutaneousNot Specified[4]

Table 2: Pharmacokinetic Parameters of this compound in Rats

Administration RouteDoseCmaxBioavailability (F)Reference
Intravenous10 mg/kg--[5]
Oral100 mg/kg52.1 ng/mL2.34%[5]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. The following are standard protocols for the preparation and administration of this compound for animal studies.

Protocol 1: Preparation of this compound for Oral Gavage

This protocol describes the preparation of an this compound suspension for oral administration to rodents. Due to this compound's poor water solubility, a suspension is the most common formulation for this route.

Materials:

  • This compound powder

  • 0.5% (w/v) Methylcellulose or 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water or saline

  • Sterile water or saline

  • Weighing scale

  • Spatula

  • Mortar and pestle or homogenizer

  • Graduated cylinder

  • Magnetic stirrer and stir bar (optional)

  • Vortex mixer

  • Oral gavage needles (appropriate size for the animal)

  • Syringes

Procedure:

  • Calculate the required amounts: Determine the total volume of the this compound suspension needed based on the number of animals, their average weight, the desired dose (mg/kg), and the administration volume (typically 5-10 mL/kg for rodents). Calculate the total mass of this compound and the volume of the vehicle required.

  • Prepare the vehicle: If not already prepared, make a 0.5% (w/v) solution of methylcellulose or CMC-Na in sterile water or saline.

  • Weigh the this compound: Accurately weigh the calculated amount of this compound powder.

  • Create a paste: Transfer the weighed this compound to a mortar. Add a small volume of the vehicle and triturate with the pestle to form a smooth, uniform paste. This step is crucial to prevent clumping.

  • Prepare the suspension: Gradually add the remaining vehicle to the mortar while continuously triturating to ensure a homogenous suspension. Alternatively, the paste can be transferred to a beaker with the remaining vehicle and mixed using a magnetic stirrer or homogenizer.

  • Homogenize the suspension: Vortex the suspension thoroughly before each administration to ensure a uniform distribution of this compound.

Administration:

  • Gently restrain the animal.

  • Measure the appropriate volume of the this compound suspension into a syringe fitted with an oral gavage needle.

  • Ensure the gavage needle is inserted correctly into the esophagus and not the trachea.

  • Administer the suspension slowly and carefully.

  • Monitor the animal for any signs of distress after administration.

Protocol 2: Preparation of this compound for Intraperitoneal (IP) Injection

This protocol describes the preparation of an this compound solution for intraperitoneal injection. This route bypasses the gastrointestinal tract and first-pass metabolism, often resulting in higher bioavailability.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Polyethylene glycol 300 (PEG300) or 400 (PEG400) (optional, to improve solubility)

  • Weighing scale

  • Spatula

  • Sterile microcentrifuge tubes or vials

  • Pipettes

  • Vortex mixer

  • Syringes (1 mL) with 25-27 gauge needles

  • Sterile filters (0.22 µm) (optional, for sterilization)

Procedure:

  • Calculate the required amounts: Determine the total volume of the this compound solution needed based on the number of animals, their average weight, the desired dose (mg/kg), and the injection volume (typically 5-10 mL/kg for rodents).

  • Dissolve this compound in DMSO: Accurately weigh the required amount of this compound powder and place it in a sterile tube. Add a minimal amount of DMSO to completely dissolve the powder. Vortex thoroughly.

  • Prepare the final solution:

    • Method A (DMSO/Saline): Further dilute the DMSO concentrate with sterile saline to the final desired concentration. The final concentration of DMSO should be kept low (typically ≤10%) to minimize toxicity.

    • Method B (DMSO/PEG/Saline): For improved solubility, a co-solvent system can be used. A common ratio is 10% DMSO, 40% PEG300, and 50% saline. First, dissolve the this compound in DMSO, then add the PEG300 and vortex, and finally, add the saline.

  • Ensure complete dissolution: Vortex the final solution thoroughly to ensure it is clear and free of precipitates. If necessary, gentle warming may aid dissolution.

  • (Optional) Sterilization: The final solution can be sterilized by passing it through a 0.22 µm sterile filter.

Administration:

  • Properly restrain the animal to expose the abdomen.

  • Draw the calculated volume of the this compound solution into a sterile syringe.

  • Insert the needle into the lower quadrant of the abdomen, aspirating to ensure no blood or urine is drawn.

  • Inject the solution slowly.

  • Monitor the animal for any adverse reactions post-injection.

Signaling Pathways and Experimental Workflows

This compound exerts its pharmacological effects by modulating a variety of signaling pathways. Understanding these pathways is crucial for designing experiments to investigate its mechanism of action.

Key Signaling Pathways Modulated by this compound

Acacetin_Signaling_Pathways cluster_inflammation Anti-inflammatory Effects cluster_antioxidant Antioxidant Effects cluster_anticancer Anti-Cancer Effects This compound This compound NFkB_pathway NF-κB Pathway This compound->NFkB_pathway MAPK_pathway MAPK Pathway This compound->MAPK_pathway Nrf2_pathway Nrf2/HO-1 Pathway This compound->Nrf2_pathway PI3K_Akt_pathway PI3K/Akt Pathway This compound->PI3K_Akt_pathway pathway_node pathway_node outcome_node outcome_node inhibition_edge inhibition_edge activation_edge activation_edge NFkB_outcome ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_pathway->NFkB_outcome MAPK_outcome ↓ Inflammatory Mediators MAPK_pathway->MAPK_outcome Nrf2_outcome ↑ Antioxidant Enzymes Nrf2_pathway->Nrf2_outcome PI3K_Akt_outcome ↓ Cell Proliferation ↑ Apoptosis PI3K_Akt_pathway->PI3K_Akt_outcome

Caption: Key signaling pathways modulated by this compound.

This compound has been shown to inhibit pro-inflammatory pathways such as NF-κB and MAPK, leading to a reduction in inflammatory mediators.[6] It also activates the Nrf2/HO-1 antioxidant pathway, which upregulates the expression of cytoprotective enzymes.[2][7] In the context of cancer, this compound has been reported to suppress the PI3K/Akt signaling pathway, thereby inhibiting cell proliferation and inducing apoptosis.[5]

General Experimental Workflow for In Vivo Studies

Experimental_Workflow start_end start_end process process decision decision data_collection data_collection start Start animal_model Animal Model Induction start->animal_model group_allocation Group Allocation (Control, Vehicle, this compound) animal_model->group_allocation acacetin_prep This compound Preparation group_allocation->acacetin_prep administration This compound Administration (e.g., Oral Gavage, IP) acacetin_prep->administration monitoring In-life Monitoring (Weight, Clinical Signs) administration->monitoring endpoint Endpoint Reached? monitoring->endpoint endpoint->monitoring No euthanasia Euthanasia & Tissue Collection endpoint->euthanasia Yes analysis Data Analysis (Histology, Biomarkers, etc.) euthanasia->analysis end End analysis->end

References

Application Notes and Protocols for the Analysis of Acacetin by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acacetin (5,7-dihydroxy-4'-methoxyflavone) is a naturally occurring flavone (B191248) found in various plants, including Robinia pseudoacacia and Chrysanthemum morifolium. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective properties.[1][2] Accurate and comprehensive analysis of this compound is crucial for its identification, characterization, and quantification in various matrices, which is essential for drug discovery and development. This document provides detailed application notes and protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two powerful analytical techniques for structural elucidation and quantification.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. One-dimensional (1D) NMR (¹H and ¹³C) provides information about the chemical environment of individual atoms, while two-dimensional (2D) NMR techniques (e.g., COSY, HSQC, HMBC) reveal connectivity between atoms.

Data Presentation: NMR Spectral Data of this compound

The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[2][3]

Atom No. ¹H NMR (DMSO-d₆) δ (ppm), Multiplicity, J (Hz)¹³C NMR (DMSO-d₆) δ (ppm)
2-164.0
36.43, s103.6
4-182.3
5-161.4
66.15, d, 2.099.1
7-163.9
86.32, d, 2.094.1
9-157.8
10-104.4
1'-123.3
2', 6'7.94, d, 9.0127.9
3', 5'7.08, d, 9.0114.3
4'-162.5
4'-OCH₃3.76, s55.3
5-OH12.9 (broad s)-
7-OH10.8 (broad s)-

Note: Chemical shifts can vary slightly depending on the experimental conditions (e.g., concentration, temperature).

Experimental Protocol: NMR Analysis of this compound

1. Sample Preparation:

  • Weigh approximately 5-10 mg of pure this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Vortex the sample until the solute is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Software: Standard spectrometer software (e.g., TopSpin, VnmrJ).

  • Experiments to be performed:

    • ¹H NMR: Standard proton experiment.

    • ¹³C NMR: Proton-decoupled carbon experiment.

    • DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.[4][5]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations.[6][7]

3. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

  • Reference the spectra using the residual solvent peak of DMSO-d₆ (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm).

  • Integrate the ¹H NMR signals to determine the relative number of protons.

  • Analyze the coupling patterns in the ¹H NMR spectrum to deduce the connectivity of protons.

  • Correlate the cross-peaks in the 2D spectra to assemble the molecular structure.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is highly sensitive and provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Data Presentation: Mass Spectrometry Data of this compound
Parameter Value
Molecular Formula C₁₆H₁₂O₅
Exact Mass 284.0685 g/mol
Molecular Weight 284.26 g/mol
Ionization Mode ESI-MS/MS (Positive and Negative)

Expected Fragmentation Pattern (ESI-MS/MS):

The fragmentation of flavonoids like this compound in tandem mass spectrometry typically involves cleavages of the C-ring.[8][9][10] The methoxy (B1213986) group on the B-ring also influences the fragmentation pattern.

  • [M+H]⁺ (m/z 285):

    • Loss of a methyl radical (•CH₃) to yield an ion at m/z 270.

    • Loss of carbon monoxide (CO) to yield an ion at m/z 257.

    • Retro-Diels-Alder (RDA) fragmentation of the C-ring can also occur.

  • [M-H]⁻ (m/z 283):

    • Loss of a methyl radical (•CH₃) to yield an ion at m/z 268.[11]

    • Loss of CO to yield an ion at m/z 255.

    • Further fragmentation can lead to characteristic ions corresponding to the A and B rings.

Experimental Protocol: LC-MS/MS Analysis of this compound

1. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

  • Prepare a series of working standard solutions by diluting the stock solution to the desired concentrations for calibration.

  • For analysis in complex matrices (e.g., plasma, plant extracts), appropriate sample extraction and clean-up procedures (e.g., solid-phase extraction, liquid-liquid extraction) are required.

2. Liquid Chromatography (LC) Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both typically containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.

  • Flow Rate: A typical flow rate for a UHPLC system is 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions:

  • MS System: A tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI positive and/or negative mode.

  • Scan Mode:

    • Full Scan: To obtain the mass spectrum of the intact molecule.

    • Product Ion Scan (MS/MS): To obtain the fragmentation pattern of the precursor ion ([M+H]⁺ or [M-H]⁻).

  • Key Parameters to Optimize: Capillary voltage, cone voltage, desolvation gas flow, and collision energy.

Visualizations

Experimental Workflow

This compound Analysis Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Acquisition & Analysis Pure_this compound Pure this compound Dissolution Dissolution (DMSO-d6 for NMR, Methanol for MS) Pure_this compound->Dissolution NMR_Tube NMR Tube Dissolution->NMR_Tube LC_Vial LC Vial Dissolution->LC_Vial NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer LC_MS_System LC-MS/MS System LC_Vial->LC_MS_System 1D_NMR 1D NMR (1H, 13C) NMR_Spectrometer->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spectrometer->2D_NMR Full_Scan_MS Full Scan MS LC_MS_System->Full_Scan_MS MS_MS MS/MS LC_MS_System->MS_MS Quantification Quantification LC_MS_System->Quantification Structural_Elucidation Structural Elucidation 1D_NMR->Structural_Elucidation 2D_NMR->Structural_Elucidation Full_Scan_MS->Structural_Elucidation MS_MS->Structural_Elucidation Nrf2_HO1_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 inhibits degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds to HO1 HO-1 ARE->HO1 activates transcription of Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell_Survival_Proliferation Cell Survival & Proliferation mTOR->Cell_Survival_Proliferation promotes ROS_JNK_Pathway This compound This compound ROS ROS (Reactive Oxygen Species) This compound->ROS induces JNK JNK ROS->JNK activates Apoptosis Apoptosis JNK->Apoptosis promotes

References

Acacetin as a Fluorescent Probe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acacetin, a naturally occurring flavone (B191248) found in various plants, possesses intrinsic fluorescent properties that make it a valuable tool for biological research. Its ability to emit light upon excitation allows for its use as a fluorescent probe to visualize and investigate cellular processes. This document provides detailed application notes and protocols for utilizing this compound as a fluorescent probe, with a focus on its photophysical properties, its application in cellular imaging, and its use in studying specific signaling pathways.

Photophysical Properties of this compound

The fluorescence of this compound is influenced by its molecular structure and the surrounding environment. Understanding its photophysical properties is crucial for its effective application as a fluorescent probe.

Table 1: Quantitative Photophysical Data for this compound

PropertyValueSolventReference
Molar Extinction Coefficient (ε) 17,700 M⁻¹cm⁻¹Ethanol[1]
Absorption Maximum (λ_abs_) ~271 nm and ~328 nmEthanol[1]
Emission Maximum (λ_em_) ~400 - 450 nm (Estimated)Ethanol
Stokes Shift ~70 - 120 nm (Estimated)Ethanol
Fluorescence Quantum Yield (Φ_F_) 0.01 - 0.1 (Estimated)Ethanol

Application in Cellular Imaging

This compound can be used as a fluorescent probe for cellular imaging, allowing for the visualization of its uptake and subcellular localization. Its fluorescence can be observed using standard fluorescence microscopy.

Protocol: Live Cell Imaging with this compound

This protocol outlines the steps for staining live cells with this compound and observing its fluorescence.

Materials:

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Live cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue channel)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on a suitable imaging vessel.

  • Probe Preparation: Prepare a working solution of this compound by diluting the stock solution in pre-warmed cell culture medium. The final concentration should be optimized for the specific cell type and experimental conditions, typically in the range of 1-10 µM.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the this compound-containing medium to the cells.

    • Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the staining solution.

    • Wash the cells 2-3 times with pre-warmed PBS or live-cell imaging solution to remove unbound this compound.

  • Imaging:

    • Add fresh, pre-warmed cell culture medium or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope. Use an excitation wavelength around 350-380 nm and collect the emission between 400-450 nm.

Workflow for Live Cell Imaging with this compound

G cluster_prep Preparation cluster_stain Staining cluster_image Imaging Culture Culture Cells Wash1 Wash Cells (PBS) Culture->Wash1 Prepare Prepare this compound Solution Incubate Incubate with this compound Prepare->Incubate Wash1->Incubate Wash2 Wash Cells (PBS) Incubate->Wash2 Image Fluorescence Microscopy Wash2->Image

Caption: A streamlined workflow for live cell imaging using this compound.

Investigating Signaling Pathways with this compound

This compound is known to modulate several key signaling pathways, including the MAPK/NF-κB and Nrf2/HO-1 pathways. Its intrinsic fluorescence can be utilized in conjunction with other molecular biology techniques to study these interactions.

MAPK/NF-κB Signaling Pathway

This compound has been shown to inhibit the MAPK/NF-κB signaling pathway, which is involved in inflammation. The following protocols can be used to investigate the effect of this compound on this pathway.

Signaling Pathway of this compound's effect on MAPK/NF-κB

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway MAPK/NF-κB Pathway cluster_this compound This compound Intervention cluster_response Cellular Response LPS LPS MAPK MAPK (p38, ERK, JNK) LPS->MAPK Activates IKK IKK MAPK->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates (leading to degradation) NFkappaB NF-κB (p65) IkappaB->NFkappaB Inhibits Inflammation Inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkappaB->Inflammation Promotes Transcription This compound This compound This compound->MAPK Inhibits This compound->IKK Inhibits

Caption: this compound's inhibitory effect on the MAPK/NF-κB pathway.

3.1.1. Protocol: Western Blot Analysis of MAPK and NF-κB Phosphorylation

This protocol details how to assess the effect of this compound on the phosphorylation status of key proteins in the MAPK and NF-κB pathways.

Materials:

  • Cells cultured in 6-well plates

  • This compound

  • Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with various concentrations of this compound (e.g., 5, 10, 20 µM) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes. Include a non-stimulated control and an LPS-only control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells with RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize to the total protein or a loading control (e.g., β-actin).

Nrf2/HO-1 Signaling Pathway

This compound can activate the Nrf2/HO-1 antioxidant pathway, which plays a crucial role in cellular defense against oxidative stress.

Signaling Pathway of this compound's effect on Nrf2/HO-1

G cluster_this compound This compound Intervention cluster_pathway Nrf2/HO-1 Pathway cluster_response Cellular Response This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters and promotes degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Induces transcription Antioxidant Antioxidant Defense HO1->Antioxidant

Caption: this compound's activation of the Nrf2/HO-1 antioxidant pathway.

3.2.1. Protocol: Immunofluorescence for Nrf2 Nuclear Translocation

This protocol describes how to visualize the translocation of Nrf2 from the cytoplasm to the nucleus upon this compound treatment, a key step in the activation of this pathway.

Materials:

  • Cells cultured on glass coverslips in a 24-well plate

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody (anti-Nrf2)

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment:

    • Seed cells on coverslips and treat with this compound (e.g., 10 µM) for a specified time (e.g., 2-4 hours). Include an untreated control.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Wash cells three times with PBS.

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash cells three times with PBS.

  • Immunostaining:

    • Block non-specific binding with blocking solution for 1 hour at room temperature.

    • Incubate cells with the primary anti-Nrf2 antibody (diluted in blocking solution) overnight at 4°C.

    • Wash cells three times with PBS.

    • Incubate cells with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

    • Wash cells three times with PBS.

  • Counterstaining and Mounting:

    • Incubate cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.

    • Wash cells two times with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

  • Imaging:

    • Image the cells using a fluorescence microscope. Observe the localization of the Nrf2 signal (e.g., green fluorescence) in relation to the DAPI-stained nuclei (blue fluorescence). An increase in the co-localization of the Nrf2 and DAPI signals indicates nuclear translocation.

Conclusion

This compound's intrinsic fluorescence provides a valuable, non-invasive tool for researchers in cell biology and drug development. While its photophysical properties are not as robust as some commercially available fluorescent probes, its biological activity makes it a unique molecule for simultaneously treating and visualizing cellular processes. The protocols provided here offer a starting point for utilizing this compound as a fluorescent probe to investigate its cellular uptake and its effects on important signaling pathways. Further characterization of its fluorescent properties in various biological environments will enhance its utility as a multifunctional research tool.

References

Acacetin in Kinase Inhibitor Screening Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acacetin (5,7-dihydroxy-4'-methoxyflavone) is a naturally occurring flavonoid found in various plants, including Robinia pseudoacacia (black locust) and Turnera diffusa (damiana). It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. A growing body of evidence suggests that this compound exerts its biological effects by modulating various intracellular signaling pathways, many of which are regulated by protein kinases. This document provides detailed application notes and protocols for utilizing this compound in kinase inhibitor screening assays, summarizing its known interactions with kinase signaling pathways and providing methodologies for its evaluation as a potential kinase inhibitor.

Mechanism of Action and Key Signaling Pathways

This compound has been shown to modulate several critical kinase signaling pathways implicated in cell proliferation, survival, and inflammation. Its mechanism is multifaceted, involving both direct and indirect interactions with components of these cascades.

STAT3 Signaling Pathway

Recent studies have revealed that this compound's inhibitory effect on the Signal Transducer and Activator of Transcription 3 (STAT3) pathway is not through the inhibition of upstream kinases but via direct binding to the STAT3 protein itself.[1][2] This interaction prevents the phosphorylation of STAT3 at tyrosine 705, a critical step for its activation and nuclear translocation.[1] By directly targeting STAT3, this compound effectively downregulates the expression of STAT3 target genes involved in cell survival and proliferation.[1][2]

STAT3_Pathway cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active dimerization Nucleus Nucleus STAT3_active->Nucleus Gene Target Gene Expression STAT3_active->Gene binds to DNA This compound This compound This compound->STAT3_inactive directly binds & prevents phosphorylation PI3K_Akt_mTOR_Pathway GF Growth Factor RTK RTK GF->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 converts Akt Akt PIP3->Akt activates mTOR mTORC1 Akt->mTOR activates Proliferation Cell Growth & Survival mTOR->Proliferation This compound This compound This compound->PI3K inhibits This compound->Akt inhibits This compound->mTOR partially inhibits MAPK_Pathway Stimuli Extracellular Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK phosphorylates Transcription Transcription Factors MAPK->Transcription Response Cellular Response Transcription->Response This compound This compound This compound->MAPK inhibits phosphorylation Assay_Workflow Start Start Prep Prepare Reagents: - this compound Dilutions - Kinase Solution - Substrate/ATP Mix Start->Prep Dispense Dispense Reagents into Assay Plate Prep->Dispense Incubate Incubate for Kinase Reaction Dispense->Incubate Stop Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate->Stop Detect Detect Signal: Add Kinase Detection Reagent Stop->Detect Read Measure Luminescence Detect->Read Analyze Analyze Data: Calculate % Inhibition & Determine IC50 Read->Analyze End End Analyze->End

References

Application Notes and Protocols for Western Blot Analysis of Proteins Modulated by Acacetin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Acacetin (5,7-dihydroxy-4'-methoxyflavone) is a natural flavonoid found in various plants, including Robinia pseudoacacia and Chrysanthemum species.[1][2] It has garnered significant interest in the scientific community for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and potent anti-cancer activities.[3][4][5] Mechanistic studies often employ Western blot analysis to elucidate how this compound exerts its effects at the molecular level. This technique is crucial for identifying and quantifying changes in the expression and phosphorylation status of key proteins involved in critical cellular processes such as apoptosis, cell cycle regulation, and inflammatory signaling.[1][3][6] These application notes provide a summary of proteins and pathways affected by this compound, alongside a detailed protocol for their analysis using Western blotting.

Key Signaling Pathways Affected by this compound

This compound modulates several critical signaling pathways implicated in cancer and inflammation. Western blot analysis has been instrumental in identifying its molecular targets.

Apoptosis Induction

This compound is a known inducer of apoptosis in various cancer cell lines.[3][7] It influences both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key protein modulations include the activation of caspases and the altered expression of Bcl-2 family proteins.[3][8]

cluster_0 Mitochondrial Pathway cluster_1 Death Receptor Pathway cluster_2 Execution Pathway This compound This compound Upregulate Upregulates This compound->Upregulate Downregulate Downregulates This compound->Downregulate Activate Activates This compound->Activate Bax Bax Upregulate->Bax Bak Bak Upregulate->Bak Cytochrome c Cytochrome c Upregulate->Cytochrome c Apaf-1 Apaf-1 Upregulate->Apaf-1 p-FADD p-FADD Upregulate->p-FADD Bcl2 Bcl2 Downregulate->Bcl2 XIAP XIAP Downregulate->XIAP Caspase9 Caspase9 Activate->Caspase9 Caspase8 Caspase8 Activate->Caspase8 Bax->Cytochrome c release Bak->Cytochrome c release Cytochrome c->Caspase9 form apoptosome Apaf-1->Caspase9 form apoptosome p-FADD->Caspase8 Bcl2->Bax Caspase3 Caspase3 Caspase9->Caspase3 Caspase8->Caspase3 PARP PARP Caspase3->PARP cleavage Apoptosis Apoptosis PARP->Apoptosis cluster_0 PI3K/Akt Pathway cluster_1 MAPK Pathway cluster_2 NF-κB Pathway This compound This compound Inhibit Inhibits This compound->Inhibit PI3K PI3K Inhibit->PI3K pERK pERK Inhibit->pERK pJNK pJNK Inhibit->pJNK pp38 pp38 Inhibit->pp38 pIκBα pIκBα Inhibit->pIκBα Akt Akt PI3K->Akt Proliferation Proliferation pERK->Proliferation pJNK->Proliferation pp38->Proliferation NFκB_translocation NFκB_translocation pIκBα->NFκB_translocation degradation NFκB_activation NFκB_activation Akt->NFκB_activation Akt->Proliferation Survival Survival Akt->Survival iNOS iNOS NFκB_translocation->iNOS COX2 COX2 NFκB_translocation->COX2 Pro-inflammatory Cytokines Pro-inflammatory Cytokines NFκB_translocation->Pro-inflammatory Cytokines cluster_G1 G1 Phase Progression cluster_G2M G2/M Phase Progression This compound This compound Inhibit Inhibits This compound->Inhibit CyclinD1 CyclinD1 Inhibit->CyclinD1 CDK4 CDK4 Inhibit->CDK4 CDK6 CDK6 Inhibit->CDK6 CyclinB1 CyclinB1 Inhibit->CyclinB1 Cdc2 Cdc2 Inhibit->Cdc2 G1_S_Transition G1_S_Transition CyclinD1->G1_S_Transition CDK4->G1_S_Transition CDK6->G1_S_Transition G2_M_Transition G2_M_Transition CyclinB1->G2_M_Transition Cdc2->G2_M_Transition CellCycle Cell Cycle Progression G1_S_Transition->CellCycle G2_M_Transition->CellCycle A 1. Cell Culture & this compound Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE Gel Electrophoresis C->D E 5. Protein Transfer to PVDF Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Signal Detection (ECL) H->I J 10. Data Analysis & Quantification I->J

References

Enhancing Acacetin Bioavailability: A Guide to Advanced Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Acacetin, a naturally occurring flavonoid, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. However, its therapeutic potential is significantly hampered by its poor oral bioavailability, primarily due to low aqueous solubility and instability in the gastrointestinal tract.[1][2] Studies in rat models have demonstrated an oral bioavailability as low as 2.34%, presenting a major hurdle for its clinical development.[1] This document provides detailed application notes and experimental protocols for various advanced delivery systems designed to overcome these limitations and enhance the systemic exposure of this compound.

Overview of this compound Delivery Systems

To address the challenge of its poor bioavailability, several formulation strategies are being explored. The most promising of these include nanoformulations (e.g., solid lipid nanoparticles, polymeric nanoparticles), amorphous solid dispersions, and cyclodextrin (B1172386) inclusion complexes. These technologies aim to improve this compound's solubility, protect it from degradation, and enhance its absorption across biological membranes.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the pharmacokinetic parameters of this compound in its native form and provide illustrative examples of the potential for improvement with advanced delivery systems, based on data from structurally similar flavonoids where direct comparative data for this compound is not yet available.

Table 1: Pharmacokinetic Parameters of Unformulated this compound in Rats

ParameterIntravenous Administration (10 mg/kg)Oral Administration (100 mg/kg)
Cmax (ng/mL) -52.1
Tmax (h) -Not Reported
AUC (ng·h/mL) Not ReportedNot Reported
Bioavailability (F%) -2.34
Data sourced from a pharmacokinetic study in rats.[1]

Table 2: Illustrative Comparison of Bioavailability Enhancement for Flavonoids Using Advanced Delivery Systems (Data from structurally similar flavonoids)

FlavonoidDelivery SystemFold Increase in Bioavailability (Compared to Suspension)Key Findings
QuercetinCasein Nanoparticles with HP-β-CD~9-foldEnhanced plasma levels and sustained release.
EzetimibeSolid Self-Nanoemulsifying Drug Delivery System (SNEDDS)Significantly ImprovedImproved dissolution and higher plasma concentrations.
EzetimibeSolvent Evaporated Solid DispersionSignificantly ImprovedAmorphous state led to enhanced solubility and bioavailability.

Note: The data in Table 2 is for illustrative purposes to demonstrate the potential of these delivery systems and is based on studies of other flavonoids. Direct comparative studies for this compound are needed to confirm these effects.

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of various this compound delivery systems.

This compound-Loaded Zein (B1164903) Nanoparticles

Objective: To prepare and characterize zein-based nanoparticles for the encapsulation of this compound to improve its stability and cellular uptake.

Materials:

  • This compound

  • Zein

  • 80% Ethanol (B145695)

  • Deionized water

  • Spray bottles (droplet size ~10-50 µm)

  • Rotary evaporator

  • Ultrasonicator

Protocol:

  • Preparation of Zein Solution: Prepare a 10 mg/mL zein solution using 80% ethanol as the solvent.

  • Preparation of this compound Solution: Dissolve this compound in ethanol and mix thoroughly. Stir at a constant temperature for 20 minutes.

  • Nanoparticle Formation:

    • Pour the this compound solution into a 50 mL spray bottle.

    • Pour an equivalent amount of deionized water into a separate spray bottle.

    • Simultaneously spray both solutions into a closed container to form a milky yellow liquid.

  • Purification:

    • Remove the ethanol and any unencapsulated drug from the resulting nanoparticle suspension using a rotary evaporator.

    • Ultrasonicate the suspension for 20 minutes.

  • Characterization:

    • Particle Size, Polydispersity Index (PDI), and Zeta Potential: Analyze the nanoparticle suspension using dynamic light scattering (DLS).

    • Encapsulation Efficiency (EE) and Drug Loading (DL):

      • Centrifuge 3 mL of the nano-acacetin suspension at 12,000 rpm for 30 minutes.

      • Measure the free this compound content in the supernatant (W1).

      • Filter 3 mL of the nano-acacetin suspension through a 0.45 µm membrane and analyze the total drug content in the filtrate (WT).

      • Take 100 µL of the nano-acacetin suspension, add 4900 µL of 80% ethanol, and sonicate for 30 minutes to determine the total drug content (W2).

      • Freeze-dry 1 mL of the nano-acacetin suspension to obtain the total mass (W).

      • Calculate EE and DL using the following formulas:

        • Encapsulation Rate (%) = ((WT - W1) / WT) * 100

        • Drug Loading (%) = (W2 / W) * 100

This compound Amorphous Solid Dispersion

Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate and solubility.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K30 or Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS)

  • Suitable solvent (e.g., ethanol, acetone, or a mixture)

  • Rotary evaporator or spray dryer

Protocol (Solvent Evaporation Method):

  • Dissolution: Dissolve both this compound and the chosen polymer (e.g., PVP K30) in a common solvent in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-60°C).

  • Drying and Milling: Dry the resulting solid mass in a vacuum oven to remove any residual solvent. Gently grind the solid dispersion into a fine powder using a mortar and pestle.

  • Characterization:

    • Amorphicity: Confirm the amorphous state of this compound in the solid dispersion using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). The absence of sharp crystalline peaks in the XRPD pattern and the presence of a single glass transition temperature (Tg) in the DSC thermogram indicate successful amorphization.

    • Dissolution Study: Perform in vitro dissolution studies in simulated gastric and intestinal fluids to compare the dissolution rate of the amorphous solid dispersion with that of crystalline this compound.

This compound-Cyclodextrin Inclusion Complex

Objective: To prepare an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Deionized water

  • Magnetic stirrer

  • Freeze dryer

Protocol (Co-precipitation Method):

  • Cyclodextrin Solution: Dissolve HP-β-CD in deionized water with stirring to form a clear solution.

  • This compound Solution: Dissolve this compound in ethanol.

  • Complexation: Slowly add the this compound solution dropwise to the HP-β-CD solution while maintaining constant stirring.

  • Equilibration: Continue stirring the mixture for 24-48 hours at room temperature to allow for the formation of the inclusion complex.

  • Lyophilization: Freeze the resulting solution and then lyophilize it to obtain a solid powder of the this compound-HP-β-CD inclusion complex.

  • Characterization:

    • Complex Formation: Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and DSC. Changes in the characteristic peaks of this compound in the spectra and a shift or disappearance of the melting endotherm of this compound in the DSC thermogram suggest complex formation.

    • Solubility Studies: Determine the phase solubility diagram to evaluate the increase in this compound's aqueous solubility in the presence of increasing concentrations of HP-β-CD.

Visualization of Pathways and Workflows

Key Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Acacetin_Signaling_Pathways This compound This compound PI3K PI3K This compound->PI3K Inhibits NFkB NF-κB This compound->NFkB Inhibits MAPK MAPK This compound->MAPK Modulates STAT3 STAT3 This compound->STAT3 Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Inflammation Inflammation NFkB->Inflammation MAPK->Proliferation Apoptosis Apoptosis MAPK->Apoptosis STAT3->Proliferation Bioavailability_Workflow start Animal Acclimatization & Fasting formulation Oral Administration of This compound Formulation start->formulation sampling Serial Blood Sampling formulation->sampling processing Plasma Separation & Storage sampling->processing analysis LC-MS/MS Analysis of This compound Concentration processing->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_analysis end Bioavailability Determination pk_analysis->end Formulation_Workflow cluster_nano Nanoformulation cluster_sd Solid Dispersion cluster_cd Cyclodextrin Complex nano1 Dissolve this compound & Polymer in Organic Solvent nano2 Emulsification in Aqueous Phase nano1->nano2 nano3 Solvent Evaporation nano2->nano3 nano4 Nanoparticle Collection & Purification nano3->nano4 sd1 Dissolve this compound & Carrier in Common Solvent sd2 Solvent Evaporation sd1->sd2 sd3 Drying & Milling sd2->sd3 cd1 Dissolve Cyclodextrin in Water cd2 Add this compound Solution cd1->cd2 cd3 Stir for Complexation cd2->cd3 cd4 Lyophilization cd3->cd4

References

Application Notes and Protocols for Dissolving Acacetin in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the proper dissolution of acacetin (5,7-Dihydroxy-4'-methoxyflavone) for use in a variety of cell-based assays. Due to its hydrophobic nature and poor water solubility, establishing a reliable and reproducible dissolution protocol is critical for obtaining accurate and consistent experimental results.

This compound is a naturally occurring O-methylated flavone (B191248) found in various plants that has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[1] Its effects are often studied in the context of key cellular signaling pathways such as PI3K/Akt/mTOR and STAT3.[1][2] However, a common challenge in preclinical in vitro studies is this compound's low aqueous solubility, which can lead to precipitation in cell culture media and subsequent experimental artifacts.[1][3]

The following protocols and data are designed to address these challenges and provide researchers with the necessary information to effectively prepare this compound solutions for their experiments.

Data Presentation: this compound Solubility

The solubility of this compound in various solvents is a critical factor in the preparation of stock and working solutions for cell-based assays. The following table summarizes the solubility of this compound in commonly used solvents. It is important to note that using fresh, high-quality solvents is crucial, as the presence of moisture, particularly in DMSO, can negatively impact solubility.[1]

SolventSolubilityConcentration (mM)NotesSource
Dimethyl Sulfoxide (DMSO) ~15 mg/mL~52.7 mMThe most commonly recommended solvent for creating high-concentration stock solutions.[4][5] Ultrasonic treatment may be needed to fully dissolve the compound.[6][4][5]
Dimethylformamide (DMF) ~15 mg/mL~52.7 mMAn alternative organic solvent for stock solution preparation.[4][5][4][5]
DMSO:PBS (pH 7.2) (1:2) ~0.33 mg/mL~1.16 mMRepresents a more physiologically relevant buffer but with significantly lower solubility. Aqueous solutions are not recommended for storage beyond one day.[4][5][4][5]
Water ~64.4 ± 10.9 ng/mL~0.00023 µMThis compound is practically insoluble in water, highlighting the necessity of an organic solvent for initial dissolution.[1][1]

Experimental Protocols

Protocol 1: Standard Preparation of this compound Stock and Working Solutions

This protocol outlines the standard method for preparing a high-concentration stock solution of this compound in DMSO and its subsequent dilution to a final working concentration in cell culture medium.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Cell culture medium, pre-warmed to 37°C

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Preparation of High-Concentration Stock Solution:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO to achieve a stock solution concentration in the range of 10-50 mM.[1]

    • To facilitate dissolution, vortex the solution thoroughly. If needed, briefly warm the tube to 37°C and/or sonicate in an ultrasonic bath for a short period.[1]

    • Visually inspect the solution to ensure that all of the this compound has completely dissolved and the solution is clear.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to one month or at -80°C for longer-term storage (up to one year).[6]

  • Preparation of Final Working Solution:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

    • Pre-warm the required volume of cell culture medium to 37°C.

    • Determine the volume of the stock solution needed to achieve the desired final concentration in your cell-based assay.

    • Crucially, ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, ideally ≤ 0.1%, and generally not exceeding 0.5%.[1]

    • While gently swirling or vortexing the pre-warmed medium, add the calculated volume of the this compound stock solution dropwise.[1] This gradual addition and constant mixing are vital to prevent precipitation.

    • Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to your cells.

  • Vehicle Control:

    • Always include a vehicle control in your experiments. This control should consist of cell culture medium containing the same final concentration of DMSO as the experimental wells to account for any potential solvent effects on the cells.[1]

Protocol 2: Troubleshooting this compound Precipitation in Cell Culture Medium

Precipitation of this compound upon dilution into aqueous cell culture medium is a frequent issue. This protocol provides steps to mitigate this problem.

Procedure:

  • Reduce Final this compound Concentration: If immediate precipitation is observed, the target final concentration may be too high for the final DMSO concentration to maintain solubility. Consider lowering the working concentration of this compound.[1]

  • Intermediate Dilution Step:

    • Instead of directly diluting the high-concentration stock into the full volume of medium, create an intermediate dilution.

    • For example, dilute the DMSO stock solution 1:10 or 1:20 in a small volume of pre-warmed cell culture medium. Mix thoroughly.

    • Add this intermediate dilution to the remaining volume of pre-warmed medium to reach the final desired concentration. This more gradual change in solvent polarity can help keep the compound in solution.[1]

  • Ensure Thorough and Rapid Mixing: As described in the standard protocol, the method of addition is critical. Add the stock solution (or intermediate dilution) slowly and dropwise to the medium while it is being gently vortexed or swirled to ensure immediate and even dispersion.[1]

  • Monitor for Precipitation Over Time: Some compounds may precipitate out of solution over longer incubation periods. If you observe cloudiness or precipitate in your culture wells after incubation, it may be due to temperature-dependent solubility or interactions with media components.[1] In such cases, using a lower final concentration or a different formulation may be necessary.

Visualizations

Below are diagrams illustrating a key signaling pathway affected by this compound and a workflow for its dissolution.

Acacetin_Signaling_Pathway This compound's Inhibitory Effect on the PI3K/Akt/mTOR Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Acacetin_Dissolution_Workflow Workflow for Preparing this compound Working Solution cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation start Weigh this compound Powder dissolve Dissolve in 100% DMSO (10-50 mM) start->dissolve aid Warm to 37°C / Sonicate (optional) dissolve->aid store Aliquot and Store at -20°C / -80°C aid->store thaw Thaw Stock Solution dilute Add Stock Dropwise to Swirling Medium thaw->dilute warm_medium Pre-warm Culture Medium to 37°C warm_medium->dilute check Visually Inspect for Precipitation dilute->check use Add to Cells check->use Clear Solution

Caption: A step-by-step workflow for dissolving this compound.

References

Application Notes: Acacetin as a Tool for Studying STAT3 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis[1][2]. Its constitutive activation is a hallmark of many human cancers, making it a prime target for therapeutic drug discovery[3][4][5]. Acacetin, a natural flavone (B191248) found in various plants, has been identified as a potent inhibitor of the STAT3 signaling pathway[3][4]. It serves as a valuable chemical tool for researchers studying STAT3-mediated cellular events. This compound exerts its effects by directly binding to the STAT3 protein, preventing its activation and subsequent downstream signaling[3][4][6]. These application notes provide a comprehensive guide for utilizing this compound to investigate STAT3 signaling in various experimental settings.

Mechanism of Action

This compound inhibits the STAT3 signaling cascade through a multi-step mechanism, making it a specific and effective tool for pathway elucidation:

  • Direct Binding to STAT3: Unlike many inhibitors that target upstream kinases, this compound directly binds to the STAT3 protein[3][4]. Computational docking studies and experimental evidence suggest that this compound interacts with the SH2 domain of STAT3[3][7]. This direct interaction is the foundational step of its inhibitory action. The binding has been confirmed using label-free methods such as Drug Affinity Responsive Target Stability (DARTS) and Cellular Thermal Shift Assay (CETSA)[3][4].

  • Inhibition of Phosphorylation: The binding of this compound to the SH2 domain prevents the phosphorylation of STAT3 at the critical Tyrosine 705 (Tyr705) residue[3][4][6]. This phosphorylation event is essential for STAT3 activation, homodimerization, and subsequent nuclear translocation[8][9].

  • Blockade of Nuclear Translocation: By inhibiting Tyr705 phosphorylation, this compound effectively prevents the activated STAT3 homodimers from translocating into the nucleus[3][4][10]. This sequesters STAT3 in the cytoplasm, blocking its function as a nuclear transcription factor.

  • Downregulation of Target Genes: With STAT3 unable to reach its target gene promoters in the nucleus, the transcription of various STAT3-regulated genes is suppressed[3][4]. These downstream targets include key proteins involved in cell proliferation (e.g., Cyclin D1), survival, and apoptosis resistance (e.g., Bcl-2, Bcl-xL, Mcl-1, Survivin), as well as angiogenesis (e.g., VEGF)[1][3][8][11].

This direct and multi-faceted inhibition makes this compound a precise tool for dissecting the roles of STAT3 in both normal physiology and disease.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates (Tyr705) pSTAT3 p-STAT3 (Tyr705) STAT3_inactive->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerizes Dimer_n p-STAT3 Dimer Dimer->Dimer_n Translocates This compound This compound This compound->STAT3_inactive Directly Binds (SH2 Domain) DNA DNA Dimer_n->DNA Binds Promoter Target_Genes Target Gene (Cyclin D1, Bcl-2, VEGF) DNA->Target_Genes Transcription Cytokine Cytokine/GF Cytokine->Receptor Binds

This compound's Mechanism of Action on the STAT3 Pathway.

Data Presentation

The following tables summarize the quantitative effects of this compound on various cell lines and models as documented in the literature.

Table 1: In Vitro Efficacy of this compound on Cell Proliferation and STAT3 Phosphorylation

Parameter Value Cell Line Treatment Time Notes Reference
GI₅₀ 20 µM DU145 (Prostate) 48 h Growth inhibition 50 [3][6]
p-STAT3 (Tyr705) Inhibition ~60% reduction DU145 (Prostate) 6 h At 50 µM this compound [3][6]
p-STAT3 (Tyr705) Inhibition Up to 80% reduction DU145 (Prostate) 3 h At 50 µM this compound [3][6]
Colony Formation Inhibition >60% reduction DU145 (Prostate) Not Specified At 20 µM this compound [3][6]
HUVEC Growth Inhibition Up to 92% HUVEC (Endothelial) Not Specified P < 0.001 [1][10]
HUVEC Tube Formation Inhibition Up to 98% HUVEC (Endothelial) Not Specified P < 0.001 [1][10]

| HUVEC Migration/Invasion Suppression | 68-100% | HUVEC (Endothelial) | Not Specified | P < 0.001 |[1] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Animal Model Cell Line This compound Dosage Treatment Duration Outcome Reference
BALB/c Nude Mice DU145 (Prostate) 50 mg/kg (i.p.) 30 days (5 days/week) Significant inhibition of tumor volume and weight [3][7]

| Swiss Albino Mice | Matrigel Plug | Not Specified | Not Specified | Suppressed angiogenesis |[1][10] |

Experimental Protocols

The following are detailed protocols for key experiments to validate the effect of this compound on STAT3 signaling.

G cluster_assays Downstream Assays start Start: Cell Culture (e.g., DU145, HUVEC) treatment This compound Treatment (Varying concentrations and time points) start->treatment western Western Blot (p-STAT3, Total STAT3, Target Proteins) treatment->western reporter Luciferase Reporter Assay (STAT3 Transcriptional Activity) treatment->reporter if_icc Immunofluorescence (STAT3 Nuclear Localization) treatment->if_icc binding Direct Binding Assays (DARTS / CETSA) treatment->binding analysis Data Analysis & Interpretation western->analysis reporter->analysis if_icc->analysis binding->analysis end Conclusion analysis->end

General Experimental Workflow for Studying STAT3 with this compound.
Protocol 1: Western Blot for p-STAT3 and Total STAT3

This protocol allows for the quantification of STAT3 phosphorylation at Tyr705 relative to the total STAT3 protein levels.

Materials and Reagents:

  • Cell culture reagents

  • This compound (dissolved in DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-p-STAT3 (Tyr705), Rabbit anti-STAT3, Mouse anti-β-Actin (loading control)

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells (e.g., DU145) and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0, 10, 25, 50 µM) for desired time points (e.g., 3, 6, 12, 24 hours). A vehicle control (DMSO) must be included[12].

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and incubate on ice for 30 minutes[12].

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay[12].

  • SDS-PAGE: Normalize protein amounts, add Laemmli buffer, and boil at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom[13].

  • Protein Transfer: Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system[13].

  • Blocking and Immunoblotting: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate with primary antibody (e.g., anti-p-STAT3, 1:1000 dilution) overnight at 4°C[13].

  • Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature[12].

  • Detection: Wash three times with TBST. Apply ECL substrate and capture the signal using an imaging system[13].

  • Stripping and Re-probing: To measure total STAT3 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies[12].

Protocol 2: STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3 by quantifying the expression of a luciferase reporter gene driven by STAT3 response elements.

Materials and Reagents:

  • HEK293 or other suitable cells

  • STAT3-responsive firefly luciferase reporter vector

  • Control vector with a constitutively expressed Renilla luciferase

  • Transfection reagent (e.g., Lipofectamine)

  • This compound

  • Stimulant (e.g., Interleukin-6 (IL-6) to induce STAT3 activity)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: One day before transfection, seed HEK293 cells in a 96-well plate at a density of ~30,000 cells per well[14].

  • Transfection: Co-transfect cells with the STAT3-responsive firefly luciferase vector and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol[15][16].

  • Treatment: After 24 hours of transfection, pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Add a STAT3 activator, such as IL-6 (e.g., 20 ng/mL), to the wells (except for the unstimulated control) and incubate for an additional 6-24 hours[14][17].

  • Cell Lysis: Wash cells once with PBS and add Passive Lysis Buffer. Incubate for 15 minutes at room temperature with shaking[16].

  • Luciferase Assay: Transfer 20 µL of lysate to a new white-walled 96-well plate. Add Luciferase Assay Reagent and measure firefly luminescence. Then, add Stop & Glo® Reagent and measure Renilla luminescence[16].

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized activity in this compound-treated wells to the stimulated control to determine the percent inhibition.

Protocol 3: Immunocytochemistry for STAT3 Nuclear Translocation

This protocol visualizes the subcellular localization of STAT3 to determine if this compound blocks its translocation to the nucleus.

Materials and Reagents:

  • Cells grown on coverslips in a 24-well plate

  • This compound

  • STAT3 activator (e.g., IL-6)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Primary antibody: Rabbit anti-STAT3

  • Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Seed cells on coverslips. Pre-treat with this compound (e.g., 50 µM) for the desired time, then stimulate with IL-6 for 30 minutes to induce STAT3 translocation[3][17].

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS. Block with 1% BSA in PBST for 1 hour.

  • Antibody Incubation: Incubate with anti-STAT3 primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash three times with PBST. Incubate with Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Staining and Mounting: Wash three times with PBST. Counterstain nuclei with DAPI for 5 minutes. Wash and mount the coverslips onto microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope. In untreated, stimulated cells, STAT3 (green fluorescence) should co-localize with the DAPI-stained nucleus (blue). In this compound-treated cells, STAT3 should remain in the cytoplasm[3].

G A This compound B Directly Binds to STAT3 (SH2 Domain) A->B C Inhibits Tyr705 Phosphorylation B->C D Blocks STAT3 Dimerization & Nuclear Translocation C->D E Downregulates STAT3 Target Gene Expression D->E F Inhibits Proliferation, Angiogenesis & Induces Apoptosis E->F

Logical Flow of this compound's Cellular Effects.

References

Troubleshooting & Optimization

Acacetin Solubility Enhancement: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the solubility of Acacetin in aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions encountered during experiments with this compound.

Q1: Why is this compound so difficult to dissolve in water and aqueous buffers?

A: this compound's poor aqueous solubility is due to its chemical structure. It is an O-methylated flavone, a lipophilic (fat-soluble) compound with a high melting point and a crystalline structure.[1][2] This makes it sparingly soluble in water and physiological fluids.[3][4] Studies have reported its solubility in water to be extremely low, in the range of 64.4 to 119 ng/mL.[1][5] This inherent low solubility is a primary reason for its poor oral bioavailability, which has been measured to be as low as 2.34% in rat models.[1]

Q2: I'm preparing a stock solution. Which organic solvents are recommended for this compound?

A: For initial stock solutions, Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are effective solvents.[2][4] this compound's solubility is approximately 15 mg/mL in DMSO and dimethylformamide.[4] When preparing an aqueous solution for an experiment, a common practice is to first dissolve this compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice.[4]

Q3: My this compound is precipitating out of my aqueous solution after dilution from a DMSO stock. What can I do?

A: This is a common issue known as "precipitation upon dilution." Here are several troubleshooting steps:

  • Use a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, use a co-solvent system. A widely cited vehicle for in vivo studies is a mixture of DMSO, Polyethylene Glycol 300 (PEG300), and saline. A common ratio is 10% DMSO, 40% PEG300, and 50% saline.[3] Co-solvents work by reducing the overall polarity of the solvent, which helps keep hydrophobic compounds like this compound in solution.[6][7]

  • Incorporate Surfactants: Surfactants can be used to create micelles that encapsulate the poorly soluble drug, increasing its apparent solubility.[6][8] Ensure the chosen surfactant is compatible with your experimental system.

  • Check the pH: this compound's stability is pH-dependent. It is reported to be more stable under basic conditions (pH 9-13) and less stable in acidic and neutral environments (pH 1-7).[1] While adjusting the pH can be a powerful solubilization technique for many compounds, for this compound, this instability in neutral/acidic conditions must be considered.[7][]

  • Reduce the Final Concentration: You may be exceeding the maximum solubility of this compound in your final aqueous formulation. Try working with a lower final concentration.

Q4: What are the main strategies to fundamentally improve the aqueous solubility of this compound for formulation development?

A: Several advanced formulation strategies can significantly enhance this compound's solubility and bioavailability. The primary methods include:

  • Solid Dispersion: This involves dispersing this compound in a hydrophilic carrier matrix at a solid state.[10][11] This technique can reduce drug particle size to the molecular level, improve wettability, and convert the drug to a more soluble amorphous form.[10][12]

  • Nanoparticle Formulations (Nanosuspensions): Reducing the particle size of this compound to the nanometer range dramatically increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[13]

  • Cyclodextrin Complexation: This technique uses cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14] The hydrophobic this compound molecule can be encapsulated within the cavity, forming an inclusion complex that is water-soluble.

  • Prodrug Synthesis: A highly effective but more complex approach is to chemically modify the this compound molecule to create a water-soluble prodrug. This has been shown to increase water solubility by over 1.9 million times and makes the compound suitable for intravenous administration.[5]

Data Presentation: Solubility of this compound in Various Media

The following table summarizes the reported solubility of this compound in different solvents and formulations.

Vehicle / FormulationSolubilityReference(s)
Water≤119 ng/mL[1]
Water64.4 ± 10.9 ng/mL[5]
pH 7.4 Phosphate Buffer≤119 ng/mL[1]
Simulated Gastric Fluid (SGF, pH 1.2)≤119 ng/mL[1]
Simulated Intestinal Fluid (SIF, pH 7.0)≤119 ng/mL[1]
DMSO~15 mg/mL[4]
Dimethyl Formamide (DMF)~15 mg/mL[4]
DMSO:PBS (1:2, pH 7.2)~0.33 mg/mL[4]
This compound Prodrug in Water126.4 ± 2.5 mg/mL[15]

Experimental Protocols

Below are detailed methodologies for common solubility enhancement techniques.

Protocol 1: Preparation of an this compound Nanosuspension

This protocol is a conceptual outline based on the solvent evaporation technique for preparing nanoparticles.[3]

Objective: To prepare this compound-loaded nanoparticles to improve aqueous dispersibility and solubility.

Materials:

  • This compound powder

  • Polymer (e.g., PLGA - Poly(lactic-co-glycolic acid))

  • Organic Solvent (e.g., Acetone, Dichloromethane)

  • Surfactant (e.g., Polysorbate 80, PVA - Polyvinyl alcohol)

  • Purified water

  • High-speed homogenizer or sonicator

  • Centrifuge

  • Vacuum evaporator

Methodology:

  • Organic Phase Preparation: Dissolve a precisely weighed amount of this compound and the chosen polymer (e.g., PLGA) in an appropriate volume of the organic solvent.

  • Aqueous Phase Preparation: Dissolve the surfactant in purified water to the desired concentration (e.g., 1-2% w/v).

  • Emulsification: Add the organic phase dropwise to the aqueous phase while subjecting the mixture to high-speed homogenization or sonication. This forms an oil-in-water (o/w) emulsion. Continue homogenization for 5-10 minutes to achieve fine droplets.

  • Solvent Evaporation: Stir the resulting emulsion at room temperature under a vacuum. This will evaporate the organic solvent, leading to the precipitation of solid this compound-loaded nanoparticles.

  • Purification and Collection: Collect the formed nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes). Discard the supernatant.

  • Washing: Wash the nanoparticle pellet by resuspending it in purified water and centrifuging again. Repeat this step 2-3 times to remove excess surfactant and any unencapsulated drug.

  • Final Product: The final pellet can be lyophilized (freeze-dried) to obtain a dry powder or resuspended in an appropriate aqueous vehicle for immediate use.

Protocol 2: Preparation of an this compound Solid Dispersion by Solvent Evaporation

This protocol describes a common laboratory method for creating solid dispersions.[11]

Objective: To enhance the dissolution rate of this compound by dispersing it in a hydrophilic carrier.

Materials:

  • This compound powder

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG))

  • Common solvent (e.g., Ethanol, Methanol, Acetone)

  • Mortar and pestle

  • Vacuum oven or water bath

Methodology:

  • Dissolution: Weigh this compound and the hydrophilic carrier in the desired ratio (e.g., 1:1, 1:5, 1:10 drug-to-carrier). Dissolve both components completely in a suitable volume of a common organic solvent in a beaker.

  • Solvent Evaporation: Place the beaker on a water bath or in a vacuum oven at a controlled temperature (e.g., 40-60°C) to evaporate the solvent. A thin film will form on the bottom of the beaker. Continue evaporation until the solid mass is completely dry.

  • Pulverization: Scrape the solid mass from the beaker.

  • Sieving and Storage: Pass the pulverized powder through a sieve to obtain a uniform particle size. Store the resulting solid dispersion in a desiccator to prevent moisture absorption.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate key processes and decision-making workflows for improving this compound solubility.

G start Start: Poorly Soluble This compound goal Goal Assessment start->goal invitro In Vitro / Pre-formulation goal->invitro Screening invivo In Vivo / Bioavailability goal->invivo Pre-clinical cosolvent Co-solvents (DMSO, PEG) pH Adjustment invitro->cosolvent complexation Cyclodextrin Complexation invitro->complexation advanced Advanced Formulations invivo->advanced end Formulation Optimized cosolvent->end complexation->end nanoparticles Nanosuspension advanced->nanoparticles Physical solid_disp Solid Dispersion advanced->solid_disp Physical prodrug Prodrug Synthesis advanced->prodrug Chemical nanoparticles->end solid_disp->end prodrug->end G cluster_0 Water-Soluble Inclusion Complex cyclodextrin Cyclodextrin (Hydrophilic Exterior) water Aqueous Solution cyclodextrin->water Soluble In acacetin_inside This compound (Inside Hydrophobic Cavity) acacetin_outside Insoluble This compound acacetin_outside->acacetin_inside Complexation

References

Acacetin stability in different solvents and pH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of acacetin in various solvents and pH conditions. Below, you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound in aqueous solutions?

A1: this compound's stability in aqueous solutions is highly dependent on the pH. It is generally unstable in acidic and neutral conditions but demonstrates greater stability in alkaline environments.[1][2] This is a critical factor to consider when preparing solutions for in vitro and in vivo experiments.

Q2: Which organic solvents are recommended for dissolving and storing this compound?

A2: While specific long-term stability data in various organic solvents is not extensively documented in the provided search results, general practice for flavonoids suggests using aprotic solvents like acetonitrile (B52724) for better stability. Protic solvents like methanol (B129727) and ethanol (B145695) may lead to greater instability. For creating stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used, though its long-term stability should be monitored. It is recommended to prepare fresh solutions whenever possible and store stock solutions at -20°C or -80°C for long-term storage.

Q3: How does this compound's stability and solubility affect its oral bioavailability?

A3: this compound exhibits poor aqueous solubility (≤119 ng/mL) and low stability in acidic and neutral pH, which mimics the conditions in the gastrointestinal tract.[1][3][4] These factors are major contributors to its very low oral bioavailability, which has been reported to be as low as 2.34%.[1][4]

Q4: What are the primary degradation products of this compound?

A4: The search results indicate that this compound is metabolized in vivo to various compounds, including diosmetin, luteolin, apigenin, and naringenin.[4] However, the specific degradation products resulting from chemical instability in different solvents and pH conditions are not detailed. It is crucial to use a stability-indicating analytical method, such as HPLC, to separate and identify any potential degradants during your experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in aqueous buffer The pH of the buffer is in the acidic or neutral range where this compound has low solubility. The concentration of this compound exceeds its solubility limit.Adjust the pH of the buffer to an alkaline range (pH > 8) to increase solubility and stability.[1][2] If the experimental design requires a neutral or acidic pH, consider using a co-solvent (e.g., a small percentage of DMSO or ethanol) or a solubility-enhancing formulation.
Loss of this compound activity or concentration over time Degradation of this compound due to inappropriate pH or solvent. Exposure to light or elevated temperatures.For aqueous solutions, maintain a basic pH.[1][2] For organic stock solutions, use a stable solvent like acetonitrile if possible. Always store solutions protected from light and at low temperatures (-20°C or -80°C). Prepare solutions fresh before each experiment if stability is a concern.
Inconsistent results in biological assays This compound instability in the cell culture medium (typically at neutral pH).Minimize the time between the preparation of the final dilution in the medium and its addition to the cells. Consider the stability of this compound over the duration of the assay. It may be necessary to replenish the this compound-containing medium at regular intervals for longer experiments.
Unexpected peaks in HPLC analysis Degradation of this compound in the sample or mobile phase.Ensure the sample is analyzed promptly after preparation. The mobile phase should be prepared fresh and its pH controlled. A stability-indicating HPLC method should be developed to separate the parent compound from any degradation products.[5][6]

Data Summary

Table 1: Stability of this compound at Different pH Levels

pH Condition Remaining this compound after 24 hours (%) Stability Classification
1 - 7Aqueous Buffer16.1 - 35.9Unstable[1]
7.0Simulated Intestinal Fluid (SIF)27.5 - 62.0Unstable[1]
1.2Simulated Gastric Fluid (SGF)UnstableUnstable[1]
9, 11, 13Aqueous Buffer> 85Stable[1]
7.4Plasma (in the absence of metabolic enzymes)StableStable[1]
7.4Rat Liver Microsomes (RLM) (in the absence of metabolic enzymes)StableStable[1]

Experimental Protocols

Protocol: Assessing the pH-Dependent Stability of this compound using HPLC

This protocol outlines a general method for determining the stability of this compound in aqueous solutions at various pH levels.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Buffer solutions of various pH (e.g., pH 1, 3, 5, 7, 9, 11). Buffers should be prepared using reagents that do not interfere with HPLC analysis.

  • HPLC system with a UV detector

  • A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)[7]

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

  • From the stock solution, prepare working solutions by diluting with the respective pH buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent from the stock solution is minimal to avoid affecting the stability.

3. Stability Study:

  • Incubate the working solutions at a controlled temperature (e.g., 25°C or 37°C) and protect them from light.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.

  • Immediately analyze the aliquots by HPLC to determine the concentration of this compound remaining. The sample at time 0 serves as the initial concentration control.

4. HPLC Analysis:

  • Mobile Phase: A common mobile phase for this compound analysis is a gradient of methanol (or acetonitrile) and water, sometimes with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape.[7] An example could be a gradient starting from 30% methanol to 70% methanol over 20 minutes.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: this compound can be detected at around 340 nm.[7]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of remaining this compound against time for each pH condition to visualize the degradation profile.

  • The degradation kinetics can be determined by plotting the natural logarithm of the concentration versus time (for first-order kinetics).

Visualizations

Acacetin_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (e.g., in Methanol) prep_working Prepare Working Solutions in Different pH Buffers prep_stock->prep_working prep_buffers Prepare Buffers at Various pH Levels prep_buffers->prep_working incubate Incubate at Controlled Temperature prep_working->incubate sampling Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) incubate->sampling hplc HPLC Analysis sampling->hplc data_analysis Calculate % Remaining & Determine Kinetics hplc->data_analysis

Caption: Workflow for assessing the pH-dependent stability of this compound.

References

Technical Support Center: Optimizing Acacetin Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing Acacetin concentration in cytotoxicity assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in cytotoxicity assays?

A1: The effective concentration of this compound is highly dependent on the cell line being studied. For initial experiments, a common starting range is between 10 µM and 100 µM.[1][2][3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type.[1] For example, in non-small-cell lung carcinoma (NSCLC) cells, concentrations of 25 µM have been used, while a GI50 (50% growth inhibition) of 20 µM was reported in DU145 prostate cancer cells after 48 hours.[2]

Q2: How should I prepare this compound for use in cell culture?

A2: this compound has poor water solubility (approximately 64.4 ± 10.9 ng/mL), so it should first be dissolved in an organic solvent to create a stock solution.[2][4] The most commonly recommended solvent is Dimethyl Sulfoxide (DMSO).[5][6] Prepare a concentrated stock solution (e.g., 10-20 mM) in DMSO and store it at -20°C.[7] On the day of the experiment, dilute the stock solution in your cell culture medium to the desired final working concentration.[2]

Q3: What is the maximum recommended final DMSO concentration in the culture medium?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%.[6] In most cases, a final concentration of up to 0.5% is acceptable.[2][6] It is essential to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest this compound concentration.[8]

Q4: For how long should I incubate the cells with this compound?

A4: The optimal incubation time is cell-line and concentration-dependent. It is recommended to perform a time-course experiment, typically testing at 24, 48, and 72 hours, to observe time-dependent effects on cell viability.[1][9]

Q5: I am not observing any significant cytotoxicity. What are the possible reasons?

A5: Several factors could lead to a lack of cytotoxic effect. Consider the following:

  • Suboptimal Concentration and Incubation Time: The this compound concentration may be too low, or the incubation period too short. Try increasing both parameters based on initial dose-response and time-course experiments.[1]

  • This compound Precipitation: Due to its low aqueous solubility, this compound may precipitate in the culture medium, especially at higher concentrations. Visually inspect your wells for any precipitate.[2] Ensure thorough mixing when diluting the stock solution into the medium.[6]

  • Cell Line Sensitivity: The sensitivity to this compound varies between cell lines.[2]

  • Reagent Quality: Ensure your this compound stock solution has been prepared and stored correctly to prevent degradation.[1]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Inconsistent results in cell viability assays (e.g., MTT). - this compound precipitation in the medium.- Variations in cell seeding density.- Fluctuations in incubator conditions (CO2, temperature).- Visually inspect wells for precipitate. Ensure the final DMSO concentration is sufficient to maintain solubility (but still non-toxic).- Ensure consistent cell seeding density across all experiments.[10]- Regularly calibrate and monitor incubator settings.[1]
High cytotoxicity observed in the vehicle control group. - The final DMSO concentration is too high.- Perform a toxicity test for the vehicle (DMSO) itself. Keep the final DMSO concentration at or below 0.1% if possible.[1][6]
This compound precipitates upon addition to the culture medium. - High final concentration of this compound.- Insufficient mixing.- Low temperature of the medium.- Try a lower working concentration of this compound.- Add the this compound stock solution dropwise to the pre-warmed medium while gently swirling.[6]- Ensure the cell culture medium is pre-warmed to 37°C before adding the this compound stock.[6]
Difficulty in detecting inhibition of signaling pathways (e.g., STAT3 phosphorylation). - Timing of the analysis is not optimal.- Inhibition of protein phosphorylation can be a rapid and transient event. Perform a time-course experiment to determine the optimal time point for analysis.[2]

Data Presentation

Table 1: Reported IC50 and Effective Concentrations of this compound in Various Cancer Cell Lines

Cell LineCancer TypeConcentration/EffectIncubation TimeReference
U87GlioblastomaIC50: 43.73 ± 1.19 µMNot Specified[11]
DU145Prostate CancerGI50: 20 µM48 hours[2]
A549 & H460Non-Small-Cell Lung Cancer10 µM and 15 µM induced apoptosis48 hours[1]
MCF-7Breast Cancer7-71% inhibition at 20-80 µM24 hours[12]
MDA-MB-468Breast Cancer7-32% inhibition at 20-80 µM24 hours[12]
HepG2Liver CancerG1 Phase ArrestNot Specified[8]

Experimental Protocols

MTT Cell Viability Assay

This protocol is used to determine the cytotoxic effect of this compound on cultured cells by measuring metabolic activity.[8]

Materials:

  • Target cell line

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1-2 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[3][9]

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include a vehicle-only control (medium with the same final DMSO concentration).[1]

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[1][8]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1][8]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Calculation: Express cell viability as a percentage relative to the vehicle-treated control cells.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay MTT Assay prep_stock Prepare this compound Stock (in DMSO) prep_dilutions Prepare Serial Dilutions of this compound in Medium prep_stock->prep_dilutions seed_cells Seed Cells in 96-well Plate (overnight incubation) add_treatment Treat Cells with this compound (include vehicle control) seed_cells->add_treatment prep_dilutions->add_treatment incubate Incubate for 24, 48, or 72h add_treatment->incubate add_mtt Add MTT Reagent (2-4h incubation) incubate->add_mtt add_dmso Add DMSO to Dissolve Formazan add_mtt->add_dmso read_plate Measure Absorbance (570 nm) add_dmso->read_plate

Caption: Workflow for determining this compound cytotoxicity using the MTT assay.

signaling_pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_stat3 STAT3 Pathway cluster_ros ROS Pathway cluster_apoptosis Apoptosis This compound This compound PI3K PI3K This compound->PI3K Inhibits STAT3 STAT3 This compound->STAT3 Inhibits ROS ROS Production This compound->ROS Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibits STAT3_target_genes Target Genes (e.g., Bcl-xL, Survivin) STAT3->STAT3_target_genes STAT3_target_genes->Apoptosis Inhibits JNK JNK ROS->JNK Caspases Caspase Activation JNK->Caspases Caspases->Apoptosis

Caption: Key signaling pathways modulated by this compound to induce apoptosis.

References

Technical Support Center: Overcoming Acacetin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers encountering resistance to Acacetin in cancer cell lines. The information is compiled from preclinical data and established mechanisms of drug resistance in cancer.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound?

This compound is a multi-target flavonoid that has been shown to exert its anticancer effects by modulating several key oncogenic signaling pathways.[1][2][3] The primary, experimentally validated targets include:

  • Epidermal Growth Factor Receptor (EGFR): this compound can directly bind to EGFR, inhibiting its phosphorylation and downstream signaling cascades like the STAT3 and ERK pathways.[4][5][6][7]

  • Signal Transducer and Activator of Transcription 3 (STAT3): It functions as a STAT3 inhibitor by directly binding to the protein, preventing its phosphorylation and the expression of downstream anti-apoptotic and cell cycle-related proteins.[1][4][5][7]

  • PI3K/Akt Pathway: this compound has been shown to suppress the PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, and metastasis.[1][8][9][10] This inhibition can lead to decreased cell migration and proliferation and enhanced apoptosis.[1]

Q2: What are the likely mechanisms that could cause cancer cells to be resistant to this compound?

While direct studies on acquired this compound resistance are limited, resistance can be extrapolated from common mechanisms observed for other kinase inhibitors and natural compounds. Potential mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[11][12][13][14]

  • Alteration of Drug Targets: Mutations or modifications in the primary targets (EGFR, STAT3, Akt) could prevent this compound from binding effectively.

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways to compensate for the inhibition of the primary target.[15][16] For example, if the EGFR pathway is blocked, cells might upregulate other receptor tyrosine kinases.

  • Epithelial-Mesenchymal Transition (EMT): Cells that undergo EMT can acquire stem-cell-like characteristics and become more resistant to apoptosis and chemotherapeutic agents.[17][18][19][20] this compound is known to inhibit EMT, suggesting that a constitutively active EMT program could confer resistance.[9]

Q3: How do I determine if my cell line is resistant to this compound?

A cell line is generally considered resistant if its half-maximal inhibitory concentration (IC50) value is significantly higher than that reported for sensitive cell lines. You can determine this by performing a dose-response cell viability assay (e.g., MTT or SRB assay) and comparing your results to established baseline values.

Table 1: Baseline this compound IC50 Values in Sensitive Cancer Cell Lines

Cell LineCancer TypeIncubation TimeIC50 Value (µM)Reference
A549Non-Small-Cell Lung72 h28.31[21]
H1299Non-Small-Cell Lung72 h31.24[21]

Note: IC50 values can vary between labs due to differences in assay conditions, cell passage number, and media.

Troubleshooting Guide: Low this compound Efficacy

This section addresses the common issue of cancer cells showing a poor response to this compound treatment.

Problem: My cells have a high IC50 value for this compound or are not responding to treatment concentrations that are effective in other cell lines.

Below is a workflow and detailed troubleshooting steps to diagnose and potentially overcome resistance.

G start High this compound IC50 Observed p1 Possible Cause 1: Increased Drug Efflux? start->p1 p2 Possible Cause 2: Target Pathway Alteration? p1->p2 If Negative exp1 Check MDR1 & ABCG2 Expression (Western Blot / qPCR) p1->exp1 Investigate exp2 Perform Drug Efflux Assay (e.g., Rhodamine 123) p1->exp2 Investigate p3 Possible Cause 3: EMT Phenotype? p2->p3 If Negative exp3 Assess Target Phosphorylation (p-EGFR, p-Akt, p-STAT3) (Western Blot) p2->exp3 Investigate exp4 Check for EMT Markers (E-cadherin, Vimentin, Snail) (Western Blot) p3->exp4 Investigate sol1 Solution: - Co-treat with ABC transporter inhibitors (e.g., Verapamil, Ko143) - Use this compound in combination with other chemotherapeutics exp1->sol1 If Overexpressed exp2->sol1 If Efflux is High sol2 Solution: - Combine this compound with other inhibitors targeting the same or parallel pathways (e.g., other EGFR or PI3K inhibitors) exp3->sol2 If Altered sol3 Solution: - Combine this compound with an EMT inhibitor exp4->sol3 If Positive

Caption: A diagnostic workflow for troubleshooting this compound resistance.

Step 1: Investigate Drug Efflux Mechanisms

Hypothesis: The cancer cells are actively removing this compound via ABC transporters. Although this compound can inhibit these transporters, their significant overexpression could still be a resistance mechanism.[11]

Suggested Actions:

  • Assess Transporter Expression: Use Western Blotting or qRT-PCR to measure the protein or mRNA levels of MDR1 (ABCB1) and ABCG2 (BCRP) . Compare the expression in your cells to a known sensitive cell line (e.g., A549).

  • Functional Efflux Assay: Perform a dye accumulation assay using substrates for these pumps, such as Rhodamine 123 (for MDR1) or Hoechst 33342 (for ABCG2). Reduced intracellular fluorescence in your cells compared to controls indicates high efflux activity.

  • Combination Therapy: Test the efficacy of this compound in combination with known inhibitors of these transporters, such as Verapamil (for MDR1) or Ko143 (for ABCG2). A synergistic effect or restored sensitivity would strongly suggest that drug efflux is the resistance mechanism.

G cluster_membrane Cell Membrane transporter ABC Transporter (MDR1 / ABCG2) acacetin_out This compound (Extracellular) transporter->acacetin_out ATP-dependent Efflux no_effect Resistance (No Effect) transporter->no_effect acacetin_in This compound (Intracellular) acacetin_out->acacetin_in Passive Diffusion acacetin_in->transporter Binding target Intracellular Targets (EGFR, STAT3, Akt) acacetin_in->target Inhibition effect Therapeutic Effect (Apoptosis, Growth Inhibition) target->effect

Caption: Role of ABC transporters in mediating drug resistance via efflux.

Step 2: Analyze Target Signaling Pathways

Hypothesis: The signaling pathways targeted by this compound have been altered, or bypass mechanisms have been activated.

Suggested Actions:

  • Assess Target Activation: Use Western Blotting to analyze the phosphorylation status of key proteins in your cell line with and without this compound treatment. Key proteins to check are p-EGFR , p-Akt , and p-STAT3 . Resistant cells may show persistently high phosphorylation levels even after treatment.

  • Combination with Other Inhibitors: If a specific pathway remains active, consider combining this compound with another targeted inhibitor. For example:

    • If p-EGFR remains high, combine with another EGFR inhibitor like Gefitinib.

    • If the PI3K/Akt pathway is hyperactivated, combine with a PI3K inhibitor (e.g., LY294002) or an mTOR inhibitor (e.g., Rapamycin).

G egfr EGFR pi3k PI3K egfr->pi3k stat3 STAT3 egfr->stat3 akt Akt pi3k->akt proliferation Cell Proliferation, Survival, Metastasis akt->proliferation stat3->proliferation This compound This compound This compound->egfr Inhibits This compound->pi3k Inhibits This compound->stat3 Inhibits resistance Resistance Mechanism (Bypass Activation / Mutation) resistance->akt Re-activates resistance->stat3 Re-activates

Caption: Key signaling pathways inhibited by this compound and potential bypass.

Step 3: Evaluate for Epithelial-Mesenchymal Transition (EMT)

Hypothesis: The cells have an EMT phenotype, which is associated with broad-spectrum drug resistance.[18][19]

Suggested Actions:

  • Analyze EMT Markers: Use Western Blotting to check for the expression of key EMT markers. Resistant cells may show low levels of the epithelial marker E-cadherin and high levels of mesenchymal markers like N-cadherin , Vimentin , and the transcription factor Snail .[9]

  • Morphological Assessment: Observe the cell morphology under a microscope. Cells with a mesenchymal-like, spindle-shaped appearance are more likely to have undergone EMT compared to epithelial cells with a cobblestone-like appearance.

  • Combination with EMT Inhibitors: While specific EMT inhibitors are still largely in development, you could explore compounds known to reverse the EMT process in your specific cancer model.

Table 2: Troubleshooting Summary for this compound Resistance

Possible CauseKey Proteins to AnalyzeSuggested Experimental ApproachPotential Solution
Increased Drug Efflux MDR1/ABCB1, ABCG2/BCRPWestern Blot, qRT-PCR, Rhodamine/Hoechst efflux assayCo-treatment with an ABC transporter inhibitor (e.g., Verapamil, Ko143).
Target Pathway Alteration p-EGFR, p-Akt, p-STAT3Western Blot analysis of phosphorylation statusCombination therapy with other inhibitors targeting the EGFR or PI3K/Akt pathways.
EMT Phenotype E-cadherin, N-cadherin, Vimentin, SnailWestern Blot, Immunofluorescence, Morphological analysisCombination therapy with an EMT-reversing agent.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blotting
  • Cell Lysis: Treat cells with this compound as required. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[22]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target proteins (e.g., MDR1, p-Akt, Akt, E-cadherin, β-actin) overnight at 4°C.[22]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

References

Technical Support Center: Navigating Acacetin In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Acacetin In Vivo Technical Support Center. This resource is designed to guide researchers, scientists, and drug development professionals through the common challenges encountered during in vivo experiments with this compound. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to ensure the success and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: I am not observing the expected therapeutic effect of this compound in my in vivo model. What could be the primary reason?

A1: The most significant pitfall in this compound in vivo research is its very low oral bioavailability, which has been reported to be as low as 2.34% in rats.[1][2][3][4][5] This is primarily due to its poor water solubility (≤119 ng/mL) and instability in the gastrointestinal (GI) tract.[1][2][4][5] Consequently, the administered oral dose may not achieve therapeutic concentrations in the target tissues.

Troubleshooting Tips:

  • Optimize Vehicle Selection: For oral gavage, suspending this compound in 0.5% methylcellulose (B11928114) or sodium carboxymethyl cellulose (B213188) can improve its administration.[6][7] For intraperitoneal injections, a mixture of DMSO and PEG300 in saline is a common vehicle.[8]

  • Consider Alternative Administration Routes: Intraperitoneal (IP) or intravenous (IV) injections can bypass the GI tract and potentially lead to higher systemic exposure.[6][8] Note that for IV administration, a water-soluble prodrug of this compound has been developed to overcome solubility issues.[2][9][10][11]

  • Increase Dosage: Based on the literature, in vivo oral doses for this compound can range from 10 mg/kg to 150 mg/kg depending on the animal model and disease state.[6][7][10] It may be necessary to perform a dose-response study to determine the optimal dose for your specific model.

Q2: What is a suitable vehicle for administering this compound in vivo?

A2: The choice of vehicle is critical for ensuring a uniform suspension and accurate dosing.

  • For Oral Gavage: A 0.5% (w/v) solution of methylcellulose or sodium carboxymethyl cellulose in sterile water is a commonly used vehicle.[6][7] It is essential to vortex the suspension thoroughly before each administration.[6]

  • For Intraperitoneal (IP) Injection: A common practice is to first dissolve this compound in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) and then dilute it with other solvents like polyethylene (B3416737) glycol 300 (PEG300) and saline.[6][8] A typical ratio might be 10% DMSO, 40% PEG300, and 50% saline.[8]

Q3: Is this compound toxic at therapeutic doses?

A3: Current research suggests that this compound has a low toxicity profile.[9][10]

  • Acute Toxicity: No acute toxicity was observed in mice after oral administration of up to 900 mg/kg.[9][12]

  • Prodrug Toxicity: The intravenous LD50 of a water-soluble this compound prodrug in mice was determined to be 721.7 mg/kg.[9][10]

  • Subacute Toxicity: No subacute toxicity was seen in mice administered an this compound prodrug at 400 mg/kg daily for 14 days via intraperitoneal injection.[9] Most in vivo studies use doses ranging from 10-50 mg/kg, which are considered safe.[10]

Q4: How quickly is this compound metabolized and eliminated?

A4: this compound is subject to rapid metabolism and elimination.[1][2][9][13]

  • Half-life: Following intravenous administration in rats, this compound has a short terminal half-life of approximately 1.48 hours.[9][13]

  • Metabolism: this compound is extensively metabolized in the liver and other tissues through processes like oxidation, glucuronidation, and sulfation.[1][13][14] As many as 31 metabolites have been identified in rats.[2][13][14] This rapid clearance contributes to its low systemic exposure after oral administration.[1][4][5]

Troubleshooting Guides

Issue: High Variability in Experimental Results
  • Possible Cause: Inconsistent suspension of this compound in the vehicle.

    • Solution: Ensure the vehicle is appropriate for the administration route. Vortex the this compound suspension immediately before each administration to ensure homogeneity.[6]

  • Possible Cause: Inaccurate dosing.

    • Solution: Weigh each animal accurately before dosing to calculate the precise volume of the suspension to be administered.[8] Use calibrated equipment for all measurements.

  • Possible Cause: Stress-induced variability in animals.

    • Solution: Handle animals gently and consistently. Allow for an acclimatization period before starting the experiment.

Issue: Difficulty in Detecting Downstream Effects on Signaling Pathways
  • Possible Cause: Sub-therapeutic concentration of this compound at the target site.

    • Solution: Refer to the FAQ on bioavailability. Consider increasing the dose, changing the administration route, or using a more soluble formulation like a prodrug.[2][11]

  • Possible Cause: Incorrect timing of sample collection.

    • Solution: The modulation of signaling pathways can be transient. Conduct a time-course experiment to identify the optimal time point for observing changes in your target proteins or genes. For example, maximal inhibition of STAT3 phosphorylation in vitro was seen after 4 hours.[15]

Quantitative Data Summary

The following tables provide a structured summary of quantitative data from key in vivo studies on this compound.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous Administration (5 mg/kg)Oral Administration (100 mg/kg)Reference
Cmax 1334.9 ± 211.6 ng/mL52.1 ng/mL[3][9][13]
T½ (half-life) 1.48 ± 0.53 h-[9][13]
Clearance (CL) 199 ± 36 mL/min/kg-[1][4][5]
Oral Bioavailability (F) -2.34%[1][2][3][4][5]

Note: There is a conflicting report stating an oral bioavailability of 84% at a 10 mg/kg dose, which is considered unusually high for flavonoids.[3][16]

Table 2: In Vivo Dosages of this compound in Various Animal Models

Disease ModelAnimalDosageAdministration RouteVehicleReference
DSS-Induced ColitisMice50, 150 mg/kg/dayOral Gavage0.5% Methylcellulose[6][7]
Sepsis (CLP)Rats5 mg/kgIntraperitonealNot Specified[6]
Spinal Cord InjuryMice15, 30, 50 mg/kg/dayIntraperitoneal5% DMSO in NS[6][17]
Myocardial InfarctionMouse10 mg/kgIntraperitonealNot Specified[18]
AtherosclerosisapoE-/- Mice15 mg/kg (prodrug)SubcutaneousNot Specified[19]
Parkinson's Disease (MPTP)Mice10 mg/kg/dayOral GavageNot Specified[20]
Cerebral Ischemia-ReperfusionMice25 mg/kgIntraperitonealSaline[21]

Table 3: Toxicity Data for this compound

Study TypeAnimalDosageAdministration RouteObservationReference
Acute ToxicityMice900 mg/kg (in 3 doses)OralNo mortality or abnormal activity[9][12]
Acute Toxicity (Prodrug)MiceLD50 = 721.7 mg/kgIntravenous-[9][10]
Subacute Toxicity (Prodrug)Mice400 mg/kg/day for 14 daysIntraperitonealNo observed toxicity[9]

Experimental Protocols

DSS-Induced Colitis Model in Mice
  • Objective: To evaluate the anti-inflammatory effects of this compound in a model of inflammatory bowel disease.[7]

  • Animals: Male C57BL/6 mice, 8-10 weeks old.[7]

  • Induction of Colitis: Administer 3% (w/v) Dextran Sulfate Sodium (DSS) in the drinking water for 7 consecutive days.[7]

  • Treatment Protocol: Administer this compound (e.g., 50 mg/kg) suspended in 0.5% sodium carboxymethyl cellulose orally by gavage once daily for the 7 days of DSS administration.[7]

  • Endpoint Analysis:

    • Monitor body weight, stool consistency, and rectal bleeding daily to calculate the Disease Activity Index (DAI).

    • At the end of the study, collect the colon and measure its length.

    • Perform histological analysis (H&E staining) of colon tissue to assess inflammation and tissue damage.

    • Conduct molecular analysis (qRT-PCR and Western blot) on colon tissue to measure the expression of pro-inflammatory mediators such as TNF-α, IL-6, IL-1β, COX-2, and iNOS.[7][22]

Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke in Mice
  • Objective: To assess the neuroprotective effects of this compound against cerebral ischemia-reperfusion injury.[21][23]

  • Animals: Male C57BL/6 mice.[21]

  • Induction of Ischemia: Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) with a filament for a defined period (e.g., 1 hour).[21][23]

  • Treatment Protocol: At the onset of reperfusion (after filament withdrawal), administer this compound (e.g., 25 mg/kg) or vehicle intraperitoneally.[21][23]

  • Endpoint Analysis:

    • Neurological Deficit Scoring: Assess neurological function at a specific time point (e.g., 24 hours) after MCAO using a standardized scoring system.[23]

    • Infarct Volume Measurement: After neurological assessment, euthanize the animals, and section the brains. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (pale) and quantify the infarct volume.[23]

    • Molecular Analysis: Analyze brain tissue for markers of inflammation (e.g., NLRP3, IL-1β), apoptosis (e.g., TUNEL assay), and oxidative stress.[6][21]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_model Select Animal Model (e.g., Mice, Rats) disease_induction Induce Disease Model (e.g., DSS, MCAO, CLP) animal_model->disease_induction acacetin_prep Prepare this compound Formulation (e.g., Suspension in 0.5% CMC) treatment Administer this compound (Oral, IP, IV, SC) acacetin_prep->treatment disease_induction->treatment monitoring Monitor Physiological Parameters (Weight, Behavior, etc.) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint histology Histological Analysis (H&E, Masson's Trichrome) endpoint->histology molecular Molecular Analysis (Western Blot, qRT-PCR, ELISA) endpoint->molecular data_analysis Data Analysis & Interpretation histology->data_analysis molecular->data_analysis

General experimental workflow for this compound in vivo studies.

signaling_pathways cluster_nrf2 Antioxidant Response cluster_nfkb Anti-inflammatory Response cluster_pi3k Cell Survival & Autophagy This compound This compound Nrf2 Nrf2 This compound->Nrf2 activates NFkB NF-κB This compound->NFkB inhibits PI3K PI3K This compound->PI3K modulates HO1 HO-1 Nrf2->HO1 antioxidant_enzymes Antioxidant Enzymes (e.g., SOD) HO1->antioxidant_enzymes outcome1 Reduced Oxidative Stress antioxidant_enzymes->outcome1 pro_inflammatory Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) NFkB->pro_inflammatory outcome2 Reduced Inflammation pro_inflammatory->outcome2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR autophagy Autophagy mTOR->autophagy outcome3 Modulated Cell Survival & Autophagy autophagy->outcome3

Key signaling pathways modulated by this compound in vivo.

troubleshooting_logic start No/Low In Vivo Efficacy Observed q1 Is the oral bioavailability sufficient? start->q1 sol1 Consider alternative routes (IP, IV) or increase dose q1->sol1 No q2 Is the vehicle appropriate and the formulation homogenous? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Optimize vehicle (e.g., 0.5% CMC). Vortex before each dose. q2->sol2 No q3 Is the dosing regimen (frequency, duration) optimal? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Review literature for similar models. Consider a dose-response study. q3->sol3 No end Re-evaluate experimental design q3->end Yes a3_yes Yes a3_no No sol3->end

Troubleshooting flowchart for this compound in vivo experiments.

References

How to prevent Acacetin degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the proper storage and handling of Acacetin to prevent its degradation. Below, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your this compound samples throughout your research.

Troubleshooting Guide: this compound Degradation

This guide addresses common issues encountered during the storage and use of this compound.

Issue Possible Cause Recommended Solution
Unexpected or inconsistent experimental results. This compound may have degraded due to improper storage conditions (e.g., exposure to light, high temperatures, or inappropriate pH).1. Verify Storage Conditions: Ensure this compound is stored at the recommended temperature (-20°C for long-term storage) in a tightly sealed, light-resistant container. 2. Assess Purity: Use a stability-indicating HPLC method to check the purity of your this compound stock. Compare the chromatogram to a reference standard or a newly opened sample. 3. Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions from a new vial of this compound powder.
Precipitation observed in this compound stock solution (DMSO). The concentration of this compound may exceed its solubility limit in DMSO at lower temperatures.1. Gentle Warming: Warm the solution to 37°C to aid dissolution. 2. Sonication: Use an ultrasonic bath to help dissolve the precipitate. 3. Review Concentration: Ensure the stock solution concentration is within the recommended range (e.g., 10-50 mM in 100% DMSO).
Cloudiness or precipitation upon dilution in aqueous media. This compound has low aqueous solubility, and dilution into a buffer can cause it to precipitate.1. Optimize Dilution: Add the this compound stock solution dropwise to the pre-warmed aqueous medium while gently swirling or vortexing to ensure rapid and thorough mixing. 2. Maintain Low Final DMSO Concentration: Keep the final DMSO concentration in your working solution as low as possible (ideally ≤ 0.1%) to minimize solvent effects and aid solubility.[1]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: Solid this compound should be stored in a cool, dry, and well-ventilated place. For long-term storage, it is recommended to keep it in a tightly sealed container at -20°C, protected from light and heat. A stability of at least four years has been reported under these conditions.

Q2: How should I store this compound solutions?

A2: this compound stock solutions, typically prepared in DMSO, should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C. It is advisable to use these stock solutions within one month. For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.

Q3: What factors can cause this compound to degrade?

A3: The primary factors that contribute to this compound degradation are:

  • pH: this compound is unstable in acidic and neutral aqueous solutions (pH 1-7) but is relatively stable in basic conditions (pH 9-13).[1]

  • Temperature: Higher temperatures accelerate the rate of degradation.

  • Light: As a flavonoid, this compound can be susceptible to photodegradation. It is crucial to store it in light-resistant containers.

  • Oxidation: Exposure to air can lead to oxidative degradation. Containers should be tightly sealed.

Q4: At what pH is this compound most stable in aqueous solutions?

A4: this compound demonstrates significantly higher stability in basic environments. Studies have shown that in phosphate (B84403) buffers at 37°C, this compound is stable at pH 9, 11, and 13, with over 85% of the initial amount remaining after 24 hours. Conversely, in the pH range of 1 to 7, a significant degradation of 64-84% was observed within the same timeframe.[1]

Q5: What are the common degradation products of this compound?

A5: The degradation of this compound can occur through several pathways, including hydrolysis and oxidation. These processes can lead to the loss of the methyl group (demethylation) to form apigenin, or cleavage of the C-ring, which is a common degradation pathway for flavonoids. Metabolic studies have identified several metabolites that may also be formed through degradation, resulting from processes like oxidation, reduction, hydrolysis, and conjugation.

Quantitative Data on this compound Stability

The stability of this compound is highly dependent on the pH of the solution. The following table summarizes the percentage of this compound remaining after 24 hours of incubation at 37°C in phosphate buffers of varying pH.

pHPercentage of this compound Remaining (after 24h at 37°C)Stability
1.016.1% - 35.9%Unstable
3.016.1% - 35.9%Unstable
5.016.1% - 35.9%Unstable
7.027.5% - 62.0%Unstable
9.0> 85%Stable
11.0> 85%Stable
13.0> 85%Stable

Data is based on a study investigating the physicochemical and biopharmaceutical aspects of this compound.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and establish the degradation profile of this compound under various stress conditions.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade methanol (B129727) and water

  • pH meter

  • HPLC system with a UV or DAD detector

  • C18 reverse-phase HPLC column

2. Procedure:

  • Acid Hydrolysis:

    • Prepare a solution of this compound in methanol.

    • Add an equal volume of 1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Prepare a solution of this compound in methanol.

    • Add an equal volume of 1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound in methanol.

    • Add an equal volume of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place solid this compound powder in a hot air oven at 80°C for 48 hours.

    • At specified time points, withdraw a sample, dissolve it in methanol, and dilute with mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound in methanol to direct sunlight or a photostability chamber for 48 hours.

    • A control sample should be kept in the dark at the same temperature.

    • At specified time points, withdraw an aliquot from both the exposed and control samples and dilute with mobile phase for HPLC analysis.

3. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method to separate this compound from its degradation products.

  • Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

This protocol describes the steps to develop an HPLC method capable of resolving this compound from its degradation products.

1. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, and a photodiode array (PDA) or UV detector.

  • A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used for flavonoid analysis.

2. Method Development:

  • Wavelength Selection: Dissolve this compound in methanol and scan for its maximum absorbance (λmax) using a UV-Vis spectrophotometer. The typical λmax for this compound is around 335 nm.

  • Mobile Phase Selection:

    • Start with a mobile phase consisting of a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or phosphoric acid to control pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • A common starting point is a gradient elution from a lower to a higher concentration of the organic solvent. For example, a gradient of acetonitrile in water (both with 0.1% formic acid) from 30% to 70% over 20 minutes.

  • Optimization:

    • Inject a mixture of stressed (degraded) and unstressed this compound samples.

    • Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature to achieve baseline separation between the this compound peak and all degradation product peaks.

    • Peak purity analysis using a PDA detector is essential to ensure that the this compound peak is free from any co-eluting impurities.

3. Method Validation:

  • Once the method is optimized, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Visualizations

This compound Degradation Pathways

Acacetin_Degradation cluster_hydrolysis Hydrolysis (Acidic/Basic Conditions) cluster_oxidation Oxidation (Exposure to Air/Oxidizing Agents) This compound This compound (5,7-Dihydroxy-4'-methoxyflavone) Apigenin Apigenin (Demethylated Product) This compound->Apigenin Demethylation RingCleavage C-Ring Cleavage Products This compound->RingCleavage Hydrolytic Cleavage Oxidation Oxidized Products This compound->Oxidation

Caption: Potential degradation pathways of this compound.

Experimental Workflow for this compound Stability Testing

Stability_Workflow start Start: this compound Sample stress Forced Degradation (Acid, Base, Oxidation, Heat, Light) start->stress storage Long-Term Storage (Recommended Conditions) start->storage sampling Sample at Time Points (e.g., 0, 1, 3, 6, 12 months) stress->sampling storage->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc data Data Analysis (Purity, Degradants, Kinetics) hplc->data end End: Stability Profile data->end

Caption: Workflow for assessing this compound stability.

Troubleshooting Logic for this compound Degradation

Troubleshooting_this compound start Inconsistent Experimental Results? check_storage Verify Storage Conditions (Temp, Light, Container) start->check_storage Yes check_solution Assess Solution Preparation (Solvent, Concentration, Mixing) check_storage->check_solution run_hplc Analyze Purity by Stability-Indicating HPLC check_solution->run_hplc degraded Degradation Confirmed run_hplc->degraded Purity < 95% or Degradant Peaks Present not_degraded No Degradation Detected run_hplc->not_degraded Purity ≥ 95% and No Degradant Peaks use_new Use New Stock of this compound & Prepare Fresh Solutions degraded->use_new other_factors Investigate Other Experimental Variables (e.g., Assay Conditions) not_degraded->other_factors

Caption: Decision tree for troubleshooting this compound degradation.

References

Acacetin Interference with Fluorescent Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing acacetin in their experiments, its potential interference with fluorescent assays is a critical consideration. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise, ensuring the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: Does this compound fluoresce, and can it interfere with my assay?

A1: this compound, a flavonoid, has the potential to exhibit autofluorescence, which can interfere with fluorescent assays. Like many flavonoids, it absorbs light in the ultraviolet (UV) range and can emit light in the visible spectrum, potentially overlapping with the emission spectra of commonly used fluorophores. The intensity of this compound's fluorescence can be influenced by its concentration and the biochemical environment, such as pH and the presence of metal ions.

Q2: What are the excitation and emission properties of this compound?

A2: this compound exhibits two primary absorption peaks in the UV region, one at approximately 271 nm and another around 328 nm. While its intrinsic fluorescence is generally considered weak, it can be enhanced in certain conditions. The emission maximum of this compound is not consistently reported in the literature, but flavonoids typically fluoresce in the green to orange range of the spectrum.

Q3: How can this compound interference manifest in my results?

A3: this compound interference can lead to erroneously high fluorescence readings, resulting in false positives or an overestimation of biological effects. This can manifest as:

  • Increased background fluorescence.

  • An apparent increase in the signal of your fluorescent probe.

  • Non-specific signal that masks the true experimental results.

Q4: Which fluorescent dyes are most likely to be affected by this compound interference?

A4: Dyes that are excited by UV or blue light and emit in the green, yellow, or orange regions are most susceptible to interference from this compound's autofluorescence. This includes common dyes such as DAPI, Hoechst, fluorescein (B123965) (FITC), and some rhodamine derivatives.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating this compound interference in your fluorescent assays.

Problem 1: High background fluorescence observed in this compound-treated samples.

Possible Cause: Autofluorescence of this compound at the concentration used.

Solutions:

  • Run a Compound-Only Control: Measure the fluorescence of this compound in your assay buffer at the same concentration used in your experiment, but without cells or other reagents. This will quantify the contribution of this compound's intrinsic fluorescence to your signal.

  • Optimize this compound Concentration: Determine the lowest effective concentration of this compound for your biological experiment to minimize its fluorescent contribution.

  • Wavelength Selection: If your instrument allows, select excitation and emission wavelengths that minimize the excitation of this compound and its emission overlap with your probe. Since this compound is primarily excited by UV light, using fluorophores that are excited by longer wavelengths (e.g., in the red or far-red spectrum) can significantly reduce interference.[1]

Problem 2: Inconsistent or unexpectedly high readings in cell-based fluorescence assays.

Possible Cause: Spectral overlap between this compound's emission and the emission of your fluorescent probe.

Solutions:

  • Spectral Unmixing: For imaging applications with a confocal microscope, spectral unmixing can be a powerful tool to computationally separate the fluorescence signal of your probe from the autofluorescence of this compound.[1]

  • Use of Quenching Agents: In some instances, chemical quenchers can be used to reduce background autofluorescence. However, their compatibility with your specific assay must be validated.

  • Alternative Assays: Consider using non-fluorescent orthogonal assays to validate your findings. For example, if you are assessing cell viability with a fluorescent readout, you could confirm your results with a colorimetric assay like the MTT assay.

Quantitative Data Summary

The following tables summarize the known spectral properties of this compound and common fluorescent dyes to aid in identifying potential spectral overlap.

Table 1: Spectral Properties of this compound

PropertyWavelength (nm)Solvent
Absorption Maximum 1 271Ethanol
Absorption Maximum 2 328Ethanol
Predicted Emission Range 400-550General

Table 2: Potential for Spectral Overlap with Common Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Potential for Overlap with this compound Emission
DAPI 358461High
Hoechst 33342 350461High
Fluorescein (FITC) 495519Moderate to High
Rhodamine B 554577Low to Moderate
Texas Red 589615Low
Cy5 649670Very Low

Experimental Protocols

Protocol 1: Determining this compound's Intrinsic Fluorescence in a Plate Reader Assay

Objective: To quantify the fluorescence of this compound in the specific buffer system of your assay.

Materials:

  • This compound stock solution

  • Assay buffer

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in your assay buffer, covering the range of concentrations you plan to use in your experiment.

  • Include a buffer-only control (blank).

  • Pipette 100 µL of each dilution and the blank into separate wells of the 96-well plate.

  • Read the plate in your fluorescence plate reader using the same excitation and emission settings as your experimental assay.

  • Subtract the blank reading from all other readings to determine the net fluorescence of this compound at each concentration.

Protocol 2: Control for this compound Interference in a Cell-Based Assay

Objective: To correct for this compound's contribution to the total fluorescence signal in a cell-based experiment.

Materials:

  • Cells cultured in a 96-well plate

  • This compound

  • Your fluorescent probe of interest

  • Fluorescence plate reader or microscope

Procedure:

  • Prepare the following experimental groups:

    • Group A: Untreated cells (negative control).

    • Group B: Cells treated with your fluorescent probe only.

    • Group C: Cells treated with this compound only (at the desired experimental concentration).

    • Group D: Cells treated with both this compound and your fluorescent probe.

  • After the appropriate incubation period, measure the fluorescence in all wells.

  • Data Analysis:

    • The fluorescence of Group C represents the contribution of this compound's autofluorescence in the cellular context.

    • To determine the true signal from your probe in the presence of this compound, subtract the average fluorescence of Group C from the average fluorescence of Group D.

Visualizing Experimental Workflows and Signaling Pathways

Troubleshooting Workflow for this compound Interference

Troubleshooting_Workflow Troubleshooting this compound Fluorescence Interference start High Background or Anomalous Signal with this compound control Run this compound-Only Control start->control is_fluorescent Is this compound Fluorescent at Assay Wavelengths? control->is_fluorescent subtract_bkg Subtract this compound Signal from Experimental Wells is_fluorescent->subtract_bkg Yes end_resolved Issue Resolved is_fluorescent->end_resolved No optimize_conc Optimize this compound Concentration subtract_bkg->optimize_conc change_dye Switch to Red-Shifted Fluorescent Probe optimize_conc->change_dye spectral_unmix Use Spectral Unmixing (if available) change_dye->spectral_unmix end_unresolved Issue Persists: Consult Instrument Specialist change_dye->end_unresolved orthogonal_assay Validate with Non-Fluorescent Orthogonal Assay spectral_unmix->orthogonal_assay spectral_unmix->end_unresolved orthogonal_assay->end_resolved

Caption: A step-by-step workflow to diagnose and resolve fluorescence interference from this compound.

Signaling Pathways Modulated by this compound

This compound has been reported to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and survival. Understanding these pathways is crucial for interpreting experimental results.

1. NF-κB Signaling Pathway

This compound can inhibit the activation of the NF-κB pathway, a key regulator of inflammation.

NFkB_Pathway This compound's Inhibition of the NF-κB Pathway This compound This compound IKK IKK Complex This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to transcription Pro-inflammatory Gene Transcription nucleus->transcription Initiates

Caption: this compound inhibits the IKK complex, preventing NF-κB translocation and gene transcription.

2. PI3K/Akt Signaling Pathway

This compound has been shown to interfere with the PI3K/Akt pathway, which is critical for cell survival and proliferation.

PI3K_Akt_Pathway This compound's Effect on the PI3K/Akt Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates downstream Downstream Effectors (e.g., mTOR, Bad) Akt->downstream survival Cell Survival & Proliferation downstream->survival

Caption: this compound can inhibit PI3K, leading to downstream effects on cell survival and proliferation.

3. STAT3 Signaling Pathway

This compound can also inhibit the STAT3 signaling pathway, which is involved in cell growth and apoptosis.

STAT3_Pathway This compound's Inhibition of the STAT3 Pathway This compound This compound JAK JAK This compound->JAK Inhibits STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 nucleus Nucleus pSTAT3->nucleus Translocates to transcription Target Gene Transcription (e.g., Bcl-2, Cyclin D1) nucleus->transcription Initiates

Caption: this compound can inhibit JAK, preventing STAT3 phosphorylation and its downstream effects.

References

Validating the purity of a synthesized Acacetin batch

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Acacetin Purity Validation

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for validating the purity of a synthesized batch of this compound.

Frequently Asked Questions (FAQs)

1. What are the primary analytical methods for determining the purity of a synthesized this compound batch?

The most common and reliable methods for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] HPLC is widely used for quantitative analysis to determine the percentage purity.[1][2] LC-MS is employed for mass confirmation of this compound and identification of impurities.[1][3] NMR spectroscopy is crucial for structural elucidation and confirmation of the compound's identity, as well as for detecting structural isomers and certain impurities.[1][4]

2. What are the typical purity specifications for a research-grade batch of this compound?

For research and intermediate grade this compound, the purity, as determined by HPLC, is generally expected to be greater than or equal to 98.0% (w/w).[1] The total impurities should not exceed 2.0% (w/w), with any single unidentified impurity typically limited to 0.5% (w/w) or less.[1]

3. What are some common impurities that might be present in a synthesized batch of this compound?

Common impurities can include starting materials from the synthesis, byproducts, and related flavonoid compounds. Depending on the synthetic route, which can involve the selective methylation of apigenin (B1666066), residual apigenin can be a potential impurity.[1] Other related flavones that might be present include luteolin (B72000), hispidulin, and chrysin.[1] It is also possible to find glycosylated forms of this compound, such as this compound-7-O-glucoside, especially in batches derived from botanical extracts.[1]

4. My HPLC chromatogram shows multiple peaks besides the main this compound peak. How do I identify these?

The first step is to ensure that your analytical method is robust and that the peaks are not artifacts from the system or sample preparation. If the peaks are real, LC-MS is the best follow-up technique. By analyzing the mass-to-charge ratio (m/z) of each peak, you can tentatively identify potential impurities. For example, the mass/charge transition for this compound is m/z 285.22 → 242.17.[3][5] Comparing the observed masses of the impurity peaks to known related compounds (e.g., apigenin, luteolin) can help in their identification.[1]

5. My ¹H-NMR spectrum of this compound looks complex. What are the characteristic peaks I should be looking for?

A pure ¹H-NMR spectrum of this compound will show characteristic signals for the flavonoid structure. While specific chemical shifts can vary slightly based on the solvent used, you should look for signals corresponding to the aromatic protons on the A and B rings, the methoxy (B1213986) group, and the hydroxyl groups. The presence of unexpected signals could indicate impurities. For definitive structural confirmation, both ¹H and ¹³C-NMR spectra should be acquired and compared with reference spectra.[4][6][7]

6. I am having trouble dissolving my this compound sample for analysis. What solvents are recommended?

This compound has low aqueous solubility.[1] For analytical purposes, it is readily soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO) and methanol (B129727).[1] For HPLC and LC-MS analysis, sample preparation often involves dissolving the compound in methanol or a mixture of methanol and water.[2][8]

Troubleshooting Guides

Issue 1: HPLC Purity is Lower Than Expected
Potential Cause Troubleshooting Step
Incomplete Reaction or Side Reactions Review the synthesis protocol. Consider extending reaction times or adjusting stoichiometry. Purify the crude product using column chromatography or recrystallization.
Degradation of this compound This compound can be sensitive to light and high temperatures. Store the compound in a cool, dark place. Avoid excessive heating during sample preparation.
Co-eluting Impurities Optimize the HPLC method. Try a different column (e.g., a different stationary phase), adjust the mobile phase composition, or run a gradient elution.[2][9]
Inaccurate Integration of Peaks Review the integration parameters in your chromatography software. Ensure the baseline is correctly set and that all impurity peaks are being integrated.
Issue 2: Unexpected Masses in LC-MS Analysis
Potential Cause Troubleshooting Step
Presence of Related Flavonoids Compare the observed m/z values with the molecular weights of known related compounds like apigenin (MW: 270.24 g/mol ) and luteolin (MW: 286.24 g/mol ).[1]
Residual Solvents or Adducts Look for masses corresponding to your compound plus the mass of a solvent molecule (e.g., [M+Na]⁺, [M+K]⁺, [M+CH₃CN]⁺).
Isotopes Natural abundance of isotopes (e.g., ¹³C) will result in small peaks at M+1, M+2, etc. This is normal.
Fragmentation in the Source If using electrospray ionization (ESI), the fragmentation of the parent ion can occur. The mass transition for this compound is typically m/z 285.3→242.2.[10]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for the purity determination of this compound. Method optimization may be required based on the specific instrumentation and potential impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[8]

  • Mobile Phase: A mixture of acetonitrile (B52724) (or methanol) and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.[3][9] A common mobile phase composition is a mixture of methanol, water, and acetic acid (e.g., 350:150:2 v/v/v).[8]

  • Flow Rate: Typically 0.3 - 1.0 mL/min.[3]

  • Detection: UV detection at approximately 270 nm or 340 nm.[1][8]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25-30 °C).

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Purity is determined by the area percentage method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

This protocol outlines a general approach for identifying impurities in an this compound sample.

  • LC System: Utilize an HPLC or UPLC system with conditions similar to those described for the HPLC purity assessment. A C18 column is commonly used.[3][10]

  • Mobile Phase: A gradient elution of acetonitrile and water with 0.1% formic acid is often employed.[10]

  • Mass Spectrometer: A triple quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode is suitable.[10]

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 100-1000).

    • Multiple Reaction Monitoring (MRM): For targeted analysis, monitor the transition m/z 285.3 → 242.2 for this compound.[10]

  • Data Analysis: Correlate the peaks in the total ion chromatogram (TIC) with their corresponding mass spectra. Propose structures for impurities based on their m/z values and fragmentation patterns.

¹H-NMR for Structural Confirmation

This protocol describes the general procedure for acquiring a ¹H-NMR spectrum of this compound.

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

  • Instrument: A ¹H-NMR spectrometer (e.g., 300 MHz or higher).

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): 1-5 seconds

    • Number of Scans: 16 or more to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine the relative number of protons. Compare the chemical shifts and coupling constants to reference spectra of this compound to confirm the structure.

Quantitative Data Summary

Table 1: Typical HPLC and LC-MS Parameters for this compound Analysis

ParameterHPLCLC-MS/MS
Column C18 (e.g., 4.6 x 250 mm, 5 µm)[8]Kinetex C18 or Acquity UPLC BEH C18[3][10]
Mobile Phase Methanol:Water:Acetic Acid (350:150:2)[8]Acetonitrile:Water with 0.1% Formic Acid[3][10]
Flow Rate ~1.0 mL/min0.3 mL/min[3]
Detection Wavelength 270 nm or 340 nm[1][8]N/A
Mass Transition (MRM) N/Am/z 285.22 → 242.17[3][5] or 285.3 → 242.2[10]

Table 2: Common Impurities and their Molecular Weights

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compound C₁₆H₁₂O₅284.26[11]
Apigenin C₁₅H₁₀O₅270.24
Luteolin C₁₅H₁₀O₆286.24
Chrysin C₁₅H₁₀O₄254.24
This compound-7-O-glucoside C₂₂H₂₂O₁₀446.40

Visualizations

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_hplc Quantitative Analysis cluster_characterization Structural Confirmation & Impurity ID cluster_outcome Final Outcome Synthesized_Batch Synthesized this compound Batch Initial_Assessment Initial Purity Check (e.g., TLC) Synthesized_Batch->Initial_Assessment HPLC_Analysis HPLC Purity Analysis Initial_Assessment->HPLC_Analysis Proceed if single spot Purity_Check Purity ≥ 98%? HPLC_Analysis->Purity_Check LCMS_Analysis LC-MS Analysis Purity_Check->LCMS_Analysis No Pass Batch Passes QC Purity_Check->Pass Yes NMR_Analysis NMR Spectroscopy (¹H, ¹³C) LCMS_Analysis->NMR_Analysis Identify Impurities Fail Repurify or Reject Batch NMR_Analysis->Fail Confirm Structure Pass->NMR_Analysis Confirm Identity

Caption: Workflow for this compound purity validation.

Signaling_Pathway_Placeholder cluster_troubleshooting Troubleshooting Logic Start Low Purity Detected by HPLC Check_Method Is the HPLC method validated? Start->Check_Method Optimize_HPLC Optimize HPLC Method (e.g., new column, mobile phase) Check_Method->Optimize_HPLC No Identify_Impurity Use LC-MS to Identify Impurities Check_Method->Identify_Impurity Yes Re_Analyze Re-analyze by HPLC Optimize_HPLC->Re_Analyze Review_Synthesis Review Synthesis Protocol (e.g., reagents, conditions) Identify_Impurity->Review_Synthesis Purification Perform Further Purification (e.g., chromatography, recrystallization) Review_Synthesis->Purification Purification->Re_Analyze

Caption: Troubleshooting low purity in this compound synthesis.

References

Technical Support Center: Acacetin Dosage and Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Acacetin in preclinical animal models. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of dosage regimens to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge when working with this compound in vivo?

A1: The primary challenge with this compound is its low oral bioavailability, which is a consequence of its poor water solubility and significant first-pass metabolism.[1][2][3][4] Studies in rats have reported oral bioavailability as low as 2.34%.[1][2] This means that a large portion of an orally administered dose may not reach systemic circulation, making it difficult to achieve therapeutic concentrations.

Q2: How can the low bioavailability of this compound be overcome?

A2: To enhance the systemic exposure of this compound, researchers have explored several strategies:

  • Prodrugs: A water-soluble phosphate (B84403) prodrug of this compound has been synthesized to improve its solubility for intravenous administration.[5]

  • Nanoformulations: Encapsulating this compound into nanoparticles can improve its solubility, protect it from degradation in the gastrointestinal tract, and enhance its absorption.[4]

  • Alternative Administration Routes: Intraperitoneal (IP) and intravenous (IV) injections are common methods to bypass first-pass metabolism and achieve higher bioavailability compared to oral administration.[4][6]

Q3: What are the common vehicles used for this compound administration?

A3: Due to its hydrophobic nature, this compound requires a suitable vehicle for solubilization or suspension.[6] Common vehicles include:

  • Oral Gavage: 0.5% methylcellulose (B11928114) or 0.5% sodium carboxymethyl cellulose (B213188) in sterile water.[6][7][8]

  • Intraperitoneal Injection: A mixture of Dimethyl Sulfoxide (DMSO), PEG300, and saline (e.g., 10% DMSO, 40% PEG300, 50% saline).[4] Another option is dissolving this compound in a minimal amount of DMSO and further diluting it with sterile normal saline.[6][9]

  • Intravenous Injection: For this compound prodrugs, clinically acceptable solutions such as 5% glucose or 0.9% NaCl can be used.[5] A vehicle composed of DMSO, ethanol, and PEG400 (10:5:85, v/v/v) has also been used for both oral and intravenous administration of this compound in rats.[10]

Q4: Are there any known toxicities associated with this compound?

A4: Current research suggests that this compound has a low toxicity profile at commonly used experimental doses.[5] No acute toxicity was observed in mice with oral administration up to 900 mg/kg.[3][11] The intravenous LD50 of an this compound prodrug in mice was reported to be 721.7 mg/kg (equivalent to 502.5 mg/kg of this compound).[5][11] Furthermore, intraperitoneal administration of 50 mg/kg for several weeks did not show obvious pathological changes in the liver, lung, or kidney of mice.[5]

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound.

Issue 1: Inconsistent or lack of therapeutic effect after oral administration.

  • Possible Cause: Poor bioavailability due to low solubility and/or rapid metabolism.[1][2][3][4]

  • Troubleshooting Steps:

    • Verify Formulation: Ensure the this compound suspension is homogenous. Vortex thoroughly immediately before each administration.[6]

    • Increase Dose: A higher dose may be necessary to achieve therapeutic plasma concentrations. Refer to the dosage tables below for ranges used in similar studies.

    • Change Administration Route: Consider intraperitoneal or intravenous injection to bypass first-pass metabolism.[4][6]

    • Consider Advanced Formulations: If oral administration is necessary for the experimental design, explore the use of nanoformulations or other bioavailability-enhancing strategies.[4]

Issue 2: Animal distress or adverse reactions after injection.

  • Possible Cause: Improper injection technique or irritation from the vehicle.

  • Troubleshooting Steps:

    • Refine Injection Technique: For IP injections, ensure the needle is inserted into the lower right or left quadrant of the abdomen to avoid the bladder and cecum.[6] For IV injections, ensure proper vein cannulation.

    • Check Vehicle Concentration: High concentrations of DMSO can be irritant. Ensure the final DMSO concentration is as low as possible, typically around 5-10%.[6]

    • Warm the Solution: Injecting cold solutions can cause discomfort. Warm the vehicle/Acacetin solution to room or body temperature before administration.[12]

    • Monitor Animals: Observe animals for signs of distress post-injection, such as lethargy, ruffled fur, or abnormal posture.

Issue 3: Difficulty dissolving this compound in the desired vehicle.

  • Possible Cause: Inherent poor solubility of this compound.[1][3]

  • Troubleshooting Steps:

    • Use a Co-solvent System: For IP injections, a combination of solvents like DMSO and PEG300 can improve solubility.[4]

    • Sonication: Gentle sonication can aid in the dissolution of this compound in the vehicle.

    • Prepare a Suspension: For oral gavage, creating a fine, uniform suspension in a vehicle like methylcellulose is a standard and effective method.[6]

Data Presentation: this compound Dosage in Animal Models

The following tables summarize this compound dosages used in various preclinical studies.

Table 1: this compound Dosage for Anti-Cancer Studies

Animal ModelCancer TypeDosageAdministration RouteDurationVehicleReference
Mice (BALB/c nude)Gastric Cancer (MKN45 xenograft)25, 50 mg/kg/dayIntraperitoneal3 weeks (every 2 days)DMSO[5]
Mice (BALB/c nude)Prostate Cancer (DU145 xenograft)50 mg/kgNot Specified30 daysNot Specified[13][14]
Mice (BALB/c)Liver Cancer (HepG2/RARγ xenograft)30 mg/kgNot Specified3 weeksNot Specified[5]
Mice (nude)Non-Small-Cell Lung Cancer (A549 xenograft)Not SpecifiedIn vivoNot SpecifiedNot Specified[15]

Table 2: this compound Dosage for Anti-Inflammatory Studies

Animal ModelConditionDosageAdministration RouteDurationVehicleReference
Mice (C57BL/6)DSS-Induced Colitis50, 150 mg/kg/dayOral Gavage9 days0.5% Methylcellulose[6][8]
RatsSepsis (Cecal Ligation and Perforation)5 mg/kgIntraperitonealTwo doses (pre- and 12h post-CLP)Not Specified[6]
Mice (C57BL/6)LPS-Induced Acute Lung Injury50 mg/kgIntraperitoneal2 hours pre-LPS5% Core Oil[16]
RatsType 2 Diabetes50 mg/kg/dayOral Gavage8 weeksNot Specified[5]

Table 3: this compound Dosage for Neuroprotection Studies

Animal ModelDisease ModelDosageAdministration RouteDurationVehicleReference
Mice (C57BL/6)Spinal Cord Injury15, 30, 50 mg/kg/dayIntraperitoneal42 days5% DMSO in NS[6][9]
Mice (APP/PS1)Alzheimer's Disease25 mg/kgIntraperitoneal30 daysNot Specified[17]
Mice (C57BL/6)Parkinson's Disease (MPTP-induced)10 mg/kg/dayOral3 daysNot Specified[17][18]
Mice (C57BL/6)Ischemic Stroke (MCAO)25 mg/kgIntraperitonealAt onset of reperfusionNot Specified[17]

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound Suspension in Mice [6][8][19][20]

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) or methylcellulose in sterile water

  • Mortar and pestle or homogenizer

  • Oral gavage needles (18-20 gauge with a rounded tip for mice)

  • Syringes (1 mL)

  • Animal balance

Procedure:

  • Preparation of this compound Suspension: a. Calculate the required amount of this compound and vehicle based on the number of animals and the target dose (e.g., 50 mg/kg). The maximum recommended dosing volume for mice is 10 ml/kg. b. Weigh the this compound powder accurately. c. Levigate the this compound powder with a small amount of the 0.5% CMC-Na solution to form a smooth paste. d. Gradually add the remaining vehicle while continuously triturating or homogenizing to ensure a uniform suspension. e. Vortex the suspension immediately before each administration.

  • Animal Handling and Administration: a. Weigh each mouse to determine the precise volume of the suspension to be administered. b. Gently restrain the mouse by scruffing the neck and back to immobilize the head. c. Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle and mark the needle. d. Insert the gavage needle gently into the esophagus, following the roof of the mouth to avoid entry into the trachea. The animal may swallow as the tube is passed. e. If there is any resistance, do not force the tube. Withdraw and try again. f. Slowly dispense the this compound suspension. g. Carefully remove the gavage needle and return the animal to its cage. h. Monitor the animal for any signs of distress or incorrect administration (e.g., coughing, fluid from the nose).

Protocol 2: Intraperitoneal (IP) Injection of this compound in Mice [4][6][21]

Materials:

  • This compound powder

  • Vehicle: A suitable solvent such as a mixture of Dimethyl Sulfoxide (DMSO), PEG300, and saline (e.g., 10% DMSO, 40% PEG300, 50% saline).

  • Sterile microcentrifuge tubes

  • Syringes (1 mL) with 25-27 gauge needles

  • Alcohol swabs

Procedure:

  • Preparation of this compound Solution: a. Dissolve the this compound powder in DMSO first. b. Add PEG300 and vortex thoroughly to ensure complete dissolution. c. Add saline to reach the final desired concentration and volume. The final solution should be clear.

  • Animal Handling and Administration: a. Weigh each mouse to determine the injection volume. b. Gently restrain the mouse, exposing the abdomen. c. Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline. d. Disinfect the injection site with an alcohol swab. e. Insert the needle at a 30-45° angle with the bevel up. f. Aspirate slightly to ensure the needle has not entered a blood vessel or organ. g. Inject the solution slowly and steadily. h. Withdraw the needle and return the animal to its cage. i. Monitor for any adverse reactions.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation cluster_results Results prep_this compound Prepare this compound Formulation (Suspension or Solution) dose_calculation Calculate Dose Based on Animal Weight prep_this compound->dose_calculation animal_acclimatization Animal Acclimatization animal_acclimatization->dose_calculation administration Administer this compound (Oral, IP, IV) dose_calculation->administration monitoring Monitor Animal Health and Behavior administration->monitoring data_collection Collect Samples (Blood, Tissues) monitoring->data_collection analysis Perform Biochemical and Histological Analysis data_collection->analysis data_analysis Analyze and Interpret Data analysis->data_analysis conclusion Draw Conclusions data_analysis->conclusion

References

Technical Support Center: Troubleshooting Inconsistent Results with Acacetin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Acacetin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during in vitro experiments with this compound. Here, you will find frequently asked questions (FAQs), detailed troubleshooting guides, structured data tables for easy comparison, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and questions regarding the use of this compound in experimental settings.

Issue 1: Inconsistent or Lower-Than-Expected Biological Activity

Q1: Why am I observing variable or weak cytotoxic/anti-proliferative effects of this compound in my cancer cell line?

A1: This is a multi-faceted issue that can arise from several factors:

  • Poor Solubility: this compound is a hydrophobic molecule with low aqueous solubility, which can lead to its precipitation in cell culture media and a lower effective concentration.

  • Cell Line Specificity: The sensitivity to this compound can vary significantly between different cell lines. This can be due to variations in the expression and activity of its molecular targets, such as STAT3, PI3K/Akt, and MAPK pathways.[1]

  • Suboptimal Concentration and Duration: The effective concentration of this compound is cell-line dependent, and its effects may only become apparent at specific concentrations and after sufficient incubation times (e.g., 48-72 hours).

Troubleshooting Workflow for Inconsistent Activity

G start Inconsistent this compound Activity solubility Verify Solubility (See Q2 for details) start->solubility dose_response Optimize Concentration (Perform Dose-Response Assay) solubility->dose_response time_course Optimize Duration (Perform Time-Course Assay) dose_response->time_course cell_line Consider Cell Line Sensitivity (Check IC50 Table) time_course->cell_line positive_control Use Positive Control for Pathway (e.g., known STAT3 inhibitor) cell_line->positive_control end Consistent Results positive_control->end

Caption: Troubleshooting workflow for inconsistent this compound activity.

Issue 2: Solubility and Precipitation

Q2: My this compound solution precipitates when I add it to the cell culture medium. How can I prevent this?

A2: this compound's low aqueous solubility is a primary cause of precipitation. Here are some solutions:

  • Proper Stock Solution Preparation: Dissolve this compound in a suitable organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

  • Optimized Dilution Technique: When preparing your working solution, add the this compound stock dropwise into the pre-warmed (37°C) cell culture medium while gently swirling. This helps to avoid "solvent shock," where the rapid change in solvent polarity causes the compound to precipitate.

  • Control Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is non-toxic to your cells (typically ≤ 0.1%). However, a sufficient amount of DMSO is necessary to maintain this compound's solubility. If precipitation occurs, a slightly higher final DMSO concentration (e.g., up to 0.5%) may be required, but a corresponding vehicle control is crucial.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution and store it at -20°C or -80°C to minimize degradation and precipitation that can occur with multiple freeze-thaw cycles.

Data Presentation

Table 1: Solubility of this compound in Common Laboratory Solvents
SolventSolubility
Dimethyl Sulfoxide (DMSO)~15 mg/mL
Dimethyl Formamide (DMF)~15 mg/mL
EthanolSoluble
MethanolVery Slightly Soluble (heating may be required)
Aqueous Buffers (e.g., PBS)Sparingly soluble (~0.33 mg/mL in a 1:2 solution of DMSO:PBS, pH 7.2)
Table 2: IC50 Values of this compound in Various Human Cancer Cell Lines
Cell LineCancer TypeIncubation Time (h)IC50 (µM)
A549Non-Small Cell Lung Cancer7228.31[2]
H1299Non-Small Cell Lung Cancer7231.24[2]
MCF-7Breast Cancer48~20-40
MDA-MB-468Breast Cancer48~30-50
DU145Prostate Cancer48~50
LNCaPProstate Cancer72~25-50
HepG2Liver Cancer48~15
HT-29Colon Cancer48>50
HCT-116Colon Cancer48>50

Note: IC50 values can vary depending on the specific experimental conditions (e.g., cell density, assay method). It is always recommended to determine the IC50 in your specific cell line and under your experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (10 mM in DMSO):

    • Weigh out 2.84 mg of this compound powder (MW: 284.26 g/mol ).

    • Add 1 mL of high-purity DMSO.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.

    • Aliquot into smaller volumes in sterile microcentrifuge tubes.

    • Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

  • Working Solution (e.g., 20 µM in Cell Culture Medium):

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Pre-warm your complete cell culture medium to 37°C.

    • To prepare 10 mL of a 20 µM working solution, add 20 µL of the 10 mM stock solution to 9.98 mL of the pre-warmed medium.

    • Add the stock solution dropwise while gently swirling the medium to ensure proper mixing and prevent precipitation.

    • The final DMSO concentration will be 0.2%. Always include a vehicle control with the same final DMSO concentration.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
  • Cell Seeding:

    • Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of your this compound working solution in complete medium.

    • Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of this compound or the vehicle control.

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Western Blot Analysis of STAT3 Phosphorylation
  • Cell Lysis:

    • Plate and treat cells with this compound as desired.

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.

    • Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Signaling Pathways Modulated by this compound

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation Survival Angiogenesis mTOR->Proliferation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation IKK IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB NFkB->Proliferation JAK JAK STAT3 STAT3 JAK->STAT3 STAT3->Proliferation This compound This compound This compound->PI3K This compound->ERK This compound->NFkB This compound->STAT3 Apoptosis Apoptosis This compound->Apoptosis

Caption: Key signaling pathways modulated by this compound.[1][3][4][5]

Experimental Workflow for Western Blot Analysis

G start Start: Cell Culture treatment This compound Treatment start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (p-STAT3) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis end End: Results analysis->end

Caption: Standard workflow for Western Blot analysis.

References

Acacetin Off-Target Effects: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of acacetin in cellular models. The information is designed to help address specific issues that may arise from the compound's off-target activities.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-target effects of this compound in cellular models?

A1: this compound, a natural flavonoid, is known to modulate multiple cellular pathways beyond a single intended target. This multi-target nature is a key aspect of its pharmacological profile[1][2]. Key documented off-target effects include the modulation of critical signaling pathways such as STAT3, PI3K/Akt, and MAPK, induction of apoptosis and cell cycle arrest, and regulation of intracellular reactive oxygen species (ROS)[1][3]. While often studied for its anti-cancer properties, these effects can be considered "off-target" depending on the primary research hypothesis. For instance, if you are studying this compound as a specific enzyme inhibitor, its broad effects on cell survival pathways would be critical off-target considerations.

Q2: I am observing unexpected cytotoxicity in my cell line after this compound treatment. Could this be an off-target effect?

A2: Yes, unexpected cytotoxicity is a potential off-target effect. This compound can induce apoptosis and cell cycle arrest in a variety of cell lines, which may be independent of your primary target pathway[4][5][6]. It has been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases and modulation of Bcl-2 family proteins[1][5][7]. Furthermore, this compound can trigger cell death by promoting the production of Reactive Oxygen Species (ROS) in some cancer cells[5][8].

Q3: My results for signaling pathway modulation are inconsistent. How can I confirm if this compound is directly targeting the protein I'm studying?

A3: Inconsistency can arise from this compound's broad activity. It has been shown to inhibit kinases upstream of STAT3, such as c-Src, JAK1, and JAK2, and can also directly bind to proteins like EGFR and STAT3[9][10][11][12]. To validate a direct interaction, consider performing biophysical assays like Drug Affinity Responsive Target Stability (DARTS) or a Cellular Thermal Shift Assay (CETSA), which can confirm direct binding between this compound and a target protein in cell lysates[1][12].

Q4: Can this compound act as both an antioxidant and a pro-oxidant? This seems contradictory.

A4: This is a known dual effect of this compound and a critical off-target consideration. Its effect on Reactive Oxygen Species (ROS) appears to be cell-context dependent[8]. In some models, such as cardiomyocytes under hypoxia/reoxygenation stress, this compound acts as an antioxidant by activating the Nrf2 pathway[13][14]. Conversely, in several cancer cell lines, this compound induces apoptosis by promoting ROS production[5][8]. This highlights the need to characterize the ROS status in your specific cellular model when interpreting results.

Troubleshooting Guides

Issue 1: Unexpected High Cell Viability or Proliferation Inhibition
  • Possible Cause 1: Cell Cycle Arrest. this compound is known to induce cell cycle arrest at the G1 or G2/M phase, which would inhibit proliferation without necessarily causing immediate cell death[4][6][15].

    • Troubleshooting Step: Perform cell cycle analysis using flow cytometry after propidium (B1200493) iodide (PI) staining. Observe the distribution of cells in G0/G1, S, and G2/M phases to determine if a cell cycle block is occurring. This compound has been shown to cause G1 arrest by increasing p21 and decreasing CDK2, CDK4, and CDK6 levels[4][16].

  • Possible Cause 2: Induction of Apoptosis. The observed effect may be due to apoptosis initiated by off-target signaling. This compound can activate caspase cascades and modulate apoptosis-related proteins like Bax and Bcl-2[1][5].

    • Troubleshooting Step: Quantify apoptosis using an Annexin V-FITC/PI assay via flow cytometry. Additionally, perform western blotting for key apoptosis markers like cleaved-caspase-3 and cleaved-PARP to confirm the apoptotic pathway activation[1][5].

  • Possible Cause 3: Broad Kinase Inhibition. this compound can inhibit multiple kinases, including those essential for cell survival and proliferation like PI3K, Akt, c-Src, and JAKs[1][10][17].

    • Troubleshooting Step: Use a phospho-kinase antibody array to screen for broad changes in kinase activation across multiple pathways. If a specific off-target pathway is identified, use a more selective inhibitor for that pathway to see if it phenocopies the effect of this compound.

Issue 2: Inconsistent Phosphorylation Status of a Target Protein
  • Possible Cause 1: Upstream Pathway Modulation. this compound may be affecting kinases or phosphatases upstream of your protein of interest. For example, this compound inhibits STAT3 phosphorylation, and this effect can be abolished by treatment with a tyrosine phosphatase inhibitor, suggesting phosphatase involvement[7][10]. It also inhibits upstream kinases like JAK2 and c-Src[10].

    • Troubleshooting Step: Create a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to observe the kinetics of dephosphorylation. Also, analyze the phosphorylation status of known upstream kinases and the activity of relevant phosphatases to map the effect.

  • Possible Cause 2: Direct, Unintended Binding. this compound may directly bind to your protein of interest or a closely related family member, altering its conformation and phosphorylation status. It has been shown to directly bind to STAT3 and EGFR[1][11][12].

    • Troubleshooting Step: Perform a Cellular Thermal Shift Assay (CETSA) or Drug Affinity Responsive Target Stability (DARTS) assay. A shift in the thermal stability of the protein in the presence of this compound indicates direct binding[12].

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Assays

Cell Line / System Assay IC50 Value Reference
Gastric Cancer (MKN45) Cell Viability (24h) 54.09 µM [17]
Gastric Cancer (MKN45) Cell Viability (48h) 45.02 µM [17]
Gastric Cancer (MGC803) Cell Viability (24h) 48.36 µM [17]
Gastric Cancer (MGC803) Cell Viability (48h) 33.45 µM [17]
Cell-Free H₂O₂ Scavenging 894 ± 3 µg/mL [8]
Cell-Free HOCl Scavenging 25.3 ± 0.4 µg/mL [8]
Cell-Free •NO Scavenging 485 ± 2 µg/mL [8]

| Cell-Free | ONOO⁻ Scavenging | 53 ± 1 µg/mL |[8] |

Table 2: Effective Concentrations of this compound in Cellular Models

Cell Line Observed Effect Effective Concentration Reference
HUVEC Inhibition of cell proliferation 10-50 µM [18]
DU145 Prostate Cancer Inhibition of STAT3 phosphorylation 50 µM [9]
Cardiomyocytes & H9C2 Reduction of ROS & apoptosis 0.3-3 µM [13]
EA.hy926 Endothelial Reduction of oxLDL-induced ROS 3 µM [14][19]
LNCaP & DU145 Cell growth inhibition & apoptosis 25-100 µM [4][16]

| A549 & H460 NSCLC | G2/M arrest & apoptosis | 10-15 µM |[15][20] |

Experimental Protocols

Protocol 1: Western Blot for Signaling Protein Phosphorylation

This protocol is adapted from methodologies used to study this compound's effect on NF-κB and MAPK pathways[21].

  • Cell Treatment: Seed cells (e.g., Bone Marrow-Derived Macrophages or BMDMs) in 6-well plates. Once they reach 70-80% confluency, treat with desired concentrations of this compound for a specified duration. Include a vehicle control (e.g., DMSO).

  • Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

  • Sample Preparation: Mix the protein lysate with 5X SDS-PAGE loading buffer and boil at 100°C for 5-10 minutes.

  • Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody (e.g., anti-phospho-STAT3, anti-STAT3, anti-phospho-p65) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an ECL detection reagent and an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: Detection of Intracellular ROS

This protocol is based on the methodology to assess ROS production in osteosarcoma cells treated with this compound[5].

  • Cell Treatment: Seed cells (e.g., SJSA or HOS) in 6-well plates or on glass coverslips. Treat with various concentrations of this compound for the desired time. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Staining: After treatment, remove the medium and wash the cells with PBS. Add serum-free medium containing 10 µM DCFH-DA probe.

  • Incubation: Incubate the cells at 37°C for 20-30 minutes in the dark.

  • Washing: Discard the loading buffer and wash the cells three times with serum-free medium to remove any excess probe.

  • Detection (Microscopy): Immediately observe the cells under a fluorescence microscope. ROS production is indicated by green fluorescence.

  • Detection (Flow Cytometry): For quantification, trypsinize the cells, wash with PBS, and resuspend in PBS. Analyze the fluorescence intensity using a flow cytometer.

  • Analysis: Compare the mean fluorescence intensity of treated groups to the control group to quantify the change in ROS levels.

Visualizations

Acacetin_Off_Target_Troubleshooting Workflow: Troubleshooting Unexpected Cytotoxicity with this compound start Start: Unexpected Cytotoxicity Observed with this compound q1 Is the vehicle control (e.g., DMSO) non-toxic at the concentration used? start->q1 s1 Action: Run vehicle control at various concentrations. Ensure final conc. is non-toxic (typically <0.1%). q1->s1 No q2 Is the effect dose-dependent? q1->q2 Yes res3 Conclusion: Solvent is causing toxicity. Re-evaluate experimental setup. s1->res3 s2 Action: Perform a dose-response curve (e.g., MTT/CCK-8 assay) to determine IC50. Use concentrations below IC50 for mechanism studies. q2->s2 No / Unknown q3 Does the phenotype persist with a structurally different compound targeting the same pathway? q2->q3 Yes s2->q2 q4 Does genetic modulation (e.g., siRNA/CRISPR) of the primary target replicate the phenotype? q3->q4 No res2 Conclusion: Cytotoxicity is likely an OFF-TARGET effect. Investigate alternative pathways (e.g., Apoptosis, ROS, Cell Cycle). q3->res2 Yes s3 Action: Use an alternative, validated inhibitor for the intended primary target. res1 Conclusion: Cytotoxicity is likely an ON-TARGET effect. q4->res1 Yes q4->res2 No s4 Action: Knock down or knock out the intended target gene and observe if cytotoxicity occurs.

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Acacetin_STAT3_Pathway This compound's Inhibitory Effect on the STAT3 Pathway cytokine Cytokines / Growth Factors (e.g., IL-6) receptor Receptor cytokine->receptor cSrc c-Src receptor->cSrc JAKs JAK1 / JAK2 receptor->JAKs STAT3 STAT3 cSrc->STAT3 Phosphorylate JAKs->STAT3 Phosphorylate pSTAT3 p-STAT3 (Tyr705) (Dimerization) STAT3->pSTAT3 Activation translocation Nuclear Translocation pSTAT3->translocation nucleus Nucleus gene_exp Gene Expression (Bcl-2, Bcl-xL, Survivin, Cyclin D1, VEGF) nucleus->gene_exp Transcription translocation->nucleus This compound This compound This compound->cSrc Inhibits This compound->JAKs Inhibits This compound->STAT3 Directly Binds & Inhibits Activation phosphatase Tyrosine Phosphatase This compound->phosphatase May Activate phosphatase->pSTAT3 Dephosphorylates Acacetin_ROS_Modulation Dual Role of this compound in ROS Modulation cluster_pro Pro-oxidant Effect (e.g., in Cancer Cells) cluster_anti Anti-oxidant Effect (e.g., in Normal/Stressed Cells) This compound This compound ros_prod Increased ROS Production This compound->ros_prod Induces in some contexts nrf2 Nrf2 Activation This compound->nrf2 Activates in other contexts jnk JNK Pathway Activation ros_prod->jnk apoptosis Apoptosis / Cell Death jnk->apoptosis ho1 Upregulation of Antioxidant Enzymes (HO-1, SODs) nrf2->ho1 ros_scav ROS Scavenging ho1->ros_scav protection Cell Protection ros_scav->protection

References

Technical Support Center: Optimizing Acacetin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times and troubleshooting common issues encountered during experiments with Acacetin.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound treatment?

A1: The optimal incubation time for this compound is highly dependent on the cell type and the specific biological endpoint being investigated. Most in vitro studies report effects within a 24 to 72-hour window. It is crucial to perform a time-course experiment to determine the ideal duration for your specific experimental setup. For instance, inhibition of STAT3 phosphorylation can be observed in as little as 4 hours in HepG2 cells, while significant apoptosis in non-small-cell lung cancer cells is typically measured at 48 hours.[1]

Q2: What is a typical starting concentration range for this compound in cell culture experiments?

A2: A common starting concentration range for this compound is between 10 µM and 80 µM .[2] The effective concentration is cell-line dependent. Therefore, a dose-response experiment is essential to determine the optimal concentration for your specific cells.

Q3: How should I prepare and store an this compound stock solution?

A3: this compound is sparingly soluble in water but soluble in organic solvents like DMSO and ethanol.[3] A common practice is to prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile, cell culture-grade DMSO.[1] This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C, protected from light.[1]

Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?

A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should ideally be kept at or below 0.1% .[4] However, some cell lines can tolerate up to 0.5%.[5] It is always recommended to include a vehicle control (medium with the same final concentration of DMSO as the this compound-treated wells) in your experiments to account for any effects of the solvent.[4]

Q5: I am observing precipitation after adding this compound to my cell culture medium. What should I do?

A5: Precipitation of this compound in the medium can be a common issue due to its low aqueous solubility.[6] Here are some troubleshooting steps:

  • Optimize the dilution method: Add the this compound stock solution to pre-warmed (37°C) media drop-wise while gently vortexing or swirling to ensure rapid and even dispersion.[7]

  • Reduce the final concentration: The desired concentration may be above this compound's solubility limit in your specific medium.[8]

  • Check for media interactions: Components in complex media can sometimes interact with the compound. You could test the solubility in a simpler basal medium.[7]

  • Minimize storage time: Prepare fresh this compound-containing media for each experiment.[7]

Troubleshooting Guides

Issue 1: Low or No Observable Effect of this compound

Possible Cause Solution
Suboptimal Incubation Time Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal treatment duration for your specific cell line and assay.
Inadequate Concentration Conduct a dose-response experiment with a wider range of this compound concentrations (e.g., 1, 5, 10, 20, 40, 80, 100 µM) to determine the EC50 or IC50.
This compound Degradation This compound, like other flavonoids, can be unstable in cell culture media over long incubation periods.[9] Minimize light exposure and prepare fresh dilutions from a frozen stock for each experiment. Consider including antioxidants like ascorbic acid in the media if compatible with your experimental design.[9]
Cell Line Resistance The target signaling pathway may not be active or critical in your chosen cell line. Verify the expression and activation of key targets (e.g., STAT3, Akt) in your cells.

Issue 2: High Variability Between Replicates or Experiments

Possible Cause Solution
Inconsistent Cell Seeding Ensure a uniform cell number is seeded across all wells. Use a cell counter for accuracy.
Uneven Drug Distribution Mix the plate gently by swirling after adding this compound to ensure even distribution in each well.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
Variability in Stock Solution Aliquot the stock solution upon preparation to avoid multiple freeze-thaw cycles.[7]

Data Presentation

Table 1: Effect of this compound on Cancer Cell Viability

Cell LineCancer TypeIncubation Time (hours)Concentration (µM)% Inhibition / Effect
MCF-7Breast Cancer2420-807-71%
4820-8024-76%
MDA-MB-468Breast Cancer2420-807-32%
4820-8021-41%
A549 & H460Non-Small-Cell Lung4810 & 15Apoptosis induction
HepG2Liver Cancer415Maximal inhibition of STAT3 activation
DU145Prostate Cancer6Indicated Conc.Inhibition of p-STAT3

Data compiled from multiple sources.[1][2]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) and a vehicle control (DMSO, ≤0.1%).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot for STAT3 Phosphorylation
  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at desired concentrations and time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL chemiluminescent substrate and an imaging system.

  • Analysis: Densitometrically quantify the band intensities and normalize the phospho-STAT3 signal to total STAT3.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock (DMSO) dose_response Dose-Response (e.g., 10-80 µM) prep_stock->dose_response seed_cells Seed Cells in Culture Plates seed_cells->dose_response time_course Time-Course (e.g., 24, 48, 72h) dose_response->time_course viability Cell Viability (MTT Assay) time_course->viability apoptosis Apoptosis (Annexin V) time_course->apoptosis cell_cycle Cell Cycle (PI Staining) time_course->cell_cycle western Protein Analysis (Western Blot) time_course->western analysis Data Analysis & Interpretation viability->analysis apoptosis->analysis cell_cycle->analysis western->analysis

Caption: A general experimental workflow for investigating the effects of this compound in vitro.

acacetin_pathways cluster_stat3 STAT3 Pathway cluster_pi3k PI3K/Akt Pathway This compound This compound pSTAT3 p-STAT3 This compound->pSTAT3 Inhibits Akt p-Akt This compound->Akt Inhibits STAT3_dimer STAT3 Dimerization pSTAT3->STAT3_dimer STAT3_nuc Nuclear Translocation STAT3_dimer->STAT3_nuc Gene_exp Gene Expression (e.g., Bcl-2, Cyclin D1) STAT3_nuc->Gene_exp PI3K PI3K PI3K->Akt mTOR p-mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound inhibits key signaling pathways like STAT3 and PI3K/Akt.

References

Technical Support Center: Acacetin Autofluorescence Control

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control for the intrinsic fluorescence (autofluorescence) of Acacetin in your experiments.

Troubleshooting Guide

This guide provides solutions to common issues encountered due to this compound autofluorescence.

Problem Potential Cause Recommended Solution
High background fluorescence in this compound-treated, unstained samples. This compound itself is fluorescent.1. Characterize the autofluorescence: Run a spectral scan of your this compound-treated, unstained sample to determine its excitation and emission maxima.[1] 2. Implement background subtraction: Use the mean fluorescence intensity of the this compound-treated, unstained control to subtract from all other samples. 3. Choose spectrally distinct fluorophores: Select dyes that emit in the far-red or near-infrared spectrum (e.g., emitting above 650 nm) to minimize spectral overlap with this compound's likely blue-green autofluorescence.[2][3]
Difficulty distinguishing the signal of interest from background noise. The signal from your fluorescent probe is weak compared to the autofluorescence of this compound and the cells.1. Use brighter fluorophores: Employ fluorophores with high quantum yields (e.g., PE, APC, and their tandems) to increase the signal-to-noise ratio.[4] 2. Optimize antibody/probe concentration: Titrate your fluorescent reagents to find the concentration that provides the best specific signal over background. 3. Employ signal amplification techniques: If available for your application, use amplification methods to enhance your specific signal.
False positives in flow cytometry or fluorescence microscopy. Autofluorescence from this compound-treated cells is being incorrectly identified as a positive signal.1. Include proper controls: Always run an unstained sample treated with this compound as a negative control to set your gates or thresholds correctly.[5][6] 2. Use Fluorescence Minus One (FMO) controls: For multicolor flow cytometry, FMO controls are essential for accurate gating in the presence of background fluorescence.[5] 3. Utilize spectral unmixing: If you have a spectral cytometer or microscope, this technique can mathematically separate the this compound autofluorescence spectrum from your specific fluorophore signals.[7][8][9][10]
Increased autofluorescence after fixation. Aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde) can react with cellular components to create fluorescent products.[11][12]1. Use a chemical quenching agent: Treat samples with sodium borohydride (B1222165) after fixation to reduce aldehyde-induced autofluorescence.[1][12] 2. Change fixation method: Consider using an organic solvent fixative like ice-cold methanol (B129727) or ethanol, which may induce less autofluorescence.[13] 3. Minimize fixation time and concentration: Use the lowest concentration and shortest time for fixation that still preserves cellular morphology.[12]

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem when working with this compound?

A1: Autofluorescence is the natural fluorescence emitted by biological samples (from molecules like NADH, riboflavin, and collagen) and, in this case, by the experimental compound this compound itself.[4][13] This intrinsic fluorescence can create high background noise, which may obscure the signal from your intended fluorescent probes, leading to reduced sensitivity and potentially false-positive results.[14]

Q2: What are the likely spectral properties of this compound autofluorescence?

Q3: How do I properly set up my experiment to control for this compound autofluorescence?

A3: A robust experimental design with proper controls is crucial. The most important controls are:

  • Unstained, Untreated Control: Cells or tissue that have not been treated with this compound or any fluorescent labels. This measures the baseline cellular autofluorescence.

  • Unstained, this compound-Treated Control: Cells or tissue treated with this compound at the same concentration and for the same duration as your experimental samples, but without any fluorescent labels. This is the most critical control to measure the specific contribution of this compound to the overall autofluorescence.[11]

  • Single-Stain Controls (for multicolor experiments): Samples stained with only one fluorophore each (and treated with this compound) to create a compensation matrix and account for spectral overlap.[6]

Q4: Can I chemically quench or reduce the autofluorescence from this compound?

A4: While quenching agents are more commonly used for fixation-induced autofluorescence or endogenous cellular autofluorescence (like lipofuscin), their effect on drug-induced autofluorescence is less predictable.

  • Sodium Borohydride: This can be effective for reducing aldehyde-induced autofluorescence if you are using a fixative.[1][12]

  • Sudan Black B: This is effective at quenching lipofuscin, a granular pigment that accumulates in aging cells, but it can introduce its own background in the far-red channel.[12] It is important to test these quenching agents on your this compound-treated samples to see if they reduce the compound's autofluorescence without negatively impacting your specific signal.

Q5: What is spectral unmixing and can it help with this compound autofluorescence?

A5: Spectral unmixing is a powerful computational technique available on spectral flow cytometers and some confocal microscopes.[8][9][10] It works by collecting the entire emission spectrum of all fluorescent signals in your sample. By providing the instrument with the "pure" emission spectrum of this compound's autofluorescence (from your unstained, this compound-treated control) and the pure spectra of each of your fluorophores (from single-stained controls), an algorithm can mathematically separate these overlapping signals and accurately quantify the true signal from each of your probes.[9][10]

Experimental Protocols

Protocol 1: Determining the Autofluorescence Spectrum of this compound

  • Sample Preparation: Prepare a sample of your cells or tissue treated with the working concentration of this compound, following your standard experimental protocol but omitting all fluorescent labels. Also, prepare an untreated, unstained sample.

  • Instrument Setup: Use a spectrophotometer, a spectral microscope, or a spectral flow cytometer.

  • Excitation Scan: Excite the this compound-treated sample across a range of wavelengths (e.g., 300 nm to 500 nm) and measure the emission at a fixed wavelength (e.g., 520 nm) to find the peak excitation.

  • Emission Scan: Excite the sample at the peak excitation wavelength determined in the previous step and measure the emitted light across a range of wavelengths (e.g., 400 nm to 700 nm) to determine the emission spectrum and identify the emission maximum.

  • Analysis: Plot the emission spectrum to visualize the autofluorescence profile of this compound. This will inform your choice of fluorophores and filter sets.

Protocol 2: Background Subtraction for Plate-Based Assays

  • Prepare Control Wells: On your microplate, include the following control wells:

    • No-Cell Control: Assay buffer only.

    • Unstained, Untreated Cell Control: Cells in assay buffer without this compound or fluorescent probes.

    • Unstained, this compound-Treated Cell Control: Cells in assay buffer with this compound.

  • Measure Fluorescence: Read the fluorescence intensity of all wells on a plate reader using the excitation and emission wavelengths for your specific probe.

  • Calculate Corrected Fluorescence:

    • Fluorescence_Acacetin_Auto = Mean(Intensity_Acacetin_Treated_Control) - Mean(Intensity_Untreated_Control)

    • Fluorescence_Corrected = Intensity_Experimental_Sample - Fluorescence_Acacetin_Auto - Mean(Intensity_Untreated_Control)

Protocol 3: Sodium Borohydride Quenching of Fixation-Induced Autofluorescence

This protocol is for use after fixation with an aldehyde-based fixative.

  • Fixation and Permeabilization: Fix and permeabilize your cells or tissue as required by your protocol.

  • Wash: Wash the samples three times with Phosphate-Buffered Saline (PBS).

  • Prepare Quenching Solution: Immediately before use, prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold PBS. Caution: Sodium borohydride is a reactive substance. Handle with appropriate safety measures. The solution may fizz.

  • Quenching: Add the fresh sodium borohydride solution to your samples and incubate for 15-30 minutes at room temperature.

  • Final Washes: Wash the samples thoroughly three to four times with PBS to remove all residual sodium borohydride before proceeding with blocking and antibody staining.[3]

Visualizations

autofluorescence_workflow Workflow for Managing this compound Autofluorescence cluster_prep 1. Experimental Setup cluster_measure 2. Data Acquisition cluster_analysis 3. Analysis & Correction A Prepare Experimental Samples (Cells + this compound + Fluorophore) C Acquire Data (Microscopy, Flow Cytometry, etc.) A->C B Prepare Control Samples: - Unstained + this compound - Unstained + No this compound B->C D Perform Spectral Scan on Unstained + this compound Control B->D E High Autofluorescence? C->E F Simple Background Subtraction E->F No G Advanced Correction E->G Yes J Final Corrected Data F->J H Spectral Unmixing G->H I Choose Red-Shifted Dyes G->I H->J I->J Re-design experiment

Caption: Workflow for identifying and correcting this compound autofluorescence.

spectral_unmixing Principle of Spectral Unmixing cluster_input Input Signals cluster_output Output Signals Raw Raw Measured Signal (Mixed Spectra) Algorithm Spectral Unmixing Algorithm Raw->Algorithm Ref1 Reference Spectrum 1: This compound Autofluorescence Ref1->Algorithm Ref2 Reference Spectrum 2: Fluorophore (e.g., GFP) Ref2->Algorithm Unmixed1 Unmixed Signal 1: This compound Contribution Unmixed2 Unmixed Signal 2: Fluorophore Contribution Algorithm->Unmixed1 Algorithm->Unmixed2

Caption: Diagram illustrating the principle of spectral unmixing.

References

Validation & Comparative

Acacetin's Anticancer Efficacy in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acacetin, a naturally occurring flavonoid, has demonstrated significant anticancer potential in various preclinical xenograft models. This guide provides a comparative overview of this compound's performance, summarizing key experimental data and detailing the methodologies employed in these studies. While direct head-to-head comparisons with other anticancer agents in the same xenograft studies are limited in the current literature, this guide consolidates available data to offer valuable insights into this compound's efficacy and mechanisms of action.

Data Presentation: this compound's Efficacy in Xenograft Models

The following table summarizes the quantitative data from several key studies investigating the anticancer activity of this compound in different cancer types using xenograft models.

Cancer TypeCell LineXenograft ModelTreatmentDosageKey FindingsReference
Gastric CancerMKN45Subcutaneous BALB/c nude miceThis compound50 mg/kgSignificantly decreased average tumor size compared to the DMSO control group. No significant effect on the body weight of the mice.[1][2][1][2]
Gastric CancerNot SpecifiedXenograft modelsThis compoundNot SpecifiedSignificantly reduced tumor volume and weight.[3][4][3][4]
Prostate CancerDU145Xenograft modelsThis compoundNot SpecifiedSignificantly suppressed tumor growth.[3][3]
Skin CancerNot SpecifiedXenograft modelThis compoundNot SpecifiedSignificant suppression of tumor growth.[3][4][3][4]
Lung CancerNot SpecifiedXenograft modelsThis compoundNot SpecifiedMarked reduction in metastatic nodules in the lungs.[3][3]

Comparison with Other Flavonoids and Chemotherapeutic Agents

While direct comparative studies are scarce, the anticancer effects of this compound can be contextualized by examining findings for structurally related flavonoids and standard chemotherapeutic agents in similar models.

Structurally Related Flavonoids:

  • Apigenin and Luteolin: These flavonoids are structurally similar to this compound and also regulate major oncogenic pathways.[3] However, this compound shows distinct advantages by directly targeting EGFR, STAT3, and AKT, and by uniquely influencing necroptosis and PD-L1 expression.[3] One study on glioblastoma cells suggested a lack of toxicity for a co-treatment of this compound and Apigenin, highlighting the complexity of flavonoid interactions.[5]

Standard Chemotherapeutic Agents:

  • Docetaxel (B913) and Cisplatin (B142131): Studies have shown that the combination of docetaxel and cisplatin with other agents can be effective in prostate and gastric cancer xenograft models, respectively.[6][7] While no direct comparisons with this compound were found, these studies provide a benchmark for the efficacy of standard treatments.

  • 5-Fluorouracil (5-FU): The combination of 5-FU with natural compounds like quercetin (B1663063) has been shown to enhance its antitumor activity in colon cancer models by overcoming chemoresistance.[8][9][10][11][12] This suggests a potential avenue for future studies investigating this compound in combination with 5-FU.

  • Sorafenib (B1663141): As a standard of care for advanced hepatocellular carcinoma (HCC), sorafenib's efficacy has been compared with other agents like sunitinib (B231) and capecitabine (B1668275) in preclinical and clinical settings.[13][14][15][16] Future studies could compare this compound's performance against sorafenib in HCC xenograft models.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of this compound's anticancer activity.

Xenograft Tumor Model Protocol

This protocol outlines the general procedure for establishing and evaluating tumor growth in a subcutaneous xenograft model.

  • Cell Culture: Human cancer cell lines (e.g., MKN45 for gastric cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Male BALB/c nude mice (4-6 weeks old) are typically used.[17]

  • Cell Implantation: A suspension of 2 x 10^6 cancer cells in 100 µL of serum-free medium is injected subcutaneously into the flank of each mouse.[17]

  • Tumor Growth Monitoring: Tumor volume is measured every 3-4 days using calipers and calculated using the formula: (length × width²) / 2.

  • Treatment Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups. This compound (e.g., 50 mg/kg) or vehicle control (e.g., DMSO) is administered daily via intraperitoneal injection.[17]

  • Endpoint: At the end of the study (e.g., 3-4 weeks), mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., Western Blot, Immunohistochemistry). Body weight is monitored throughout the study as an indicator of toxicity.[17]

Western Blot Protocol for Protein Analysis

This protocol describes the steps for analyzing the expression and phosphorylation of key proteins in tumor lysates.

  • Protein Extraction: Tumor tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. The lysate is then centrifuged to collect the supernatant containing the total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-EGFR, EGFR, p-STAT3, STAT3, p-AKT, AKT, β-actin).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Immunohistochemistry (IHC) Protocol for Tissue Analysis

This protocol details the procedure for detecting the expression and localization of proteins within tumor tissue sections.

  • Tissue Preparation: Excised tumors are fixed in 10% neutral-buffered formalin and embedded in paraffin. 4-5 µm thick sections are cut and mounted on slides.

  • Deparaffinization and Rehydration: The slides are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed by boiling the slides in a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).

  • Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-specific binding is blocked with a blocking serum.

  • Primary Antibody Incubation: The sections are incubated with primary antibodies against the proteins of interest (e.g., Ki-67, cleaved caspase-3, p-AKT) overnight at 4°C.

  • Secondary Antibody and Detection: A biotinylated secondary antibody and a streptavidin-HRP complex are applied, followed by visualization with a chromogen such as diaminobenzidine (DAB).

  • Counterstaining and Mounting: The sections are counterstained with hematoxylin, dehydrated, and mounted with a coverslip.

  • Analysis: The stained slides are examined under a microscope, and the intensity and percentage of positive staining are scored.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of this compound's action and the experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Acacetin_Signaling_Pathway cluster_effects Cellular Effects This compound This compound EGFR EGFR This compound->EGFR Inhibits PI3K PI3K This compound->PI3K Inhibits STAT3 STAT3 This compound->STAT3 Inhibits EGFR->PI3K EGFR->STAT3 AKT AKT PI3K->AKT Snail Snail AKT->Snail Metastasis Metastasis Snail->Metastasis Promotes Proliferation Cell Proliferation STAT3->Proliferation Promotes Apoptosis Apoptosis STAT3->Apoptosis Inhibits

Caption: this compound inhibits key oncogenic signaling pathways.

Xenograft_Workflow start Start: Cell Culture implantation Subcutaneous Implantation in Nude Mice start->implantation tumor_growth Tumor Growth Monitoring (Volume Measurement) implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Treatment Administration (this compound or Vehicle) randomization->treatment endpoint Endpoint: Tumor Excision treatment->endpoint analysis Analysis (Weight, Western Blot, IHC) endpoint->analysis end End: Data Interpretation analysis->end

Caption: Experimental workflow for this compound xenograft studies.

References

Acacetin vs. Other Flavonoids as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a class of polyphenolic secondary metabolites found in plants, have garnered significant attention in drug discovery due to their diverse pharmacological activities. Among these, their ability to inhibit protein kinases—enzymes that play a crucial role in cellular signaling pathways and are often dysregulated in diseases like cancer—is of particular interest. This guide provides a comparative analysis of acacetin and other prominent flavonoids, namely quercetin, luteolin (B72000), kaempferin, and apigenin, as kinase inhibitors. The information is compiled from various studies to offer a comprehensive overview for researchers in the field.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other flavonoids against various kinases.

Disclaimer: The IC50 values presented below are compiled from different studies. Direct comparison should be approached with caution as experimental conditions, such as ATP concentration, substrate, and assay format, can significantly influence the results. For a definitive comparison, these flavonoids should be evaluated side-by-side in a standardized kinase panel screening.

FlavonoidTarget KinaseIC50 (µM)Reference
This compound PI3KγNot specified, but inhibits[1]
A549 cell proliferation28.31 (72h)[2]
H1299 cell proliferation31.24 (72h)[2]
Quercetin PI 3-kinaseSignificant inhibition[3]
GSK-3β2.0[4]
Pim-1 kinase< 6
A431 cell proliferation21
Luteolin PI 3-kinase8[3]
GSK-3β1.5[4]
A431 cell proliferation19
Kaempferol GSK-3β3.5[4]
Apigenin PI 3-kinase12[3]
GSK-3β1.9[4]

Signaling Pathways and Mechanisms of Action

Flavonoids exert their effects by modulating various signaling pathways critical for cell growth, proliferation, and survival. Below are simplified diagrams of key pathways inhibited by this compound and the compared flavonoids.

This compound: Inhibition of the PI3K/Akt/mTOR Pathway

This compound has been shown to modulate multiple signaling cascades, including the PI3K/Akt/mTOR pathway, which is a central regulator of cell survival and proliferation.[1]

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation This compound This compound This compound->PI3K

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Quercetin: Inhibition of Aurora Kinases

Quercetin is a pleiotropic kinase inhibitor that has been shown to target Aurora kinases, which are key regulators of mitosis.

G Aurora Kinases (A, B, C) Aurora Kinases (A, B, C) Mitotic Progression Mitotic Progression Aurora Kinases (A, B, C)->Mitotic Progression Chromosome Segregation Chromosome Segregation Aurora Kinases (A, B, C)->Chromosome Segregation Cytokinesis Cytokinesis Aurora Kinases (A, B, C)->Cytokinesis Quercetin Quercetin Quercetin->Aurora Kinases (A, B, C) G Growth Signals Growth Signals MAPK Pathway MAPK Pathway Growth Signals->MAPK Pathway RSK RSK MAPK Pathway->RSK Transcription Factors Transcription Factors RSK->Transcription Factors Cell Growth & Proliferation Cell Growth & Proliferation Transcription Factors->Cell Growth & Proliferation Luteolin Luteolin Luteolin->RSK G Cellular Stress Cellular Stress MAPKKs MAPKKs Cellular Stress->MAPKKs JNK JNK MAPKKs->JNK c-Jun c-Jun JNK->c-Jun Apoptosis/Inflammation Apoptosis/Inflammation c-Jun->Apoptosis/Inflammation Kaempferol Kaempferol Kaempferol->JNK G Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB degradation releases Gene Transcription Gene Transcription NF-κB->Gene Transcription translocates to nucleus Inflammation & Cell Survival Inflammation & Cell Survival Gene Transcription->Inflammation & Cell Survival Apigenin Apigenin Apigenin->IKK Complex G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Primary Screening Primary Screening IC50 Determination IC50 Determination Primary Screening->IC50 Determination Cellular Potency Cellular Potency Primary Screening->Cellular Potency Mechanism of Action Mechanism of Action IC50 Determination->Mechanism of Action Target Engagement Target Engagement Mechanism of Action->Target Engagement Cellular Potency->Target Engagement Phenotypic Effects Phenotypic Effects Target Engagement->Phenotypic Effects

References

Acacetin's Neuroprotective Effects: A Comparative Analysis Against Apigenin and Luteolin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of current research reveals the significant neuroprotective potential of Acacetin, a naturally occurring flavonoid. This guide provides a comparative analysis of this compound's efficacy against other prominent flavonoids, Apigenin and Luteolin (B72000), offering researchers, scientists, and drug development professionals a detailed examination of their mechanisms of action, supported by experimental data.

This compound, chemically known as 5,7-dihydroxy-4'-methoxyflavone, has demonstrated potent anti-inflammatory and antioxidant properties in various preclinical models of neurological disorders.[1] Its neuroprotective effects are largely attributed to its ability to modulate key signaling pathways involved in neuroinflammation, oxidative stress, and apoptosis.[1]

Comparative Efficacy: this compound, Apigenin, and Luteolin

While all three flavonoids exhibit neuroprotective properties, the nuances of their mechanisms and relative potencies are critical for targeted therapeutic development. The following tables summarize key quantitative data from in vitro and in vivo studies, providing a direct comparison of their effects on various markers of neurodegeneration.

In Vitro Neuroprotective Effects
FlavonoidCell LineInsult/ModelConcentration(s)Key FindingsReference(s)
This compound BV-2 (microglia)Lipopolysaccharide (LPS)10, 20, 40 µM- Significantly inhibited the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), TNF-α, and IL-6. - Suppressed the activation of NF-κB and p38 MAPK signaling pathways.[2]
PC12Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)10, 20, 40 µM- Increased cell viability and reduced lactate (B86563) dehydrogenase (LDH) release. - Inhibited apoptosis by regulating the Bax/Bcl-2 ratio and cleaved caspase-3 expression.[2]
Apigenin BV-2 (microglia)LPS5, 10, 20 µM- Dose-dependently inhibited the production of NO, TNF-α, and IL-1β. - Attenuated the activation of NF-κB and MAPK signaling pathways.[3]
SH-SY5Y6-hydroxydopamine (6-OHDA)1, 5, 10 µM- Protected against 6-OHDA-induced apoptosis and reduced reactive oxygen species (ROS) production. - Modulated the PI3K/Akt signaling pathway.[3]
Luteolin BV-2 (microglia)LPS5, 10, 25 µM- Markedly suppressed the production of NO, TNF-α, and IL-6. - Inhibited the activation of NF-κB and STAT3 signaling pathways.[4]
SH-SY5YMPP+1, 5, 10 µM- Attenuated MPP+-induced neuronal apoptosis and oxidative stress. - Activated the Nrf2/ARE signaling pathway.[4]
In Vivo Neuroprotective Effects
FlavonoidAnimal ModelDisease ModelDosageKey FindingsReference(s)
This compound C57BL/6 MiceSpinal Cord Injury (SCI)50 mg/kg- Improved motor function recovery. - Reduced levels of IL-1β, IL-18, and TNF-α. - Decreased ROS and TBARS levels; Increased SOD, CAT, GPX, and GSH levels. - Upregulated Nrf2 and HO-1 expression.[5][6]
Apigenin APP/PS1 MiceAlzheimer's Disease20, 40 mg/kg- Improved spatial learning and memory. - Reduced Aβ plaque deposition. - Decreased neuroinflammation by inhibiting microglial and astrocytic activation.[7]
Luteolin C57BL/6 MiceTraumatic Brain Injury (TBI)25, 50 mg/kg- Reduced neurological deficit scores. - Attenuated cerebral edema and blood-brain barrier disruption. - Inhibited microglial activation and production of pro-inflammatory cytokines.[1]

Signaling Pathways in this compound-Mediated Neuroprotection

This compound exerts its neuroprotective effects through the modulation of several critical signaling pathways. The diagrams below, generated using Graphviz, illustrate these mechanisms.

Acacetin_Nrf2_Pathway cluster_nucleus Nucleus This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activates Keap1 Keap1 Nrf2->Keap1 ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to HO1 HO-1 ARE->HO1 Upregulates Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPX) ARE->Antioxidant_Enzymes Upregulates Oxidative_Stress Oxidative Stress HO1->Oxidative_Stress Inhibits Neuroprotection Neuroprotection HO1->Neuroprotection Antioxidant_Enzymes->Oxidative_Stress Inhibits Antioxidant_Enzymes->Neuroprotection

Caption: this compound activates the Nrf2/HO-1 signaling pathway to combat oxidative stress.

Acacetin_NLRP3_Pathway This compound This compound NFkB NF-κB This compound->NFkB Inhibits NLRP3_Inflammasome NLRP3 Inflammasome Assembly This compound->NLRP3_Inflammasome Inhibits Neuroprotection Neuroprotection This compound->Neuroprotection Stimuli Neurotoxic Stimuli (e.g., LPS, Aβ) Stimuli->NFkB Activates Stimuli->NLRP3_Inflammasome Activates Pro_IL1B Pro-IL-1β NFkB->Pro_IL1B Upregulates Pro_IL18 Pro-IL-18 NFkB->Pro_IL18 Upregulates Caspase1 Caspase-1 NLRP3_Inflammasome->Caspase1 Activates Caspase1->Pro_IL1B Cleaves Caspase1->Pro_IL18 Cleaves IL1B IL-1β Pro_IL1B->IL1B IL18 IL-18 Pro_IL18->IL18 Neuroinflammation Neuroinflammation IL1B->Neuroinflammation IL18->Neuroinflammation Experimental_Workflow_SCI Animal_Model C57BL/6 Mice SCI_Induction Spinal Cord Injury (T10 Contusion) Animal_Model->SCI_Induction Treatment Flavonoid Treatment (e.g., this compound 50 mg/kg) SCI_Induction->Treatment Behavioral_Testing Behavioral Assessment (BMS) Treatment->Behavioral_Testing Tissue_Collection Spinal Cord Tissue Collection Behavioral_Testing->Tissue_Collection Histology Histology & Immunofluorescence (H&E, NeuN, GFAP, Iba-1) Tissue_Collection->Histology Biochemistry Biochemical Assays (ELISA, Oxidative Stress Markers) Tissue_Collection->Biochemistry Western_Blot Western Blot (Nrf2, HO-1) Tissue_Collection->Western_Blot Data_Analysis Data Analysis & Conclusion Histology->Data_Analysis Biochemistry->Data_Analysis Western_Blot->Data_Analysis

References

Unveiling Acacetin's Molecular Orchestra: A Comparative Guide to Target Cross-Validation Using Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Acacetin, a naturally occurring flavonoid, has garnered significant attention in biomedical research for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. Understanding the full spectrum of its protein targets is crucial for elucidating its mechanisms of action and advancing its therapeutic potential. While computational methods have predicted numerous targets, experimental validation remains a critical step. This guide provides a comparative overview of established methods and cutting-edge quantitative proteomics approaches for the cross-validation of this compound's targets, offering researchers a roadmap for robust target identification and mechanism-of-action studies.

Executive Summary

The identification of direct protein targets is a pivotal step in drug discovery. For this compound, a multi-target compound, a combination of computational predictions and targeted experimental validations has implicated several key signaling pathways. However, an unbiased, proteome-wide view of this compound's interactions is largely missing. Quantitative proteomics offers a powerful suite of tools to bridge this gap. This guide compares traditional validation techniques with advanced proteomics methodologies, providing detailed protocols and data presentation formats to aid researchers in designing comprehensive target validation studies.

Current Landscape of this compound's Targets

Initial identification of this compound's potential targets has heavily relied on in silico approaches like network pharmacology and molecular docking. These computational methods have been instrumental in generating hypotheses about the compound's mechanism of action. Subsequent experimental validations have confirmed several of these predicted targets.

Table 1: Summary of Key this compound Targets and their Functions

Target ProteinFunctionRole in DiseaseValidation Method(s)
EGFR (Epidermal Growth Factor Receptor)Tyrosine kinase involved in cell proliferation and survival.Overexpressed in many cancers.Molecular Docking, DARTS, CETSA, Western Blot[1][2]
STAT3 (Signal Transducer and Activator of Transcription 3)Transcription factor regulating genes involved in proliferation, survival, and angiogenesis.Constitutively active in many cancers.Molecular Docking, Western Blot, Pull-down assay, DARTS, CETSA[3][4]
AKT1 (RAC-alpha serine/threonine-protein kinase)Key component of the PI3K/AKT signaling pathway, regulating cell survival and metabolism.Hyperactivated in various cancers.Molecular Docking, Western Blot[1]
SRC (Proto-oncogene tyrosine-protein kinase Src)Non-receptor tyrosine kinase involved in cell growth, differentiation, and survival.Overactive in several cancers.Molecular Docking, Western Blot[3]
PTGS2 (COX-2) Enzyme responsible for the production of pro-inflammatory prostaglandins.Upregulated in inflammatory diseases and cancer.Molecular Docking[3]
p38 MAPK (p38 Mitogen-Activated Protein Kinase)A class of MAPKs responsive to stress stimuli and involved in inflammation and apoptosis.Dysregulated in various diseases.Western Blot[5]
NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells)Transcription factor complex controlling the expression of genes involved in inflammation and immune responses.Chronically active in many inflammatory diseases and cancers.Western Blot[6]

Established Methods for Target Validation

The following sections detail the experimental protocols for methods that have been successfully used to validate this compound's interaction with specific proteins.

Experimental Protocol: Western Blot for Protein Phosphorylation

Western blotting is a widely used technique to detect changes in the expression or post-translational modification of specific proteins. For this compound, it has been instrumental in showing the inhibition of phosphorylation of key signaling proteins like EGFR, STAT3, and AKT.[1][2][3]

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., DU145, MGC803) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for a specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target protein (e.g., p-STAT3, STAT3, p-EGFR, EGFR) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess the direct binding of a compound to its target protein in a cellular context.[7][8][9] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature. CETSA has been used to confirm the direct interaction between this compound and EGFR and STAT3.[1][4]

Protocol:

  • Cell Treatment: Treat intact cells with either this compound or a vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a set time (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining in solution by Western blot or other protein detection methods.

  • Data Interpretation: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding.

Quantitative Proteomics for Unbiased Target Identification

While the methods above are excellent for validating hypothesized targets, they are not suited for discovering novel, unanticipated targets. Quantitative proteomics provides a global and unbiased view of the cellular proteins that interact with a small molecule.

Comparison of Target Identification Methodologies

Table 2: Comparison of Methodologies for this compound Target Identification

MethodologyPrincipleAdvantagesDisadvantagesApplication to this compound
Western Blot Antibody-based detection of specific proteins.High specificity, relatively inexpensive, well-established.Low throughput, requires prior knowledge of the target, semi-quantitative.Validated inhibition of EGFR, STAT3, AKT phosphorylation.[1][2][3]
CETSA Ligand-induced thermal stabilization of the target protein.Confirms direct target engagement in a cellular context, label-free.Low throughput (when coupled with Western blot), may not be suitable for all proteins.Confirmed direct binding to EGFR and STAT3.[1][4]
Affinity-based Proteomics Immobilized this compound is used to "fish" for interacting proteins from a cell lysate.Can identify direct binding partners, suitable for a wide range of proteins.Requires chemical modification of this compound, risk of non-specific binding.Not yet reported, but a promising approach.
CETSA-MS (TPP) CETSA coupled with mass spectrometry for proteome-wide analysis.Unbiased, proteome-wide target identification, label-free, in-cell.Technically demanding, requires specialized equipment and bioinformatics.Not yet reported, but a powerful method for de novo target discovery.
SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture)Metabolic labeling of proteins for quantitative comparison of protein abundance between treated and untreated cells.High accuracy and precision, can identify changes in protein expression and turnover.Limited to cells that can be metabolically labeled, can be expensive.Not yet reported, but could reveal downstream effects of this compound on protein expression.
Experimental Workflow: Affinity-Based Proteomics

This approach aims to identify proteins that directly bind to this compound.

cluster_workflow Affinity-Based Proteomics Workflow This compound This compound immobilize Immobilize this compound on beads This compound->immobilize incubate Incubate beads with lysate immobilize->incubate lysate Cell Lysate lysate->incubate wash Wash to remove non-specific binders incubate->wash elute Elute bound proteins wash->elute ms LC-MS/MS Analysis elute->ms identify Identify and quantify potential targets ms->identify

Affinity-Based Proteomics Workflow

Protocol:

  • Probe Synthesis: Synthesize an this compound analog with a linker for immobilization to beads (e.g., sepharose or magnetic beads). A control with a scrambled or inactive analog should also be prepared.

  • Cell Lysis: Prepare a native cell lysate from the cell line of interest.

  • Affinity Purification: Incubate the cell lysate with the this compound-conjugated beads and control beads.

  • Washing: Perform stringent washing steps to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides (e.g., using trypsin).

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins enriched on the this compound beads compared to the control beads to identify high-confidence binding partners.

Experimental Workflow: CETSA-MS (Thermal Proteome Profiling - TPP)

This method combines the power of CETSA with quantitative proteomics to identify targets on a proteome-wide scale.

cluster_workflow CETSA-MS (TPP) Workflow cells Cells treat Treat with this compound or vehicle cells->treat heat Heat to various temperatures treat->heat lyse Lyse cells heat->lyse separate Separate soluble and aggregated proteins lyse->separate digest Digest soluble proteins separate->digest label Label peptides with isobaric tags (e.g., TMT) digest->label ms LC-MS/MS Analysis label->ms analyze Identify proteins with altered thermal stability ms->analyze

CETSA-MS (TPP) Workflow

Protocol:

  • Cell Treatment and Heating: Treat cells with this compound or vehicle and heat aliquots to a range of temperatures as in the standard CETSA protocol.

  • Lysis and Protein Separation: Lyse the cells and separate the soluble fraction by ultracentrifugation.

  • Protein Digestion and Labeling: Digest the soluble proteins from each temperature point into peptides. Label the peptides with isobaric tags (e.g., TMT or iTRAQ) to enable multiplexed quantitative analysis.

  • LC-MS/MS Analysis: Combine the labeled peptide sets and analyze them by LC-MS/MS.

  • Data Analysis: For each identified protein, determine its relative abundance at each temperature point. Fit melting curves for each protein in the presence and absence of this compound. Proteins showing a significant shift in their melting temperature upon this compound treatment are considered direct targets.

This compound's Impact on Key Signaling Pathways

The validated targets of this compound are central nodes in critical signaling pathways that are often dysregulated in disease. The following diagram illustrates the interplay of these pathways and how this compound may exert its therapeutic effects.

cluster_pathway This compound's Influence on Signaling Pathways cluster_membrane cluster_cytoplasm cluster_nucleus This compound This compound EGFR EGFR This compound->EGFR inhibits SRC SRC This compound->SRC inhibits AKT AKT This compound->AKT inhibits p38 p38 MAPK This compound->p38 inhibits IKK IKK This compound->IKK inhibits STAT3 STAT3 This compound->STAT3 inhibits PI3K PI3K EGFR->PI3K EGFR->STAT3 SRC->STAT3 PI3K->AKT NFkB NF-κB p38->NFkB IkappaB IκB IKK->IkappaB inhibits IKK->NFkB activates IkappaB->NFkB sequesters NFkB_nuc NF-κB NFkB->NFkB_nuc translocates STAT3_nuc STAT3 STAT3->STAT3_nuc translocates Gene_Expression Gene Expression (Proliferation, Survival, Inflammation, Angiogenesis) NFkB_nuc->Gene_Expression STAT3_nuc->Gene_Expression

This compound's inhibitory effects on key signaling pathways.

Conclusion

The cross-validation of this compound's targets is an ongoing effort that benefits from a multi-pronged approach. While traditional methods like Western blotting have been valuable for confirming computationally predicted targets, the adoption of unbiased, quantitative proteomics techniques such as affinity-based proteomics and CETSA-MS is essential for a comprehensive understanding of this compound's molecular interactions. This guide provides the necessary framework for researchers to compare these methodologies and design robust experiments to uncover the full therapeutic potential of this compound. The integration of these advanced proteomics workflows will undoubtedly accelerate the translation of this promising natural compound from the laboratory to the clinic.

References

Acacetin: A Comparative Analysis of Efficacy Against Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Acacetin, a naturally occurring flavonoid, is emerging as a compound of interest in biomedical research, with a growing body of preclinical evidence suggesting its potential therapeutic efficacy in oncology, inflammatory conditions, and neurodegenerative diseases. This guide provides a comparative analysis of this compound's performance against established standard-of-care drugs in these key therapeutic areas, supported by experimental data, detailed methodologies, and visualizations of its mechanisms of action.

I. This compound in Oncology: A Potential Adjunct to Chemotherapy

This compound has demonstrated notable anti-cancer properties in various preclinical models. Its efficacy, particularly in combination with existing chemotherapeutic agents, suggests a potential role in enhancing treatment outcomes.

Comparative Efficacy Data

A critical aspect of evaluating a new therapeutic candidate is its performance relative to current standards. The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and standard-of-care chemotherapeutics in various cancer cell lines.

Table 1: Comparative in vitro Efficacy of this compound and Doxorubicin (B1662922) in Non-Small-Cell Lung Carcinoma (NSCLC) Cell Lines.

Cell LineCompoundIC50 (72h)Reference
A549 This compound28.31 µM[1]
Doxorubicin8.64 nM[1]
H1299 This compound31.24 µM[1]
Doxorubicin37.12 nM[1]

Note: While doxorubicin shows significantly higher potency as a single agent, studies indicate that this compound can act synergistically with doxorubicin, enhancing its therapeutic effect at lower concentrations.[1][2][3]

Table 2: Indirect Comparison of this compound's in vitro Efficacy with Standard Chemotherapies in Colon Cancer Cell Lines.

Cell LineCompoundIC50Exposure TimeReference
HCT-116 5-Fluorouracil (B62378)11.3 µM3 days[4]
HT-29 5-Fluorouracil11.25 µM5 days[4]
COLO-205 5-Fluorouracil3.2 µMNot Specified[5]
Various CisplatinHighly Variable24-72h[6][7]

Disclaimer: The data in Table 2 is for informational purposes only and does not represent a direct head-to-head comparison. IC50 values can vary significantly based on experimental conditions.[6][7]

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects through the modulation of several key signaling pathways involved in cell proliferation, apoptosis, and survival.

This compound's multifaceted anti-cancer mechanism of action.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and standard chemotherapeutic drugs on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, H1299, HCT-116)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound, Doxorubicin, 5-FU, Cisplatin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multiskan Spectrum Microplate Reader

Procedure:

  • Seed cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of this compound or the standard drug for 24, 48, or 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

II. This compound in Inflammatory Diseases: A Potential Alternative to NSAIDs

This compound has demonstrated significant anti-inflammatory properties in various preclinical models, suggesting its potential as a therapeutic agent for inflammatory conditions such as inflammatory bowel disease (IBD).

Comparative Efficacy Data

The following table provides an indirect comparison of the in vivo efficacy of this compound with standard-of-care nonsteroidal anti-inflammatory drugs (NSAIDs) in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model.

Table 3: Indirect Comparison of this compound and NSAIDs in a DSS-Induced Colitis Mouse Model.

CompoundDosageKey FindingsReference
This compound 50 mg/kgAmeliorated weight loss, diarrhea, and colon shortening; Reduced inflammatory infiltration and expression of pro-inflammatory mediators (TNF-α, IL-6, IL-1β).[3][8][3][8]
Celecoxib (B62257) 10 mg/kgAmeliorated clinical symptoms and histological damage; Reduced pro-inflammatory factors and enhanced intestinal barrier function.[9][9]
Ibuprofen (B1674241) 1 mg/ml in drinking waterAttenuated weight loss and inhibited the increase in Rac1b expression, a protein associated with inflammation.[10][10]

Disclaimer: The data presented is from separate studies and does not constitute a direct head-to-head comparison.

Signaling Pathways and Mechanism of Action

This compound's anti-inflammatory effects are mediated through the inhibition of key pro-inflammatory signaling pathways, including the NF-κB and MAPK pathways.

This compound's Anti-Inflammatory Signaling Pathways cluster_inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) cluster_pathways Signaling Pathways cluster_response Inflammatory Response This compound This compound MAPK MAPK This compound->MAPK inhibits NFkB NFkB This compound->NFkB inhibits LPS LPS LPS->MAPK LPS->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines NFkB->Cytokines

This compound's inhibition of key inflammatory signaling pathways.
Experimental Protocol: DSS-Induced Colitis in Mice

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound compared to standard NSAIDs.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Dextran sulfate sodium (DSS)

  • This compound, Celecoxib, or Ibuprofen

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Induce acute colitis by administering 2.5-3.5% (w/v) DSS in the drinking water for 7 days.

  • Administer this compound (e.g., 50 mg/kg, p.o.), celecoxib (e.g., 10 mg/kg, p.o.), or ibuprofen (e.g., 1 mg/ml in drinking water) daily during the DSS administration period.

  • Monitor body weight, stool consistency, and rectal bleeding daily to calculate the Disease Activity Index (DAI).

  • At the end of the experiment, euthanize the mice and collect colon tissue for histological analysis and measurement of inflammatory markers (e.g., MPO activity, cytokine levels via ELISA or qPCR).

  • Measure colon length as an indicator of inflammation.

III. This compound in Neurodegenerative Diseases: A Neuroprotective Agent

Preclinical studies have highlighted this compound's neuroprotective potential, demonstrating its ability to mitigate neuronal damage and inflammation in models of Alzheimer's and Parkinson's disease.

Comparative Efficacy Data

Direct comparative studies of this compound with standard-of-care drugs for neurodegenerative diseases are limited. The following table provides an overview of their effects in respective preclinical models.

Table 4: Overview of this compound and Standard-of-Care Drugs in Neurodegenerative Disease Models.

Disease ModelCompoundDosageKey FindingsReference
Alzheimer's Disease (APP/PS1 Mice) This compound25 mg/kgImproved spatial learning and memory; Reduced amyloid-β plaque formation and neuroinflammation.[11][12][11][12]
Alzheimer's Disease (Various Models) MemantineVariousImproves cognition and reduces Alzheimer's-like neuropathology in transgenic mice.[13][14][15][13][14][15]
Parkinson's Disease (MPTP-induced) L-DOPA8 mg/kg/dayImproves behavioral deficits and enhances tyrosine hydroxylase levels.[16][16]
Signaling Pathways and Mechanism of Action

This compound's neuroprotective effects are attributed to its ability to modulate pathways involved in oxidative stress and neuroinflammation, such as the Nrf2/HO-1 pathway.

This compound's Neuroprotective Signaling Pathway cluster_stress Oxidative Stress & Neuroinflammation cluster_pathway Protective Pathway cluster_outcome Cellular Outcome This compound This compound Nrf2 Nrf2 This compound->Nrf2 activates OxidativeStress OxidativeStress OxidativeStress->Nrf2 induces HO1 HO1 Nrf2->HO1 activates HO1->OxidativeStress inhibits Neuroprotection Neuroprotection HO1->Neuroprotection

This compound's activation of the Nrf2/HO-1 neuroprotective pathway.
Experimental Protocol: Alzheimer's Disease Mouse Model (APP/PS1)

Objective: To assess the neuroprotective effects of this compound in a transgenic mouse model of Alzheimer's disease.

Materials:

  • APP/PS1 double transgenic mice

  • Wild-type C57BL/6 mice (control)

  • This compound (25 mg/kg)

  • Saline solution

  • Morris Water Maze apparatus

  • Equipment for immunohistochemistry and Western blotting

Procedure:

  • Randomly divide APP/PS1 mice into a treatment group (intraperitoneal injection of 25 mg/kg this compound daily for 30 days) and a model group (saline injection). A wild-type control group also receives saline.[11][12]

  • After the treatment period, conduct the Morris Water Maze test to evaluate spatial learning and memory.

  • Euthanize the mice and collect brain tissue.

  • Perform immunohistochemistry to assess amyloid-β plaque formation.

  • Use Western blotting or ELISA to measure the levels of NLRP3 inflammasome-related proteins and inflammatory cytokines (TNF-α, IL-1β).

Conclusion

The preclinical data presented in this guide highlight the therapeutic potential of this compound across a spectrum of diseases. In oncology, this compound demonstrates promise as a synergistic agent with standard chemotherapy. In inflammatory conditions, it shows comparable efficacy to NSAIDs in animal models, warranting further investigation. Furthermore, its neuroprotective properties in models of Alzheimer's and Parkinson's disease suggest a potential role in mitigating these debilitating conditions. While the current evidence is compelling, further research, including direct head-to-head comparative studies and eventual clinical trials, is necessary to fully elucidate the therapeutic value of this compound in comparison to standard-of-care drugs.

References

Unveiling the Bioactivity of Acacetin: A Comparative Guide to Replicating Published Findings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the ability to replicate and build upon existing research is paramount. This guide provides a comprehensive comparison of published findings on the bioactivity of Acacetin, a naturally occurring flavonoid. We delve into its anticancer, anti-inflammatory, and neuroprotective effects, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

This compound (5,7-dihydroxy-4'-methoxyflavone) has garnered significant attention for its diverse pharmacological activities.[1][2] Preclinical evidence highlights its potential as a therapeutic agent in various diseases. This guide aims to equip researchers with the necessary information to objectively evaluate and replicate these promising findings.

Quantitative Data Summary

To facilitate a clear comparison of this compound's efficacy across different experimental models, the following tables summarize key quantitative data from various studies.

Anticancer Activity
Cell LineCancer TypeIC50 Value (µM)Key FindingsReference(s)
HepG2Human Hepatocellular CarcinomaNot specifiedInhibited proliferation by inducing apoptosis and G1 phase cell cycle arrest. Increased expression of p53 and p21/WAF1.[3][3]
Huh-7Human Hepatocellular CarcinomaNot specifiedSuppressed cell proliferation by inhibiting STAT3 activation and upstream kinases c-Src, JNK1, and JNK2.[4][5][4][5]
HepG2/RARγHuman Hepatocellular Carcinoma (in vivo)30 mg/kgDecreased tumor volume by 61.1% in a BALB/c mouse model.[6][6]
VariousGastric, Colorectal, Bladder CancerNot specifiedIn silico and in vitro studies show inhibition of EGFR, PI3K/AKT, and STAT3 pathways.[7][8][7][8]
Anti-inflammatory Activity
ModelConditionThis compound Concentration/DoseKey FindingsReference(s)
BV-2 (microglia)LPS-stimulatedNot specifiedSuppressed the expression of NO, iNOS, PGE2, COX2, TNF-α, and IL-1β.[9][9]
RAW264.7 (macrophages)LPS-stimulatedUp to 45 µmol/LReduced production of NO and protein levels of iNOS and COX-2 in a dose-dependent manner.[10][10]
Mouse ModelDextran Sulfate Sodium (DSS)-induced colitis50 or 150 mg/kgAlleviated clinical symptoms, inhibited macrophage inflammatory response, and restored gut microbiota.[10][10]
Mouse ModelLPS-induced acute lung injury50 mg/kgAlleviated lung injury by inhibiting the production of ROS and increasing the activity of HO-1 and Nrf2.[9][9]
Mouse ModelCerebral ischemia-reperfusion injury25 mg/kgReduced infarct volume and neurological function scores by inhibiting microglia-mediated inflammation and the NLRP3 signaling pathway.[11][11]
Neuroprotective Effects
ModelDisease/Injury ModelThis compound Concentration/DoseKey FindingsReference(s)
Primary mesencephalic cultureMPP+-induced Parkinson's Disease modelNot specifiedProtected dopaminergic cells and inhibited the production of inflammatory factors.[12][12]
Mouse ModelMPTP-induced Parkinson's Disease10 mg/kg/dayInhibited degeneration of dopaminergic neurons and microglia activation.[12][12]
Mouse ModelSpinal Cord Injury (SCI)Not specifiedRecovered motor function, improved neuron integrity, and reduced neuroinflammation and oxidative stress via the Nrf2/HO-1 pathway.[13][13]
Mouse ModelIschemic StrokeNot specifiedMitigated ischemic stroke by inhibiting microglial overactivation and modulating the NF-κB/NLRP3 pathway.[9][14][9][14]
AD Mouse ModelAlzheimer's DiseaseNot specifiedImpeded NLRP3 inflammasome activation, reduced inflammatory cytokine release, and attenuated senile plaque development.[9][14][9][14]

Experimental Protocols

To ensure the reproducibility of the cited findings, this section provides detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.[15]

  • Cell Seeding: Plate cells (e.g., HepG2, Huh-7) in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well and incubate for 24 hours.[15]

  • Treatment: Treat cells with various concentrations of this compound (dissolved in a vehicle like DMSO) for desired time periods (e.g., 24, 48, 72 hours).[15]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control group. The IC50 value can be determined from the dose-response curve.[15]

Apoptosis Assay (Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V and Propidium Iodide (PI) staining.[15]

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound as described for the cell viability assay.[15]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[15]

  • Staining: Resuspend the cells in 1X Annexin-binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.[15]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[15]

Western Blot Analysis

This technique is used to detect specific protein molecules from a mixture of proteins.[15]

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total proteins.

  • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[15]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.[15]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, caspases, Bcl-2, Bax, p-AKT, total AKT, p-STAT3, total STAT3) overnight at 4°C.[4][15]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and a generalized experimental workflow.

cluster_0 This compound's Anticancer Mechanisms cluster_1 PI3K/AKT Pathway cluster_2 STAT3 Pathway cluster_3 Apoptosis Induction This compound This compound PI3K PI3K This compound->PI3K inhibition STAT3 STAT3 This compound->STAT3 inhibition Bax Bax This compound->Bax activation Bcl2 Bcl2 This compound->Bcl2 inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR p53 p53 AKT->p53 IL6 IL6 JAK2 JAK2 IL6->JAK2 JAK2->STAT3 cSrc cSrc cSrc->STAT3 Cytochrome_c Cytochrome_c Bax->Cytochrome_c Caspase9 Caspase9 Cytochrome_c->Caspase9 Caspase3 Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Cytochrome_c FasL_Fas FasL_Fas Caspase8 Caspase8 FasL_Fas->Caspase8 Caspase8->Caspase3

This compound's modulation of key anticancer signaling pathways.

cluster_0 This compound's Anti-inflammatory Mechanisms cluster_1 NF-κB Pathway cluster_2 NLRP3 Inflammasome cluster_3 Nrf2/HO-1 Pathway This compound This compound NF_kappaB NF_kappaB This compound->NF_kappaB inhibition NLRP3 NLRP3 This compound->NLRP3 inhibition Nrf2 Nrf2 This compound->Nrf2 LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NF_kappaB Inflammatory_Cytokines Inflammatory_Cytokines NF_kappaB->Inflammatory_Cytokines TNF-α, IL-1β, IL-6 NF_kappaB->NLRP3 Caspase1 Caspase1 NLRP3->Caspase1 IL_1beta_IL_18 IL_1beta_IL_18 Caspase1->IL_1beta_IL_18 HO1 HO1 Nrf2->HO1 Antioxidant_Response Antioxidant_Response HO1->Antioxidant_Response

This compound's impact on inflammatory signaling cascades.

cluster_0 General Experimental Workflow for this compound Bioactivity start Cell Culture / Animal Model treatment This compound Treatment start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis protein Western Blot Analysis treatment->protein data Data Analysis viability->data apoptosis->data protein->data conclusion Conclusion data->conclusion

A generalized workflow for evaluating this compound's efficacy.

Concluding Remarks

The compiled data and protocols offer a solid foundation for researchers investigating the bioactivity of this compound. While the preclinical evidence is compelling, it is important to acknowledge the challenges in translating these findings to clinical applications, primarily due to this compound's low bioavailability.[6][16][17] Future research focusing on novel drug delivery systems and structural modifications may help overcome these limitations and unlock the full therapeutic potential of this promising natural compound.[6]

References

A Head-to-Head Comparison of Acacetin Extraction Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of acacetin, a promising flavonoid with diverse pharmacological activities, is a critical first step. This guide provides an objective comparison of various extraction methods, supported by experimental data, to aid in the selection of the most suitable technique for your research needs.

Performance Comparison of this compound Extraction Methods

The choice of extraction method significantly impacts the yield, purity, and overall efficiency of obtaining this compound from plant sources. Below is a summary of quantitative data for different extraction techniques. It is important to note that direct head-to-head comparisons of all methods on the same plant material are limited in the literature. The data presented is a synthesis of findings from various studies on flavonoid extraction, including those on Chrysanthemum morifolium and Turnera diffusa, both known sources of this compound.

Method Typical Yield (%) Typical Purity (%) Solvent Consumption Extraction Time Key Advantages Key Disadvantages
Soxhlet Extraction ModerateModerateHighLong (6-24 h)Simple, well-establishedTime-consuming, large solvent volume, potential for thermal degradation
Maceration Low to ModerateLow to ModerateHighVery Long (days)Simple, requires minimal equipmentInefficient, time-consuming, large solvent volume
Ultrasound-Assisted Extraction (UAE) High (e.g., ~5.24% total flavonoids from C. morifolium)[1]Moderate to HighLow to ModerateShort (10-60 min)[2]Fast, efficient, reduced solvent useRequires specialized equipment, potential for localized heating
Microwave-Assisted Extraction (MAE) HighModerate to HighLow to ModerateVery Short (2-10 min)Very fast, efficient, reduced solvent useRequires specialized equipment, potential for localized overheating
Supercritical Fluid Extraction (SFE) VariableHighLow (CO2 is recycled)Moderate"Green" solvent (CO2), high selectivity, solvent-free extract[3]High initial equipment cost, may require co-solvents for polar compounds[4][5]
Ionic Liquid-Based Extraction (ILBE) HighHighLow (ILs can be recycled)Short to ModerateHigh selectivity, "green" potential with recyclable solvents[6][7][8]High cost of ionic liquids, potential for product contamination if not properly handled

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized based on common practices found in the literature and should be optimized for specific plant materials and desired outcomes.

Ultrasound-Assisted Extraction (UAE) of this compound from Chrysanthemum morifolium

This protocol is based on optimized parameters for flavonoid extraction from Chrysanthemum morifolium.[2][1]

Materials and Equipment:

  • Dried and powdered Chrysanthemum morifolium flowers

  • 75% Ethanol (B145695)

  • Ultrasonic bath or probe sonicator

  • Filter paper or centrifugation system

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh 10 g of dried, powdered Chrysanthemum morifolium flowers.

  • Extraction:

    • Place the sample in a flask and add 250 mL of 75% ethanol (liquid-to-solid ratio of 25:1).[2][1]

    • Place the flask in an ultrasonic bath.

    • Set the extraction temperature to 80°C.[2][1]

    • Apply ultrasonic treatment for 35 minutes.[2][1]

  • Separation:

    • After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

    • Alternatively, centrifuge the mixture and decant the supernatant.

  • Solvent Evaporation:

    • Concentrate the extract using a rotary evaporator under reduced pressure to remove the ethanol.

  • Purification (Optional):

    • The crude extract can be further purified using column chromatography (e.g., silica (B1680970) gel or Sephadex LH-20) to isolate this compound.

Microwave-Assisted Extraction (MAE)

This protocol provides a general workflow for MAE of flavonoids from plant materials.

Materials and Equipment:

  • Dried and powdered plant material

  • Appropriate solvent (e.g., ethanol, methanol)

  • Microwave extraction system

  • Filter paper or centrifugation system

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh 5 g of dried, powdered plant material.

  • Extraction:

    • Place the sample in a microwave-safe extraction vessel.

    • Add 100 mL of solvent.

    • Set the microwave power (e.g., 500 W) and extraction time (e.g., 5 minutes).

    • Set the temperature control, if available (e.g., 60°C).

  • Separation:

    • After extraction, allow the vessel to cool.

    • Filter or centrifuge the mixture to separate the extract from the solid residue.

  • Solvent Evaporation:

    • Concentrate the extract using a rotary evaporator.

Supercritical Fluid Extraction (SFE)

This protocol outlines the basic steps for SFE using supercritical CO₂.

Materials and Equipment:

  • Dried, powdered, and preferably deoiled plant material

  • Supercritical fluid extraction system

  • CO₂ cylinder

  • Co-solvent (e.g., ethanol), if needed

  • Collection vessel

Procedure:

  • Sample Loading: Pack the dried plant material into the extraction vessel.

  • System Setup:

    • Set the extraction temperature (e.g., 50°C) and pressure (e.g., 300 bar).[4]

    • If using a co-solvent, set the co-solvent pump flow rate (e.g., 5% ethanol).[4]

  • Extraction:

    • Pump liquid CO₂ into the system, where it is heated and pressurized to a supercritical state.

    • The supercritical CO₂ (with co-solvent, if used) passes through the extraction vessel, dissolving the this compound.

  • Separation and Collection:

    • The extract-laden supercritical fluid flows into a separator vessel at a lower pressure and temperature.

    • This causes the CO₂ to return to a gaseous state, precipitating the extract.

    • The extract is collected in the separator, and the CO₂ is recycled.

Visualizing Workflows and Pathways

To better understand the experimental processes and the biological context of this compound, the following diagrams have been generated using Graphviz.

UAE_Workflow Start Start: Dried Plant Material Mixing Mixing with Solvent (e.g., 75% Ethanol) Start->Mixing Ultrasonication Ultrasonication (e.g., 35 min, 80°C) Mixing->Ultrasonication Separation Filtration / Centrifugation Ultrasonication->Separation Evaporation Solvent Evaporation (Rotary Evaporator) Separation->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract Purification Purification (Column Chromatography) Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Ultrasound-Assisted Extraction (UAE) Workflow

Acacetin_Signaling_Pathways cluster_inflammation Anti-Inflammatory Effects cluster_antioxidant Antioxidant Effects cluster_apoptosis Anti-Cancer Effects Acacetin1 This compound NFkB NF-κB Pathway Acacetin1->NFkB inhibits MAPK MAPK Pathway (ERK, JNK, p38) Acacetin1->MAPK modulates Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation Acacetin2 This compound Nrf2 Nrf2/HO-1 Pathway Acacetin2->Nrf2 activates Oxidative_Stress Oxidative Stress Nrf2->Oxidative_Stress reduces Acacetin3 This compound PI3K_Akt PI3K/Akt/mTOR Pathway Acacetin3->PI3K_Akt inhibits Apoptosis Apoptosis PI3K_Akt->Apoptosis regulates

References

Acacetin's Potency Against Different Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acacetin, a naturally occurring flavonoid, has demonstrated significant potential as an anticancer agent by influencing a variety of cellular processes. This guide provides a comparative analysis of this compound's potency against a range of cancer cell lines, supported by experimental data. It also details the experimental methodologies used to ascertain these findings and visualizes the key signaling pathways affected by this compound.

Data Presentation: Comparative Potency of this compound (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines, providing a quantitative comparison of its cytotoxic effects.

Cancer TypeCell LineIC50 (µM)Incubation Time (hours)
Gastric Cancer MKN4554.0924
45.0248[1]
36.9672[1]
MGC80348.3624
33.4548[1]
19.9772[1]
Hepatocellular Carcinoma HepG2~2524[2]
Huh-7Not explicitly stated, but inhibits proliferation24, 48, 72[3][4]
Non-Small-Cell Lung Cancer A54928.3172[5]
H129931.2472[5]
Breast Cancer MCF-7Inhibits survival at 20-80 µM24, 48[6]
MDA-MB-468Inhibits survival at 20-80 µM24, 48[6]
Prostate Cancer DU145Strong inhibition at 25-100 µM24, 48, 72
Leukemia JurkatInduces apoptosis at 10 µM24
K562Not available

Experimental Protocols

The following is a detailed methodology for a key experiment cited in this guide, the MTT assay, which is widely used to assess cell viability and determine the cytotoxic potential of compounds like this compound.

MTT Cell Viability Assay

This protocol outlines the steps to determine the effect of this compound on the viability of cancer cells.

Materials:

  • This compound

  • Target cancer cell lines

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a CO2 incubator.

    • Harvest cells using Trypsin-EDTA and perform a cell count to ensure viability is above 90%.

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.[7]

    • Incubate the plates for 24 hours to allow for cell attachment.[7]

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 µM).[8]

    • After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells.[7]

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).[8]

    • Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours).[8]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

    • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.[7]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells.

    • The IC50 value, the concentration of this compound that causes 50% inhibition of cell viability, can be determined by plotting a dose-response curve.

Signaling Pathways and Experimental Workflows

This compound exerts its anticancer effects by modulating various signaling pathways. The following diagrams, created using the DOT language, illustrate some of the key pathways and a general experimental workflow.

cluster_0 Experimental Workflow: MTT Assay Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment MTT Incubation MTT Incubation This compound Treatment->MTT Incubation Formazan Solubilization Formazan Solubilization MTT Incubation->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis (IC50) Data Analysis (IC50) Absorbance Reading->Data Analysis (IC50)

A general workflow for determining the IC50 of this compound using the MTT assay.

This compound This compound EGFR EGFR This compound->EGFR Inhibits PI3K PI3K This compound->PI3K Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces EGFR->PI3K STAT3 STAT3 EGFR->STAT3 ERK ERK EGFR->ERK Akt Akt PI3K->Akt Snail Snail Akt->Snail EMT EMT Snail->EMT Proliferation Proliferation STAT3->Proliferation ERK->Proliferation

This compound's impact on EGFR and PI3K/Akt signaling pathways in gastric cancer.[1]

This compound This compound STAT3 STAT3 This compound->STAT3 Inhibits Phosphorylation Apoptosis Apoptosis This compound->Apoptosis Induces pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation GeneTranscription GeneTranscription Nucleus->GeneTranscription Proliferation Proliferation GeneTranscription->Proliferation This compound This compound FasL Fas Ligand This compound->FasL Upregulates Mitochondria Mitochondria This compound->Mitochondria Induces Stress FasR Fas Receptor FasL->FasR Binds DISC DISC Formation FasR->DISC Caspase8 Caspase-8 DISC->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase9->Caspase3 Activates

References

Validating Molecular Docking Predictions for Acacetin: An Experimental Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computational molecular docking predictions for the natural flavonoid acacetin with corresponding experimental validation data. By presenting quantitative data, detailed experimental protocols, and clear visualizations, this document aims to serve as a valuable resource for researchers in the fields of pharmacology and drug discovery.

Introduction

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule, such as this compound, to a macromolecular target, typically a protein. While these in silico predictions offer valuable insights into potential drug-target interactions, experimental validation is crucial to confirm these findings and advance our understanding of a compound's mechanism of action. This guide synthesizes published data to bridge the gap between computational predictions and experimental reality for this compound, a flavonoid with demonstrated anti-inflammatory and anti-cancer properties.[1][2][3]

Quantitative Comparison of Docking Predictions and Experimental Data

Molecular docking studies have predicted that this compound can bind to several key proteins involved in cancer and inflammation. The binding affinity is often expressed as a docking score in kcal/mol, where a more negative value suggests a more favorable interaction. Experimental validation confirms these interactions and quantifies them using metrics like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Target ProteinPredicted Docking Score (kcal/mol)Experimental Validation Method(s)Quantitative Experimental ResultsReference(s)
EGFR Favorable docking score reportedDARTS, CETSA, Western BlotDirect binding confirmed; Reduced EGFR phosphorylation[4][5]
STAT3 -9.0DARTS, CETSA, Pull-down assay, Western BlotDirect binding to SH2 domain confirmed; Decreased p-STAT3 (Tyr705)[5][6]
AKT1 Not specifiedWestern BlotReduced p-AKT and p-PI3K levels[4]
SRC -6.9Western BlotInhibited upregulation of p-Src[1][2][4][7]
PTGS2 (COX-2) Higher than SRC, EGFR, ESR1Western Blot, qPCRDecreased protein and mRNA expression[1][2][8]
HSP90AA1 -7.1Docking only-[4]
TNF -6.4Docking only-[4]
IL-6 -4.12ELISADecreased levels in liver and lung tissues[1][2][4]
MYC -4.37Docking only-[4]
MAO-B Favorable docking scoreEnzyme Inhibition AssayIC50: 0.198 µM; Ki: 45 nM (competitive inhibition)[9]
CYP1A2 Not applicableIn vitro enzyme inhibitionKi: < 8.32 µM (mixed inhibition)[10]
CYP2B1 Not applicableIn vitro enzyme inhibitionKi: < 8.32 µM (competitive inhibition)[10]
CYP2C11 Not applicableIn vitro enzyme inhibitionKi: < 8.32 µM (competitive inhibition)[10]
CYP2E1 Not applicableIn vitro enzyme inhibitionKi: < 8.32 µM (competitive inhibition)[10]
CYP3A2 Not applicableIn vitro enzyme inhibitionKi: < 8.32 µM (mixed inhibition)[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of scientific findings. Below are summaries of key experimental protocols used to validate this compound's molecular docking predictions.

Biophysical Binding Assays
  • Drug Affinity Responsive Target Stability (DARTS): This method assesses direct binding between a small molecule and a protein.[4][5][6] It is based on the principle that a ligand-bound protein is more resistant to proteolysis.

    • Incubate cell lysate with either this compound or a vehicle control.

    • Subject the lysates to digestion with a protease (e.g., pronase).

    • Analyze the protein bands via SDS-PAGE and Western blotting to detect the target protein. A more intact band in the this compound-treated sample compared to the control indicates binding.

  • Cellular Thermal Shift Assay (CETSA): CETSA evaluates target engagement in a cellular context.[4][5][6] The binding of a ligand typically stabilizes the target protein, leading to a higher melting temperature.

    • Treat intact cells or cell lysates with this compound or a vehicle control.

    • Heat the samples across a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Detect the amount of soluble target protein at each temperature by Western blotting. A shift in the melting curve to a higher temperature in the presence of this compound confirms binding.

Enzyme Inhibition and Activity Assays
  • Western Blotting for Phosphorylated Proteins: This technique is widely used to assess the inhibition of kinase activity.[1][2][7]

    • Treat cells with this compound for a specified time.

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Transfer proteins to a membrane and probe with primary antibodies specific for the phosphorylated form of the target protein (e.g., p-EGFR, p-STAT3, p-AKT).

    • Use a secondary antibody conjugated to an enzyme for detection. A decrease in the signal in this compound-treated cells indicates inhibition.

  • In Vitro Enzyme Inhibition Assays (e.g., for CYPs and MAO-B): These assays directly measure the effect of a compound on enzyme activity using specific substrates.[9][10]

    • Incubate the recombinant enzyme (e.g., rat liver microsomes for CYPs) with a probe substrate and varying concentrations of this compound.

    • After a set incubation period, stop the reaction.

    • Quantify the formation of the metabolite using methods like UPLC-MS/MS.

    • Calculate IC50 and Ki values from the concentration-response curves.

Cell-Based Assays
  • Cell Viability/Proliferation Assay (e.g., MTT Assay): This assay measures the metabolic activity of cells as an indicator of cell viability.[1][2]

    • Seed cells in a 96-well plate and treat with various concentrations of this compound.

    • After the desired incubation time, add MTT reagent to the wells.

    • Incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

    • Solubilize the crystals and measure the absorbance at a specific wavelength.

  • Apoptosis Assays (e.g., TUNEL): Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to detect DNA fragmentation, a hallmark of apoptosis.[11]

    • Treat cells with this compound.

    • Fix and permeabilize the cells.

    • Incubate with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs.

    • Analyze the cells by fluorescence microscopy or flow cytometry to detect labeled, apoptotic cells.

Visualizing the Validation Process and Biological Pathways

Diagrams created using Graphviz (DOT language) help to visualize the complex relationships in molecular docking validation and the signaling pathways affected by this compound.

G cluster_computational In Silico Prediction cluster_experimental Experimental Validation docking Molecular Docking biophysical Biophysical Assays (DARTS, CETSA) docking->biophysical Confirms Direct Binding network Network Pharmacology biochemical Biochemical Assays (Enzyme Inhibition) network->biochemical Identifies Targets cell_based Cell-Based Assays (Apoptosis, Proliferation) biochemical->cell_based Links to Cellular Effects in_vivo In Vivo Models (Xenografts) cell_based->in_vivo Translates to Organism Level

Caption: Workflow for validating molecular docking predictions.

G This compound This compound EGFR EGFR This compound->EGFR Inhibits PI3K PI3K This compound->PI3K Inhibits STAT3 STAT3 This compound->STAT3 Inhibits EGFR->PI3K AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis STAT3->Proliferation STAT3->Apoptosis

Caption: Simplified signaling pathways inhibited by this compound.

References

Acacetin vs. Its Glycosides: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative biochemical and pharmacological properties of the flavone (B191248) acacetin and its naturally occurring glycoside derivatives.

This compound, a naturally occurring flavone found in a variety of plants, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1][2] It is often found in nature not as a free aglycone, but attached to sugar moieties, forming glycosides such as linarin (B1675465) and tilianin.[1] This comparative guide provides an in-depth analysis of this compound and its glycosides, presenting key experimental data, detailed methodologies, and mechanistic insights to aid in research and drug development.

Biochemical and Pharmacokinetic Profile: A Tale of Two Forms

The presence of a sugar moiety significantly alters the physicochemical properties of the parent flavonoid, impacting its solubility, stability, and bioavailability. While this compound itself has low water solubility, its glycosidic forms are generally more water-soluble.[3]

Table 1: Comparative Physicochemical and Pharmacokinetic Properties

PropertyThis compound (Aglycone)Tilianin (this compound-7-O-β-D-glucoside)Linarin (this compound-7-O-rutinoside)
Water Solubility LowHigher than this compoundHigher than this compound
Oral Bioavailability Low (reported as low as 2.34% in some studies)[3]Generally considered to be absorbed more quickly[3]Undergoes extensive first-pass metabolism[1]

Pharmacological Activity: A Comparative Overview

The biological activities of this compound and its glycosides can vary significantly, with the aglycone often exhibiting greater potency in in vitro assays. However, the improved bioavailability of glycosides may lead to significant in vivo effects.

Anticancer Activity

Experimental evidence suggests that this compound is a more potent anticancer agent than its glycoside derivatives in vitro.

Table 2: Comparative Anticancer Activity of this compound and Linarin

CompoundCancer Cell LineAssayKey Findings
This compound Prostate (LNCaP, DU145)Cell Growth InhibitionStronger, dose- and time-dependent inhibition of cell growth compared to linarin.[4]
Apoptosis InductionMore potent induction of apoptosis.[4]
NSCLC (A549)Cell Viability (MTT)IC50: 28.31 µM (72h)[5]
NSCLC (H1299)Cell Viability (MTT)IC50: 31.24 µM (72h)[5]
Linarin Prostate (LNCaP, DU145)Cell Growth InhibitionModerate cell growth inhibition.[4]
Apoptosis InductionModerate induction of apoptosis.[4]

Note: IC50 values indicate the concentration required to inhibit 50% of cell growth. A lower IC50 value indicates greater potency.

Anti-inflammatory Activity

Both this compound and its glycosides exhibit anti-inflammatory properties through the modulation of key signaling pathways.

Table 3: Comparative Anti-inflammatory Activity

CompoundAssayModel SystemIC50 / Key Findings
This compound Nitric Oxide (NO) Production InhibitionLPS-induced RAW 264.7 cellsIC50 = 23.93 ± 1.74 µM[6]
Tilianin Pro-inflammatory Cytokine ProductionLPS-stimulated macrophagesDownregulates TNF-α and IL-6 production.[7]
Antioxidant Activity

The antioxidant capacity of flavonoids is a key aspect of their therapeutic potential.

Table 4: Antioxidant Activity of this compound

AssayIC50 (µM)
Superoxide Anion (·O2−) Scavenging Higher than its dimer, isoginkgetin[8][9]
DPPH Radical Scavenging Data not directly comparable to its glycosides in the same study.[9]
ABTS Radical Scavenging Data not directly comparable to its glycosides in the same study.[9]

Note: Direct comparative IC50 values for this compound and its common glycosides in the same antioxidant assays are limited in the reviewed literature.

Mechanisms of Action: Signaling Pathways

This compound and its glycosides exert their pharmacological effects by modulating a variety of intracellular signaling pathways.

Signaling_Pathways cluster_this compound This compound cluster_tilianin Tilianin This compound This compound MAPK MAPK (p38, JNK, ERK) This compound->MAPK Modulates NFkB NF-κB This compound->NFkB Inhibits Nrf2 Nrf2 This compound->Nrf2 Activates PI3K_Akt PI3K/Akt/mTOR This compound->PI3K_Akt Modulates Cell Proliferation, Inflammation Cell Proliferation, Inflammation MAPK->Cell Proliferation, Inflammation Inflammation, Cell Survival Inflammation, Cell Survival NFkB->Inflammation, Cell Survival Antioxidant Response Antioxidant Response Nrf2->Antioxidant Response Cell Growth, Survival Cell Growth, Survival PI3K_Akt->Cell Growth, Survival Tilianin Tilianin TNFa_NFkB TNF-α/NF-κB Tilianin->TNFa_NFkB Downregulates PI3K_Akt_Gly PI3K/Akt Tilianin->PI3K_Akt_Gly Activates Inflammation Inflammation TNFa_NFkB->Inflammation Cardioprotection Cardioprotection PI3K_Akt_Gly->Cardioprotection

Figure 1: Key signaling pathways modulated by this compound and Tilianin.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the pharmacological activities of this compound and its glycosides.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

MTT_Workflow start Seed cells in 96-well plate treat Treat with this compound or Glycosides start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read

Figure 2: General workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells (e.g., A549, H1299, LNCaP, DU145) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its glycosides for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Nitric Oxide (NO) Production Inhibition Assay

This assay measures the anti-inflammatory potential of compounds by quantifying the inhibition of NO production in LPS-stimulated macrophages.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of this compound or its glycosides for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm. The amount of nitrite (B80452), a stable product of NO, is determined using a sodium nitrite standard curve.

NF-κB Activation Assay (Reporter Gene Assay)

This assay is used to determine if a compound inhibits the NF-κB signaling pathway.

NFkB_Workflow transfect Transfect cells with NF-κB luciferase reporter plasmid treat_compound Treat with this compound or Glycoside transfect->treat_compound stimulate Stimulate with TNF-α or LPS treat_compound->stimulate lyse Lyse cells and add luciferin substrate stimulate->lyse measure Measure luminescence lyse->measure

Figure 3: Workflow for the NF-κB luciferase reporter assay.

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a NF-κB-luciferase reporter plasmid and a control plasmid (e.g., β-galactosidase).

  • Compound Treatment: After 24 hours, treat the cells with the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. The results are normalized to the control plasmid activity.

Conclusion

The available evidence indicates that while this compound aglycone often demonstrates higher potency in in vitro assays, its glycosidic forms may offer advantages in terms of bioavailability. The choice between this compound and its glycosides for research or therapeutic development will depend on the specific application and biological context. Further direct comparative studies, particularly in vivo, are necessary to fully elucidate the relative therapeutic potential of these compounds. This guide provides a foundational framework for researchers to navigate the complexities of this compound and its glycosides, facilitating more informed experimental design and interpretation of results.

References

Acacetin's Anti-Angiogenic Properties: An In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-angiogenic properties of Acacetin against other flavonoid alternatives. The experimental data, detailed protocols, and signaling pathway visualizations aim to facilitate informed decisions in the pursuit of novel anti-angiogenic therapies.

This compound, a naturally occurring flavone, has demonstrated significant potential as an inhibitor of angiogenesis, the physiological process through which new blood vessels form from pre-existing ones. This process is a hallmark of cancer progression, as tumors require a dedicated blood supply for growth and metastasis. This guide synthesizes in vivo experimental data to validate and compare this compound's anti-angiogenic efficacy.

Performance Comparison: this compound vs. Alternative Flavonoids

The anti-angiogenic activity of this compound has been evaluated in various in vivo models, primarily the Chick Chorioallantoic Membrane (CAM) assay and the Matrigel plug assay. These assays provide quantitative measures of neovascularization and allow for a comparative assessment of different compounds.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to assess the effect of compounds on the development of new blood vessels on the membrane of a chicken embryo.

CompoundDose% Inhibition of AngiogenesisReference
This compound 50 μM~71% (capillary sprouting)
This compound Not specified50% (decrease in micro-vessel density)
Baicalein Not specifiedDose-dependent reduction
Quercetin 20 and 40 µmol/eggSignificant reduction in vascular density
Matrigel Plug Assay

The Matrigel plug assay is another in vivo model where a gel-like matrix containing pro-angiogenic factors is implanted subcutaneously in mice. The formation of new blood vessels into the plug is then quantified.

CompoundDoseEffect on AngiogenesisReference
This compound 25 mg/kg36% decrease in plug weight, 80% decrease in hemoglobin content
This compound 50 mg/kg32% decrease in plug weight, 95% decrease in hemoglobin content
Baicalein 1, 4, 16 μM (in rat aortic ring assay)8.3%, 48.7%, 60.7% inhibition of microvessel outgrowth
Quercetin Not specifiedSignificant inhibition of neovascularization

Note: Direct comparison is challenging due to variations in experimental conditions and reported metrics. The data presented is for illustrative purposes based on available literature.

Signaling Pathways and Experimental Workflows

This compound exerts its anti-angiogenic effects by modulating key signaling pathways involved in endothelial cell proliferation, migration, and tube formation. The primary mechanisms identified are the inhibition of the STAT and AKT/HIF-1α signaling pathways, which subsequently leads to the downregulation of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor.

Acacetin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR VEGFR VEGF->VEGFR activates Angiogenesis Angiogenesis AKT AKT VEGFR->AKT STAT STAT VEGFR->STAT activates This compound This compound This compound->AKT inhibits This compound->STAT inhibits HIF1a HIF-1α AKT->HIF1a activates HIF1a->VEGF HIF1a->Angiogenesis promotes STAT->VEGF upregulates STAT->Angiogenesis promotes

This compound's inhibitory effect on key pro-angiogenic signaling pathways.

Experimental_Workflow_CAM_Assay cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis Fertilized_Eggs Fertilized Chicken Eggs Incubation_Day_0 Incubate at 37°C Fertilized_Eggs->Incubation_Day_0 Window_Opening Create a Window in the Eggshell (Day 3) Incubation_Day_0->Window_Opening Sample_Application Apply Test Compound (e.g., this compound) on CAM (Day 6) Window_Opening->Sample_Application Incubation_Day_6 Incubate for 48-72h Sample_Application->Incubation_Day_6 Image_Acquisition Image the CAM Vasculature Incubation_Day_6->Image_Acquisition Quantification Quantify Blood Vessel Formation Image_Acquisition->Quantification

Workflow of the Chick Chorioallantoic Membrane (CAM) Assay.

Experimental_Workflow_Matrigel_Plug_Assay cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis Matrigel_Mix Prepare Matrigel with Pro-angiogenic Factors and Test Compound Subcutaneous_Injection Subcutaneously Inject Matrigel Mix into Mice Matrigel_Mix->Subcutaneous_Injection Incubation Allow Plug to Solidify and Vascularize (7-21 days) Subcutaneous_Injection->Incubation Plug_Excision Excise Matrigel Plug Incubation->Plug_Excision Hemoglobin_Assay Quantify Hemoglobin Content Plug_Excision->Hemoglobin_Assay Immunohistochemistry Immunohistochemical Staining for Endothelial Markers (e.g., CD31) Plug_Excision->Immunohistochemistry

Workflow of the Matrigel Plug Assay.

Experimental Protocols

Chick Chorioallantoic Membrane (CAM) Assay

This protocol is a standard method for assessing in vivo angiogenesis.

Materials:

  • Fertilized chicken eggs

  • Egg incubator

  • Sterile phosphate-buffered saline (PBS)

  • Test compound (this compound, alternatives) dissolved in a suitable vehicle

  • Small sterile filter paper discs

  • Forceps and scissors

  • Stereomicroscope with a camera

Procedure:

  • Incubate fertilized chicken eggs at 37.5°C in a humidified incubator.

  • On embryonic day 3, create a small window in the eggshell to expose the CAM.

  • On embryonic day 6 or 7, gently place a sterile filter paper disc saturated with the test compound onto the CAM. A vehicle control disc is placed on a separate set of eggs.

  • Seal the window with sterile tape and return the eggs to the incubator for 48-72 hours.

  • After incubation, photograph the area around the filter paper disc under a stereomicroscope.

  • Quantify angiogenesis by counting the number of blood vessel branch points or by measuring the total length of blood vessels in a defined area around the disc. The percentage of inhibition is calculated relative to the vehicle control.

Matrigel Plug Assay

This protocol provides a method for quantifying in vivo angiogenesis in a mammalian system.

Materials:

  • Matrigel (growth factor reduced)

  • Pro-angiogenic factor (e.g., VEGF, bFGF)

  • Test compound (this compound, alternatives)

  • 6-8 week old mice (e.g., C57BL/6 or nude mice)

  • Sterile, cold syringes and needles

  • Hemoglobin quantification kit (e.g., Drabkin's reagent)

  • Antibodies for immunohistochemistry (e.g., anti-CD31)

Procedure:

  • Thaw Matrigel on ice.

  • On ice, mix Matrigel with the pro-angiogenic factor and the test compound or vehicle control.

  • Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of the mice. The Matrigel will form a solid plug at body temperature.

  • After 7-21 days, euthanize the mice and excise the Matrigel plugs.

  • For quantification of angiogenesis:

    • Hemoglobin content: Homogenize the plugs and measure the hemoglobin concentration using a colorimetric assay. This reflects the amount of blood within the plug.

    • Immunohistochemistry: Fix, embed, and section the plugs. Stain the sections with an antibody against an endothelial cell marker (e.g., CD31) to visualize and quantify the microvessel density.

Conclusion

The in vivo data strongly support the anti-angiogenic properties of this compound. Through the inhibition of key signaling pathways such as STAT and AKT/HIF-1α, this compound effectively reduces neovascularization in established experimental models. While direct comparative data with synthetic inhibitors is limited, the evidence presented positions this compound as a promising candidate for further investigation in the development of anti-angiogenic therapies. The provided protocols and pathway diagrams serve as a valuable resource for researchers aiming to validate and expand upon these findings.

A Meta-Analysis of Acacetin's Effectiveness in Preclinical Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acacetin, a naturally occurring flavonoid, has emerged as a compound of significant interest in preclinical research, demonstrating therapeutic potential across a spectrum of diseases, notably in oncology and neuroinflammation. This guide provides a meta-analytical overview of this compound's effectiveness in these key areas, presenting a comparative analysis with other relevant therapeutic agents. The data herein is collated from a range of preclinical in vitro and in vivo studies, with a focus on quantitative outcomes and detailed experimental methodologies to aid in the design and interpretation of future research.

This compound in Gastric Cancer: Targeting EGFR Signaling

This compound has shown notable antitumor effects in preclinical models of gastric cancer, primarily through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This pathway is a critical driver of tumor growth and proliferation in various cancers.

Quantitative Data Summary: this compound vs. Gefitinib (B1684475) in Gastric Cancer Models
Parameter This compound Gefitinib (Alternative) Experimental Model Reference(s)
Tumor Volume Reduction Significant decrease in average tumor size at 50 mg/kgSignificant suppression of tumor growthMKN45 human gastric cancer cell xenograft in BALB/c nude mice[1][2]
In Vitro Apoptosis Promotes apoptosis in MKN45 and MGC803 cellsInduces apoptosis in gastric cancer cell linesMKN45 and MGC803 human gastric cancer cell lines[1][3]
Target Pathway Inhibition Decreases phosphorylation of EGFR, STAT3, and ERKInhibits EGFR and HER2 phosphorylationMKN45 and MGC803 cells[1][3]
Experimental Protocols

In Vivo Xenograft Model for Gastric Cancer: [1][4]

  • Cell Line: MKN45 human gastric cancer cells.

  • Animal Model: Athymic BALB/c or NOD/SCID mice (10-12 weeks old).

  • Procedure: A suspension of one million MKN45 cells in 100-150 µL of Matrigel is injected subcutaneously into the mice. Tumors are allowed to grow to an average size of 80-120 mm³.

  • Treatment: Mice are randomized into treatment and control groups. This compound (e.g., 50 mg/kg) or a vehicle (DMSO) is administered, often intraperitoneally, on a predefined schedule.

  • Data Collection: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., Western blot, immunohistochemistry).

Western Blot Analysis for EGFR/STAT3 Pathway: [1][5]

  • Sample Preparation: Tumor tissues or cell lysates are homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of EGFR, STAT3, and ERK, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow

cluster_0 This compound's Anti-Cancer Mechanism This compound This compound EGFR EGFR This compound->EGFR Inhibits Phosphorylation Apoptosis Apoptosis This compound->Apoptosis Induces STAT3 STAT3 EGFR->STAT3 Activates ERK ERK EGFR->ERK Activates Proliferation Proliferation STAT3->Proliferation Promotes ERK->Proliferation Promotes

This compound inhibits EGFR signaling in gastric cancer.

cluster_1 In Vivo Xenograft Workflow start MKN45 Cell Culture injection Subcutaneous Injection in Nude Mice start->injection growth Tumor Growth to 80-120 mm³ injection->growth randomization Randomization into Treatment Groups growth->randomization treatment This compound/Vehicle Administration randomization->treatment measurement Tumor Volume Measurement treatment->measurement end Tumor Excision and Analysis measurement->end

Workflow for preclinical evaluation of this compound in a xenograft model.

This compound in Neuroinflammation: Modulating Microglial Activation

This compound has demonstrated potent anti-inflammatory effects in preclinical models of neuroinflammation by inhibiting the activation of microglia, the resident immune cells of the central nervous system. Over-activation of microglia contributes to neuronal damage through the release of pro-inflammatory mediators.

Quantitative Data Summary: this compound vs. Alternatives in Neuroinflammation Models
Parameter This compound Celecoxib (B62257) (Alternative) Luteolin (Alternative) Experimental Model Reference(s)
Nitric Oxide (NO) Inhibition Significantly inhibits LPS-induced NO release in BV-2 microgliaInhibits LPS-induced NO release in microglia-Lipopolysaccharide (LPS)-stimulated BV-2 or primary microglia[6][7]
Prostaglandin (B15479496) E2 (PGE2) Inhibition Significantly inhibits LPS-induced PGE2 releaseInhibits LPS-induced PGE2 production-LPS-stimulated BV-2 or primary microglia[6]
Neuroprotection (in vitro) Significantly inhibits 6-OHDA-induced neurotoxicity and increases cell viability-Markedly attenuates 6-OHDA-induced cell viability loss6-hydroxydopamine (6-OHDA)-treated SH-SY5Y neuroblastoma cells[8]
IC50 (Glioblastoma) 43.73 ± 1.19 µM--U87 glioblastoma cells[9]
Experimental Protocols

In Vitro Microglial Activation Assay: [7][10]

  • Cell Line: BV-2 murine microglial cells or primary microglia.

  • Procedure: Cells are seeded in 96-well plates. After adherence, they are pre-treated with various concentrations of this compound or an alternative compound for a specified time (e.g., 1 hour).

  • Stimulation: Neuroinflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture medium.

  • Data Collection: After an incubation period (e.g., 24 hours), the supernatant is collected to measure the concentration of nitric oxide (using the Griess assay) and prostaglandins (B1171923) (using ELISA).

In Vitro Neuroprotection Assay: [8][11]

  • Cell Line: SH-SY5Y human neuroblastoma cells.

  • Procedure: Cells are seeded and allowed to adhere. They are pre-treated with this compound or Luteolin for a set duration.

  • Insult: Neuronal damage is induced by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA).

  • Data Collection: Cell viability is assessed after a further incubation period (e.g., 24 or 48 hours) using assays like the MTT assay.

Signaling Pathway and Logical Comparison

cluster_2 This compound's Anti-Neuroinflammatory Mechanism LPS LPS Microglia Microglia LPS->Microglia Activates NFkB_MAPK NF-κB & MAPK Pathways Microglia->NFkB_MAPK Activates This compound This compound This compound->NFkB_MAPK Inhibits iNOS_COX2 iNOS & COX-2 Expression NFkB_MAPK->iNOS_COX2 Upregulates NO_PGE2 Nitric Oxide (NO) & Prostaglandin E2 (PGE2) iNOS_COX2->NO_PGE2 Produces Neuroinflammation Neuroinflammation NO_PGE2->Neuroinflammation Promotes

This compound inhibits key pathways in neuroinflammation.

cluster_3 Comparative Therapeutic Potential This compound This compound Multi_Target Multi-Target Effects (Anti-inflammatory, Anti-cancer) This compound->Multi_Target Favorable_Safety Generally Favorable Preclinical Safety Profile This compound->Favorable_Safety Flavonoids Other Flavonoids (e.g., Luteolin, Apigenin) Flavonoids->Multi_Target Standard_Drugs Standard Drugs (e.g., Gefitinib, Celecoxib) Specific_Target Specific Target Inhibition (e.g., EGFR, COX-2) Standard_Drugs->Specific_Target

Logical comparison of this compound with alternatives.

References

Safety Operating Guide

Navigating the Safe Disposal of Acacetin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is as crucial as the discoveries they yield. Acacetin, a flavonoid compound, requires meticulous handling and disposal to ensure the safety of laboratory personnel and the protection of the environment. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, aligning with standard laboratory safety and chemical handling protocols.

While this compound is not specifically listed as an acutely hazardous waste by the EPA, it is categorized as a substance that causes skin and eye irritation and may lead to respiratory irritation.[1][2] Therefore, it is imperative to manage all this compound waste streams as hazardous chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1][2]

Personal Protective Equipment (PPE)Specifications
Eye Protection Safety goggles or chemical safety glasses.[1][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1][4]
Body Protection Lab coat or other protective clothing to prevent skin exposure.[1][4]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if irritation is experienced.[1]

An accessible safety shower and eyewash station are mandatory in any area where this compound is handled.[1]

Step-by-Step Disposal Protocol

The following procedure outlines the approved method for disposing of this compound waste, including the pure compound, contaminated labware, and solutions. It is essential to consult with your institution's Environmental Health and Safety (EHS) office to ensure full compliance with local, state, and federal regulations.[1]

Step 1: Waste Identification and Segregation

All waste streams containing this compound must be classified as hazardous chemical waste.[4][5] To prevent accidental mixing of incompatible materials, segregate this compound waste from other laboratory waste types such as non-hazardous, biological, or radioactive waste.[4][6] Do not mix this compound waste with strong oxidizing agents.[1]

Step 2: Waste Collection and Containment
  • Solid Waste: Collect unused this compound powder, contaminated PPE (gloves, lab coats), and contaminated lab supplies (e.g., weigh boats, pipette tips) in a designated, clearly labeled hazardous solid waste container.[7] The container must be chemically compatible with the waste and have a secure, leak-proof closure.[6]

  • Liquid Waste: Collect solutions containing this compound in a dedicated, labeled hazardous liquid waste container.[7] Ensure the container is compatible with the solvent used. Containers should not be filled beyond the neck to allow for expansion.[8]

Step 3: Labeling

Properly label all waste containers with the words "Hazardous Waste," the chemical name "this compound," and any other constituents in the waste stream (e.g., solvents and their approximate concentrations).[9][10] The date of waste accumulation should also be clearly marked.

Step 4: Storage

Store all this compound waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[8][9][10] This area should be inspected weekly for any signs of leakage.[8] Keep waste containers closed at all times, except when adding waste.[5][9]

Step 5: Final Disposal

Do not dispose of this compound down the drain or in the regular trash.[4][5] Contact your institution's EHS office to schedule a pickup of the hazardous waste.[9][10] They will ensure the waste is transported to an approved hazardous waste disposal facility.

Management of Spills

In the event of an this compound spill, ensure adequate ventilation and wear appropriate PPE.[1] For solid spills, sweep up the material and place it into a suitable, closed container for disposal.[1] Avoid generating dust.[1] For liquid spills, absorb the material with an inert substance and place it in the hazardous waste container. All materials used for cleanup must also be disposed of as hazardous waste.[5]

This compound Disposal Workflow

AcacetinDisposalWorkflow start Start: this compound Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Initiate Disposal segregate Segregate Waste (Solid vs. Liquid) ppe->segregate solid_container Solid Waste Container: - Unused this compound - Contaminated PPE - Lab Supplies segregate->solid_container Solid Waste liquid_container Liquid Waste Container: - this compound Solutions segregate->liquid_container Liquid Waste label_waste Label Container: - 'Hazardous Waste' - 'this compound' - Contents & Date solid_container->label_waste liquid_container->label_waste store Store in Satellite Accumulation Area (SAA) label_waste->store ehs_pickup Arrange for EHS Pickup store->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Acacetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Acacetin in a laboratory setting. Our aim is to be your preferred source for laboratory safety and chemical handling information, building trust by delivering value beyond the product itself.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure a safe laboratory environment. The following PPE is recommended:

  • Eye and Face Protection: Always wear chemical safety goggles or a face shield to protect against dust particles and potential splashes.[1][2]

  • Hand Protection: Chemical-resistant gloves are mandatory. While specific breakthrough times for this compound are not available, nitrile rubber gloves are a suitable choice for handling many laboratory chemicals. It is critical to inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A laboratory coat or a disposable gown should be worn to prevent skin contact.[1]

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[1][2] Ensure proper fit and use according to the manufacturer's instructions.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₁₆H₁₂O₅[3][4]
Molecular Weight 284.26 g/mol [3][4]
Melting Point 260-265 °C[5][6]
Solubility in DMSO ~15 mg/mL[3][4]
Solubility in Dimethyl Formamide ~15 mg/mL[3][4]
Solubility in Water Very low (practically insoluble)[5][7]
Solubility in Ethanol (B145695) Very slightly soluble (requires heating)[6]
Storage Temperature 2-8°C (Refrigerated)[6]

Experimental Protocols: Preparation of this compound Solutions

a) Preparation of a Stock Solution for In Vitro Studies

This protocol outlines the preparation of a concentrated this compound stock solution, typically in DMSO, for use in cell culture experiments.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using an analytical balance.

  • Dissolution: Transfer the weighed this compound to a sterile conical tube. Add the calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh sterile tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

b) Preparation of Working Solutions for Cell Culture

  • Thawing: Thaw an aliquot of the this compound stock solution at room temperature.

  • Dilution: In a sterile environment (e.g., a biological safety cabinet), dilute the stock solution to the final desired concentration in pre-warmed cell culture medium. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%, and ideally at 0.1% or lower.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium.

Signaling Pathway: this compound Inhibition of STAT3

This compound has been shown to inhibit the STAT3 signaling pathway, which is often constitutively activated in various cancers.[1][8] The following diagram illustrates a simplified overview of this pathway and the point of inhibition by this compound.

STAT3_Pathway Simplified STAT3 Signaling Pathway and this compound Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. Phosphorylation pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer 4. Dimerization STAT3_dimer_n STAT3 Dimer STAT3_dimer->STAT3_dimer_n 5. Nuclear Translocation This compound This compound This compound->pSTAT3 Inhibition DNA DNA STAT3_dimer_n->DNA 6. DNA Binding Gene_Expression Target Gene Expression DNA->Gene_Expression 7. Transcription

Caption: Simplified STAT3 signaling pathway and the inhibitory action of this compound.

Operational and Disposal Plans

a) Handling and Storage

  • Handling: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[1] Avoid direct contact with skin and eyes. Prevent the formation of dust during handling.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place.[1] It is recommended to store it under refrigeration (2-8°C).[6]

b) Decontamination Procedures

  • Equipment:

    • For non-disposable equipment (e.g., glassware, spatulas), rinse with a solvent in which this compound is soluble, such as ethanol or acetone. Collect the rinsate as chemical waste.

    • Follow the solvent rinse with a thorough wash using soap and water.[2]

  • Work Surfaces:

    • Wipe down the work surface with a cloth dampened with a suitable solvent (e.g., ethanol) to dissolve any this compound residue.

    • Follow with a standard laboratory disinfectant or cleaning solution.

    • Dispose of all cleaning materials (e.g., wipes, bench paper) as solid chemical waste.

c) Disposal Plan

  • Solid Waste:

    • Collect all solid waste contaminated with this compound (e.g., unused powder, contaminated wipes, disposable labware) in a clearly labeled, sealed container.

    • The label should include "Hazardous Waste" and the chemical name "this compound".

    • Dispose of the container through your institution's hazardous waste management program.

  • Liquid Waste:

    • Collect all liquid waste containing this compound (e.g., stock solutions, rinsates) in a designated, sealed, and compatible waste container.

    • Since this compound is poorly soluble in water, do not dispose of it down the drain.[9]

    • Label the container clearly with "Hazardous Waste," the chemical name "this compound," and the solvent(s) used.

    • Dispose of the liquid waste through your institution's hazardous waste management program.

  • Empty Containers:

    • Rinse empty this compound containers three times with a suitable solvent (e.g., ethanol or acetone).

    • Collect the rinsate as hazardous liquid waste.

    • Deface the original label on the container and dispose of it according to your institution's guidelines for empty chemical containers.

By adhering to these safety and handling protocols, you can minimize risks and ensure a safe working environment when working with this compound. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the product.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acacetin
Reactant of Route 2
Reactant of Route 2
Acacetin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。